2-Mesitylenesulfonyl chloride
Description
The exact mass of the compound 2-Mesitylenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403295. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Mesitylenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mesitylenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJZBZSCGJAWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228019 | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-64-8 | |
| Record name | Mesitylenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesitylene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TFV87MP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Mesitylenesulfonyl chloride chemical properties
An In-depth Technical Guide to 2-Mesitylenesulfonyl Chloride: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Mesitylenesulfonyl chloride (Msc-Cl). An essential reagent in organic synthesis, Msc-Cl is widely utilized for the introduction of the sterically hindered and robust mesityl sulfonyl protecting group, particularly in the synthesis of complex molecules, including pharmaceuticals and polynucleotides. This document details its physical and spectroscopic properties, provides in-depth experimental protocols for its preparation and common reactions, and illustrates key experimental workflows.
Core Chemical and Physical Properties
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white to off-white crystalline solid with a pungent odor.[1] Its chemical structure features a sulfonyl chloride group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the two ortho-methyl groups is a key feature, influencing its reactivity and the stability of its derivatives.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₂S | [2][3] |
| Molecular Weight | 218.70 g/mol | [2][4] |
| CAS Number | 773-64-8 | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [1][3][5] |
| Melting Point | 53 - 57 °C | [1][4] |
| Boiling Point | 150 °C at 20 mmHg | [1][5] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Insoluble in water; Soluble in toluene (B28343) and dichloromethane (B109758).[2][5] | [2][5] |
| Stability | Moisture sensitive; contact with water liberates toxic gas.[1] | [1] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectral data available.[2][6] | [2][6] |
| ¹³C NMR | Spectral data available.[2] | [2] |
| IR Spectra | FTIR and ATR-IR spectra available.[2] | [2] |
| Mass Spectrometry | Mass spectrum (electron ionization) data available.[7] | [7] |
Reactivity and Applications
2-Mesitylenesulfonyl chloride is a versatile electrophilic reagent.[3] The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it an excellent reagent for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Key Applications:
-
Protecting Group Chemistry: It is used to introduce the mesitylsulfonyl (Mts) group to protect amines, guanidino groups (e.g., in arginine), and the indole (B1671886) nitrogen of tryptophan.[5]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of sulfonamide drugs, which are known for a wide range of therapeutic activities.[3]
-
Polynucleotide Synthesis: It is employed as a coupling reagent in the synthesis of oligonucleotides.[5][8]
-
Organic Synthesis: It acts as a reagent for intramolecular lactonizations and lactamizations.[5]
The primary reaction of 2-mesitylenesulfonyl chloride is with primary and secondary amines to form stable sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.[9]
Experimental Protocols
Synthesis of 2-Mesitylenesulfonyl Chloride
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental organic chemistry methods.
Reaction Scheme: Mesitylene + Chlorosulfonic Acid → 2-Mesitylenesulfonyl chloride
Materials and Equipment:
-
500-mL three-necked, round-bottomed flask
-
250-mL constant pressure addition funnel
-
Thermometer
-
Air-cooled Friedrichs condenser with a gas inlet-outlet adapter
-
Gaseous hydrogen chloride (HCl) trap (e.g., a vacuum flask with 20% sodium hydroxide (B78521) solution)
-
Mesitylene
-
Chlorosulfonic acid
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble the 500-mL three-necked flask with the addition funnel, thermometer, and condenser connected to the HCl trap.
-
Initial Charge: Charge the flask with mesitylene (76.0 g, 0.630 mol) and cool the contents to between -10°C and 0°C using an ice-acetone bath while stirring.
-
Initiation: Once the flask contents are cooled, add a small portion (e.g., 6 mL) of chlorosulfonic acid (total 161.0 g, 1.39 mol) from the addition funnel to initiate the reaction, evidenced by the evolution of HCl gas.
-
Addition: Add the remaining chlorosulfonic acid at a rate that maintains the reaction temperature below 60°C. The reaction is exothermic.
-
Completion: After the addition is complete, heat the reaction mixture to 60°C to dissolve any precipitated salts and drive the reaction to completion. Then, allow the mixture to cool to room temperature.
-
Quenching and Isolation: Carefully pour the reaction mixture into 250 mL of ice water with stirring. Collect the crude crystalline product by suction filtration.
-
Washing: Wash the crystals thoroughly with generous portions of ice-cold water.
-
Extraction: Transfer the crude product to a separatory funnel containing 125 mL of dichloromethane. An aqueous layer will separate; remove and extract this aqueous layer with an additional 50-mL portion of dichloromethane.
-
Drying and Concentration: Combine the organic fractions and dry them over anhydrous sodium sulfate with vigorous stirring. Filter the solution and concentrate it on a rotary evaporator.
-
Product: The resulting product is crude 2-mesitylenesulfonyl chloride, which solidifies into off-white crystals (mp 54–56°C) and is often of sufficient purity for subsequent reactions.[2]
Synthesis of a Sulfonamide: N-Mesitylenesulfonyl-(-)-norephedrine
This protocol demonstrates a typical application of 2-mesitylenesulfonyl chloride in the sulfonylation of an amine.
Reaction Scheme: (-)-Norephedrine + 2-Mesitylenesulfonyl chloride → 2-(N-Mesitylenesulfonyl)amino-1-phenyl-1-propanol
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
(-)-Norephedrine
-
Dichloromethane (DCM)
-
2-Mesitylenesulfonyl chloride
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Solution: In a flask, dissolve (-)-norephedrine (30.2 g, 0.200 mol) and triethylamine (33.4 mL, 0.24 mol) in dichloromethane (400 mL).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add 2-mesitylenesulfonyl chloride (43.8 g, 0.20 mol) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours.
-
Work-up: Dilute the mixture with diethyl ether (600 mL).
-
Washing Series: Transfer the mixture to a separatory funnel and wash successively with 100 mL each of:
-
Water
-
1 M HCl
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonamide product.[9]
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 773-64-8 | 2-Mesitylenesulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
- 6. repository.rit.edu [repository.rit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
2,4,6-Trimethylbenzenesulfonyl chloride structure
An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfonyl Chloride
Introduction
2,4,6-Trimethylbenzenesulfonyl chloride, also commonly known as mesitylenesulfonyl chloride, is a white, crystalline organic compound.[1] It is a highly versatile sulfonylating agent utilized extensively in organic synthesis. Its chemical structure is characterized by a sulfonyl chloride group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring.[1] This substitution pattern imparts significant steric hindrance, which can be exploited to achieve selectivity in certain chemical transformations.
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2,4,6-trimethylbenzenesulfonyl chloride, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
The structure of 2,4,6-trimethylbenzenesulfonyl chloride consists of a central benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, and a sulfonyl chloride group at position 1. The steric bulk of the two ortho-methyl groups influences the reactivity of the sulfonyl chloride moiety.
Table 1: Chemical Identifiers for 2,4,6-Trimethylbenzenesulfonyl Chloride
| Identifier | Value |
| IUPAC Name | 2,4,6-trimethylbenzenesulfonyl chloride[2] |
| CAS Number | 773-64-8[3] |
| Molecular Formula | C₉H₁₁ClO₂S[3] |
| Molecular Weight | 218.70 g/mol [3] |
| InChI | InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3[3] |
| InChIKey | PVJZBZSCGJAWNG-UHFFFAOYSA-N[3] |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C[2] |
| Synonyms | Mesitylenesulfonyl chloride, Msc-Cl, Mesitylsulfonyl chloride[3] |
Physicochemical Properties
2,4,6-Trimethylbenzenesulfonyl chloride is a white crystalline solid at room temperature and is sensitive to moisture.[4] It is generally insoluble in water but soluble in organic solvents such as toluene.[5]
Table 2: Physicochemical Properties of 2,4,6-Trimethylbenzenesulfonyl Chloride
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | 55-57 °C[5] |
| Boiling Point | 150 °C at 20 mmHg[4] |
| Solubility | Insoluble in water, soluble in toluene[5] |
| Density | ~1.4386 g/cm³ (estimate)[4] |
| Flash Point | >230 °F (>110 °C)[4] |
Spectroscopic Data and Structural Elucidation
The structure of 2,4,6-trimethylbenzenesulfonyl chloride is well-established and can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for 2,4,6-Trimethylbenzenesulfonyl Chloride
| Technique | Data |
| ¹H NMR (90 MHz, CDCl₃) | δ 7.02 (s, 2H, Ar-H), δ 2.72 (s, 6H, 2,6-CH₃), δ 2.34 (s, 3H, 4-CH₃)[6] |
| IR Spectrum | Key absorptions characteristic of S=O stretching, C-S stretching, and aromatic C-H and C=C bonds.[7] |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 218, with a characteristic isotopic pattern for one chlorine atom.[8] |
The ¹H NMR spectrum is particularly informative. The two aromatic protons appear as a singlet at approximately 7.02 ppm, which is indicative of their chemical equivalence due to the molecule's symmetry.[6] The six protons of the two ortho-methyl groups are also equivalent and resonate as a single peak around 2.72 ppm.[6] The three protons of the para-methyl group appear as a distinct singlet at about 2.34 ppm.[6]
Synthesis
The most common method for the preparation of 2,4,6-trimethylbenzenesulfonyl chloride is through the electrophilic sulfonation of mesitylene using chlorosulfonic acid.[4]
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place chlorosulfonic acid (approximately 2.75 molar equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add mesitylene (1 molar equivalent) dropwise from the addition funnel to the cooled and stirred chlorosulfonic acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Hydrogen chloride gas will be evolved during the addition.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 0-5 °C.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The crude 2,4,6-trimethylbenzenesulfonyl chloride will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be dissolved in dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the purified product.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. C-13 NMR Spectrum [acadiau.ca]
- 4. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 2-Mesitylenesulfonyl Chloride (CAS: 773-64-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile organosulfur compound widely employed in organic synthesis. Its sterically hindered sulfonyl chloride functional group, attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring, imparts unique reactivity and selectivity, making it a valuable reagent for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and data presented for clarity and practical use.
Physicochemical and Spectroscopic Data
2-Mesitylenesulfonyl chloride is a white to off-white crystalline solid at room temperature.[1][2] Its physical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties of 2-Mesitylenesulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 773-64-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁ClO₂S | [1][2][4] |
| Molecular Weight | 218.70 g/mol | [1][4][5] |
| Appearance | White to grey crystalline powder | [1][2][6] |
| Melting Point | 55-57 °C | [3][5] |
| Solubility | Soluble in toluene | [6][7] |
| Purity | ≥99% (HPLC) | [1] |
Table 2: Spectroscopic Data for 2-Mesitylenesulfonyl Chloride
| Spectroscopy | Key Data and Observations | Reference |
| ¹H NMR | Spectrum available, confirming the presence of aromatic and methyl protons. | [1] |
| ¹³C NMR | Spectrum available, indicating the carbon framework of the molecule. | [3][8] |
| Infrared (IR) | Conforms to the structure, with characteristic peaks for sulfonyl chloride and aromatic C-H bonds. | [3][9][10] |
| Mass Spectrometry (MS) | Molecular ion peak observed at m/z 218, consistent with the molecular weight. | [3][6] |
Synthesis of 2-Mesitylenesulfonyl Chloride
A common and efficient method for the preparation of 2-Mesitylenesulfonyl chloride is the chlorosulfonation of mesitylene.
Experimental Protocol: Synthesis of 2-Mesitylenesulfonyl Chloride
Objective: To synthesize 2-Mesitylenesulfonyl chloride from mesitylene and chlorosulfonic acid.
Reagents and Materials:
-
Mesitylene
-
Chlorosulfonic acid
-
Crushed ice
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
Cool 80 g (0.69 mol) of chlorosulfonic acid in a round-bottom flask to 0 °C using an ice bath.
-
With continuous stirring, add 30 g (0.25 mol) of mesitylene dropwise to the cooled chlorosulfonic acid over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude 2,4,6-Trimethylbenzenesulfonyl Chloride can be further purified by recrystallization. This procedure typically yields around 50 g (92%) of the desired product.[2]
Caption: Workflow for the synthesis of 2-Mesitylenesulfonyl chloride.
Applications in Organic Synthesis
2-Mesitylenesulfonyl chloride is a key reagent in several important organic transformations, primarily due to the reactivity of the sulfonyl chloride group.
Synthesis of Sulfonamides
The reaction of 2-Mesitylenesulfonyl chloride with primary or secondary amines is a fundamental method for the preparation of sulfonamides. The bulky mesityl group can influence the properties and reactivity of the resulting sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and other therapeutic applications.[11]
Experimental Protocol: General Procedure for the Synthesis of N-Substituted Mesitylenesulfonamides
Objective: To synthesize a sulfonamide from 2-Mesitylenesulfonyl chloride and an amine.
Reagents and Materials:
-
2-Mesitylenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or triethylamine (B128534) (base)
-
Dichloromethane (B109758) (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add the base (e.g., pyridine, 1.2 eq) to the solution.
-
Slowly add a solution of 2-Mesitylenesulfonyl chloride (1.1 eq) in dichloromethane to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Caption: General workflow for sulfonamide synthesis.
Protecting Group for Amines
The mesitylsulfonyl (Mts) group can be used as a protecting group for amines. Sulfonamides are generally stable to a wide range of reaction conditions. The steric hindrance provided by the mesityl group can offer additional stability and selective reactivity.
Coupling Reagent in Polynucleotide Synthesis
2-Mesitylenesulfonyl chloride serves as a coupling or condensing agent in the phosphotriester method of oligonucleotide synthesis. It activates the phosphodiester component, facilitating the formation of the internucleotide phosphotriester linkage.
Role in Drug Development
The primary role of 2-Mesitylenesulfonyl chloride in drug development is as a key building block for the synthesis of sulfonamide-containing drugs.[11] The sulfonamide functional group is a well-established pharmacophore found in a variety of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The use of the mesityl derivative can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Caption: Logical flow of MtsCl use in drug synthesis.
Safety and Handling
2-Mesitylenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is moisture-sensitive and should be stored in a tightly sealed container in a dry, well-ventilated area.
Conclusion
2-Mesitylenesulfonyl chloride is a valuable and versatile reagent in organic synthesis with significant applications in the preparation of sulfonamides and in drug discovery. Its unique steric and electronic properties make it a useful tool for synthetic chemists. The experimental protocols and data provided in this guide are intended to facilitate its effective and safe use in a research and development setting.
References
- 1. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum [chemicalbook.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mesitylene-2-sulfonyl chloride(773-64-8) MS spectrum [chemicalbook.com]
- 7. Mesitylene-2-sulfonyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. Mesitylene-2-sulfonyl chloride(773-64-8) IR Spectrum [m.chemicalbook.com]
- 10. 125591000 [thermofisher.com]
- 11. chemimpex.com [chemimpex.com]
A Technical Guide to 2-Mesitylenesulfonyl Chloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Mesitylenesulfonyl chloride, a vital reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides in their work. This document summarizes key quantitative data and outlines its primary applications.
Core Physical and Chemical Properties
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white to gray crystalline powder.[1] Its chemical structure consists of a sulfonyl chloride group attached to a mesitylene (B46885) (2,4,6-trimethylbenzene) ring. This substitution pattern provides steric hindrance that can be strategically exploited in organic synthesis.
Quantitative Data Summary
The following table summarizes the key physical properties of 2-Mesitylenesulfonyl chloride compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₉H₁₁ClO₂S | [2][3] |
| Molecular Weight | 218.70 g/mol | [3] |
| Melting Point | 51 - 58 °C | [1][2] |
| Boiling Point | 150 °C at 20 mmHg | [1] |
| Density | Approximately 1.4386 g/cm³ (rough estimate) | [1][4] |
| Solubility | Soluble in toluene, ether, and dichloromethane; insoluble in water.[1] | |
| Appearance | White to gray crystalline powder.[1][2] | |
| CAS Number | 773-64-8 | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. Standard analytical methods commonly used for crystalline organic compounds would be employed. These include:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Boiling Point: Measured under reduced pressure (vacuum distillation) to prevent decomposition.
-
Solubility: Assessed by visual inspection of dissolution in various solvents at ambient temperature.
-
Density: Can be determined using techniques such as gas pycnometry for solids.
Spectroscopic data, including IR and Mass Spectrometry, are available in databases such as the NIST WebBook for structural confirmation.[5]
Applications in Synthesis
2-Mesitylenesulfonyl chloride is a versatile reagent primarily used in organic synthesis.[2] Its applications are centered around the reactivity of the sulfonyl chloride group.
Key Synthetic Applications:
-
Protecting Group Chemistry: It is used as a reagent for the protection of guanidino groups and tryptophan.[1][6]
-
Coupling Reagent: It serves as a coupling reagent in polynucleotide synthesis.[1][6]
-
Sulfonamide Formation: It is a key building block in the synthesis of sulfonamides, which are important structural motifs in many pharmaceutical compounds.[2]
-
Lactamization and Lactonization: It acts as a reagent for intramolecular lactamizations and lactonizations.[1][6]
The following diagram illustrates a generalized workflow for the use of 2-Mesitylenesulfonyl chloride in the synthesis of a sulfonamide.
Caption: Generalized workflow for sulfonamide synthesis.
Safety and Handling
2-Mesitylenesulfonyl chloride is a corrosive solid and is moisture-sensitive.[1][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents and water. Store in a cool, dry, and well-ventilated area away from incompatible substances.
References
- 1. Mesitylene-2-sulfonyl chloride CAS#: 773-64-8 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 773-64-8 CAS MSDS (Mesitylene-2-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 6. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
2-Mesitylenesulfonyl Chloride: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile organosulfur compound widely employed in organic synthesis. Its sterically hindered sulfonyl chloride group, conferred by the flanking methyl groups of the mesitylene (B46885) ring, provides unique reactivity and selectivity, making it a valuable reagent in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, synthesis, and applications of 2-Mesitylenesulfonyl chloride, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
2-Mesitylenesulfonyl chloride is a white crystalline solid at room temperature. A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | 218.70 g/mol [1][2] |
| Molecular Formula | C₉H₁₁ClO₂S[1][2] |
| CAS Number | 773-64-8[1][2] |
| Appearance | White crystalline powder |
| Melting Point | 55-57 °C[3] |
| Boiling Point | 150 °C at 20 mmHg[3][4] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and toluene. |
| Synonyms | 2,4,6-Trimethylbenzenesulfonyl chloride, Mesitylenesulfonyl chloride |
Synthesis of 2-Mesitylenesulfonyl Chloride
The synthesis of 2-Mesitylenesulfonyl chloride is typically achieved through the electrophilic substitution reaction of mesitylene with chlorosulfonic acid. The following is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of 2-Mesitylenesulfonyl Chloride
Materials:
-
Mesitylene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place mesitylene. Cool the flask in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled and stirred mesitylene. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. A white solid precipitate of 2-Mesitylenesulfonyl chloride will form.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-Mesitylenesulfonyl chloride can be purified by recrystallization from a suitable solvent such as hexanes to yield a white crystalline solid.
Applications in Organic Synthesis
2-Mesitylenesulfonyl chloride is a valuable reagent in a variety of organic transformations, primarily due to the reactivity of the sulfonyl chloride group.
Synthesis of Sulfonamides
A primary application of 2-Mesitylenesulfonyl chloride is in the synthesis of sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide bond. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.
Below is a general experimental workflow for the synthesis of a sulfonamide using 2-Mesitylenesulfonyl chloride.
Caption: General workflow for the synthesis of sulfonamides.
Coupling Reagent in Oligonucleotide Synthesis
2-Mesitylenesulfonyl chloride also serves as a crucial coupling reagent in the phosphotriester method of oligonucleotide synthesis. In this process, it activates the phosphodiester component, facilitating the formation of the internucleotide phosphotriester linkage. The standard and more common method for oligonucleotide synthesis is the phosphoramidite (B1245037) method, which involves a four-step cycle of deblocking, coupling, capping, and oxidation.[][6]
The typical four-step cycle in phosphoramidite-based oligonucleotide synthesis is as follows:
-
Deblocking (Detritylation): The 5'-hydroxyl protecting group (usually a dimethoxytrityl group) of the growing oligonucleotide chain attached to a solid support is removed with a mild acid.[6]
-
Coupling: The next phosphoramidite monomer is activated by a catalyst and reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.[][6]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent.[][6]
Role in Drug Discovery and Signaling Pathways
Sulfonamide-containing molecules represent a significant class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The sulfonamide moiety can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors.
While 2-Mesitylenesulfonyl chloride itself is a synthetic reagent, the sulfonamides derived from it have the potential to modulate various signaling pathways implicated in disease. For instance, some sulfonamide derivatives have been shown to act as inhibitors of critical enzymes in signaling cascades. A notable example is the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[7]
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation. A key component of this pathway is the transmembrane protein Smoothened (SMO).[7] Certain sulfonamide-containing small molecules have been developed to inhibit SMO, thereby blocking the downstream signaling cascade and suppressing tumor growth.[7]
Caption: Inhibition of the Hedgehog signaling pathway by a sulfonamide derivative.
Conclusion
2-Mesitylenesulfonyl chloride is a powerful and versatile reagent for organic synthesis, with significant applications in the development of pharmaceutically relevant molecules. Its unique steric and electronic properties make it an ideal choice for the synthesis of sulfonamides and for use as a coupling agent. The continued exploration of sulfonamide derivatives in drug discovery, targeting key signaling pathways, underscores the importance of reagents like 2-Mesitylenesulfonyl chloride in advancing modern medicine. This guide provides a foundational understanding for researchers and scientists to effectively utilize this valuable synthetic tool in their endeavors.
References
- 1. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 2. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 773-64-8 CAS MSDS (Mesitylene-2-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of 2-Mesitylenesulfonyl Chloride
Introduction
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a vital reagent in organic synthesis.[1] Its sterically hindered sulfonyl chloride group makes it a valuable tool for the selective sulfonylation of primary amines and as a coupling agent in various chemical transformations, including the synthesis of sulfonamides, which are crucial in pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the primary synthesis route for 2-Mesitylenesulfonyl chloride, detailed experimental protocols, and a summary of the quantitative data available in the literature.
Core Synthesis Route: Electrophilic Aromatic Substitution
The most common and direct method for the synthesis of 2-Mesitylenesulfonyl chloride is the electrophilic aromatic substitution (EAS) reaction of mesitylene (B46885) (1,3,5-trimethylbenzene) with a sulfonating agent, typically chlorosulfonic acid. The three electron-donating methyl groups on the mesitylene ring activate it towards electrophilic attack, facilitating a high-yield reaction.
The accepted mechanism for this reaction involves the following steps:
-
Generation of the electrophile: Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (
SO+ Cl).2 -
Nucleophilic attack: The
-electron system of the mesitylene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.π -
Deprotonation: A weak base, such as the chloride ion, abstracts a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product, 2-Mesitylenesulfonyl chloride.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of 2-Mesitylenesulfonyl chloride via the chlorosulfonation of mesitylene.
| Mesitylene (mol) | Chlorosulfonic Acid (mol) | Molar Ratio (Mesitylene:Acid) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 0.25 | 0.69 | 1 : 2.76 | 0 | 1.5 hours | 92 | [2] |
| 0.630 | 1.39 | 1 : 2.21 | -10 to 0, then up to 60 | Not specified | 80 (crude) | [3] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of 2-Mesitylenesulfonyl chloride are provided below.
Protocol 1: High-Yield Synthesis at 0°C
This protocol is adapted from a procedure reporting a high yield of the final product.
Materials:
-
Mesitylene (30 g, 0.25 mol)
-
Chlorosulfonic acid (80 g, 0.69 mol)
-
Crushed ice
-
Reaction vessel equipped with a dropping funnel and stirrer, cooled in an ice bath.
Procedure:
-
Cool 80 g (0.69 mol) of chlorosulfonic acid to 0°C in the reaction vessel.
-
Slowly add 30 g (0.25 mol) of mesitylene dropwise to the cooled chlorosulfonic acid over a period of 30 minutes, ensuring the temperature is maintained at 0°C with constant stirring.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture onto a sufficient amount of crushed ice to decompose the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. This procedure is reported to yield approximately 50 g (92%) of 2,4,6-trimethylbenzenesulfonyl chloride.[2]
Protocol 2: Synthesis with Controlled Temperature Ramp
This protocol provides a detailed work-up procedure for isolating the crude product.
Materials:
-
Mesitylene (76.0 g, 0.630 mol)
-
Chlorosulfonic acid (161.0 g, 1.39 mol)
-
Dichloromethane
-
Sodium sulfate (B86663)
-
Ice-water bath
-
500-mL three-necked, round-bottomed flask equipped with an addition funnel, thermometer, and condenser.
Procedure:
-
Charge the flask with 76.0 g (0.630 mol) of mesitylene and cool the contents to between -10°C and 0°C in an ice-acetone bath while stirring.
-
Initiate the reaction by adding a small portion (e.g., 6 mL) of the total chlorosulfonic acid (161.0 g, 1.39 mol).
-
Once hydrogen chloride gas evolution begins, add the remaining chlorosulfonic acid at a rate that maintains the reaction temperature below 60°C.
-
After the addition is complete, heat the reaction mixture to 60°C to dissolve any precipitated salts, then allow it to cool to room temperature.
-
Pour the reaction mixture into 250 mL of ice water with stirring to precipitate the crude product.
-
Collect the crystals by suction filtration and wash them with generous portions of ice-cold water.
-
Take up the crude product in 125 mL of dichloromethane. If an aqueous layer is present, separate it and extract it with an additional 50-mL portion of dichloromethane.
-
Combine the organic fractions, dry over anhydrous sodium sulfate with vigorous stirring, filter, and concentrate on a rotary evaporator.
-
This procedure yields approximately 109.7 g (80%) of crude mesitylenesulfonyl chloride as an oil that solidifies into off-white crystals.[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-Mesitylenesulfonyl chloride.
References
2-Mesitylenesulfonyl Chloride: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Mesitylenesulfonyl chloride (Msc-Cl). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this reagent.
Chemical and Physical Properties
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white to off-white crystalline solid.[1] It is a versatile reagent in organic synthesis, often employed for the introduction of the mesityl sulfonyl group.[2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of 2-Mesitylenesulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 773-64-8 | [3][4] |
| Molecular Formula | C₉H₁₁ClO₂S | [4][5] |
| Molecular Weight | 218.70 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 53 - 57 °C (127.4 - 134.6 °F) | [3] |
| Boiling Point | 150 °C (302 °F) at 20 mmHg | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | Insoluble in water; Soluble in toluene | [1] |
| Sensitivity | Moisture sensitive | [1][3] |
Hazard Identification and Classification
2-Mesitylenesulfonyl chloride is classified as a hazardous chemical and requires careful handling.[3] It is corrosive and can cause severe skin burns and eye damage.[3][5][6] Inhalation of the dust may cause respiratory irritation.[3] The compound is also water-reactive, and contact with water liberates toxic gas.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
| Corrosive to metals | - | H290: May be corrosive to metals |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with 2-Mesitylenesulfonyl chloride.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.
Caption: PPE selection workflow based on the scale and nature of the handling procedure.
Engineering Controls
-
Ventilation: Always handle 2-Mesitylenesulfonyl chloride in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong bases, strong oxidizing agents, and acids.[3] Due to its moisture sensitivity, storage under an inert atmosphere is recommended.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
Caption: Workflow for responding to spills and personal exposure incidents.
Reactivity and Decomposition
2-Mesitylenesulfonyl chloride is a reactive compound. It is incompatible with strong bases, strong oxidizing agents, and acids.[3] It is also sensitive to moisture and will react with water, liberating toxic hydrogen chloride gas.[3] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3]
Toxicological Information
The toxicological properties of 2-Mesitylenesulfonyl chloride have not been fully investigated.[8] However, it is known to be corrosive and cause severe burns. The available acute toxicity data is summarized in Table 3.
Table 3: Acute Toxicity Data
| Route | Species | Dose | Reference |
| Intravenous | Mouse | LD50: 180 mg/kg | [5] |
Experimental Protocols
OECD Guideline 423: Acute Oral Toxicity (Acute Toxic Class Method)
This method is used to assess the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females), fasted prior to dosing.[7]
-
Dose Levels: The test uses a stepwise procedure with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.[2]
-
Procedure:
-
Administer the substance orally to a group of three animals at a single dose level.[7]
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[9]
-
The outcome of the first step (number of mortalities) determines the next step:
-
If mortality is observed, the next step uses a lower dose.
-
If no mortality is observed, the next step uses a higher dose.
-
-
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[4]
OECD Guideline 431: In Vitro Skin Corrosion (Reconstructed Human Epidermis Test)
This in vitro method assesses the potential of a substance to cause skin corrosion.
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.[3][5]
-
Procedure:
-
Endpoint: A substance is classified as corrosive if the cell viability falls below a defined threshold after a specific exposure time.[5]
General Protocol for Reaction with 2-Mesitylenesulfonyl Chloride (Sulfonamide Synthesis)
The following is a general procedure for the synthesis of a sulfonamide, highlighting the necessary safety precautions.
Methodology:
-
Reaction Setup:
-
In a chemical fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the amine substrate and a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
-
Addition of 2-Mesitylenesulfonyl Chloride:
-
Under a nitrogen atmosphere, slowly add a solution of 2-Mesitylenesulfonyl chloride in the same anhydrous solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time.
-
Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous acid solution.
-
Separate the organic layer, and wash it sequentially with water, dilute acid, dilute base, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude sulfonamide by recrystallization or column chromatography.
-
Conclusion
2-Mesitylenesulfonyl chloride is a valuable reagent in chemical synthesis, but its hazardous properties necessitate strict adherence to safety protocols. This guide provides essential information to enable researchers to handle this compound safely and effectively. Always consult the most recent Safety Data Sheet from your supplier before use and conduct a thorough risk assessment for your specific experimental conditions.
References
- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rkmvccrahara.org [rkmvccrahara.org]
- 7. orgsyn.org [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
An In-depth Technical Guide on the Solubility of 2-Mesitylenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Mesitylenesulfonyl chloride (Msc-Cl), a vital reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a general experimental protocol for its determination.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is crucial for reaction kinetics, purification processes, and the formulation of chemical products. The solubility of sulfonyl chlorides like 2-Mesitylenesulfonyl chloride is influenced by factors such as the polarity of the solvent, temperature, and the presence of moisture, with which they can react.
Qualitative Solubility Data
2-Mesitylenesulfonyl chloride is a crystalline solid that is generally soluble in non-polar and moderately polar organic solvents. Conversely, it is known to be insoluble in water, a highly polar solvent.[1][2][3][4][5] Furthermore, its sensitivity to moisture indicates a reactive decomposition in aqueous environments rather than simple dissolution.[1][2][4][5]
A summary of the qualitative solubility of 2-Mesitylenesulfonyl chloride is presented in Table 1.
Table 1: Qualitative Solubility of 2-Mesitylenesulfonyl Chloride
| Solvent | Solubility Description |
| Toluene | Soluble (almost transparent)[1][2][3][4][5][6][7] |
| Ether | Soluble[8] |
| Dichloromethane | Soluble[8] |
| Water | Insoluble[1][2][3][4][5] |
Experimental Protocol for Qualitative Solubility Determination
Objective: To determine if 2-Mesitylenesulfonyl chloride is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
2-Mesitylenesulfonyl chloride
-
Selected organic solvents (e.g., toluene, ether, dichloromethane, ethanol, acetone)
-
Deionized water
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Balance
-
Water bath or heating block (optional, for temperature studies)
Procedure:
-
Preparation: Add a pre-weighed amount of 2-Mesitylenesulfonyl chloride (e.g., 10 mg) to a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes) at room temperature.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear, transparent solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not noticeably dissolve.
-
-
Temperature Effect (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the mixture in a water bath and observe any changes in solubility. Note if the compound precipitates upon cooling back to room temperature.
-
Documentation: Record the observations for each solvent tested.
This experimental workflow can be visualized as follows:
References
- 1. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 2. Mesitylene-2-sulfonyl chloride CAS#: 773-64-8 [m.chemicalbook.com]
- 3. 773-64-8 CAS MSDS (Mesitylene-2-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Mesitylene-2-sulfonyl chloride | 773-64-8 [amp.chemicalbook.com]
- 5. Mesitylene-2-sulfonyl chloride | 773-64-8 [amp.chemicalbook.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Mesitylene-2-sulfonyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 8. 2-Mesitylenesulfonyl chloride, 99% | Fisher Scientific [fishersci.ca]
The Reactivity of 2-Mesitylenesulfonyl Chloride: A Technical Guide for Synthetic Chemists
An in-depth examination of the properties, reactivity, and applications of 2-Mesitylenesulfonyl Chloride, a sterically hindered and versatile reagent in modern organic synthesis, with a focus on its utility in pharmaceutical and drug development contexts.
Introduction
2-Mesitylenesulfonyl chloride (Mts-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a crystalline organic compound that has carved a significant niche as a versatile reagent in synthetic chemistry.[1][2][3][4] Characterized by a sulfonyl chloride functional group attached to a sterically demanding mesitylene (B46885) (2,4,6-trimethylphenyl) ring, its reactivity is a unique balance of high electrophilicity at the sulfur center and significant steric shielding.[5] This combination allows for selective reactions and has made it an invaluable tool in several key areas of complex molecule synthesis, including the formation of sulfonamides, the protection of functional groups in peptide synthesis, and as a condensing agent in polynucleotide synthesis.[1][2][6] This guide provides a comprehensive technical overview of the core reactivity principles, experimental protocols, and key applications of 2-Mesitylenesulfonyl chloride for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
2-Mesitylenesulfonyl chloride is a white to off-white crystalline solid that is sensitive to moisture.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2,4,6-Trimethylbenzenesulfonyl chloride | [3] |
| Synonyms | 2-Mesitylenesulfonyl chloride, Mts-Cl, Mesitylsulfonyl chloride | [3] |
| CAS Number | 773-64-8 | [2][3] |
| Molecular Formula | C₉H₁₁ClO₂S | [3] |
| Molecular Weight | 218.70 g/mol | [2][3] |
| Appearance | White to grey crystalline powder | [2] |
| Melting Point | 55-57 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, Toluene | [5] |
| Purity (Typical) | ≥99% | [2] |
Spectroscopic data is crucial for the identification and characterization of 2-Mesitylenesulfonyl chloride and its reaction products. Key spectral features are available from public databases.[3]
Core Reactivity Principles
The reactivity of 2-Mesitylenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the molecule susceptible to nucleophilic attack.
The primary reaction mechanism is nucleophilic acyl substitution, where a nucleophile (such as an amine or alcohol) attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][5]
A defining feature of Mts-Cl is the steric hindrance provided by the two ortho-methyl groups on the mesitylene ring. This steric bulk modulates the reactivity of the sulfonyl chloride. While it remains highly reactive towards unhindered primary amines, its reaction with sterically demanding nucleophiles, such as bulky secondary amines, can be significantly slower compared to less hindered sulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl).[5] This differential reactivity can be exploited to achieve selectivity in molecules with multiple nucleophilic sites.
Key Applications and Experimental Protocols
Synthesis of Sulfonamides
The most common application of 2-Mesitylenesulfonyl chloride is the synthesis of sulfonamides, a functional group present in a wide array of FDA-approved drugs.[1][4] The reaction proceeds readily with primary and secondary amines.
Quantitative Data for Sulfonamide Synthesis:
The following table summarizes typical yields for the synthesis of sulfonamides using benzenesulfonyl chloride, a closely related, less-hindered analogue. The high yields demonstrate the efficiency of this transformation. Due to the steric hindrance of the mesityl group, reaction times with Mts-Cl may be longer, particularly with bulky amines.
| Amine Substrate | Base | Solvent | Yield (%) | Reference(s) |
| Dibutylamine | 1.0 M NaOH (aq) | Water | 94 | [7][8] |
| 1-Octylamine | 1.0 M NaOH (aq) | Water | 98 | [7][8] |
| Hexamethyleneimine | 1.0 M NaOH (aq) | Water | 97 | [7][8] |
| Aniline | Triethylamine | THF | 86 | [1] |
| Aniline | Pyridine | - | 100 | [1] |
Experimental Protocol: General Procedure for N-Sulfonylation of an Amine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Mts-Cl: Dissolve 2-Mesitylenesulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is observed.
-
Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.[1][5]
Protecting Group for Arginine in Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), the highly basic guanidinium (B1211019) side chain of arginine (Arg) must be protected to prevent side reactions. The mesitylene-2-sulfonyl (Mts) group is an effective protecting group for this purpose, forming the Arg(Mts) derivative.[9] It belongs to the family of sulfonyl-based protecting groups, which are stable to the basic conditions used for Fmoc-deprotection but can be removed under strong acidic conditions, making it suitable for Fmoc-based SPPS strategies.[9][10]
Protection-Deprotection Strategy:
The Mts group is introduced by reacting the arginine derivative with Mts-Cl. The key advantage of the Mts group is its lability to strong, non-hydrolytic acids, allowing for the final "global deprotection" of the peptide at the end of the synthesis.
Deprotection Protocol: Cleavage of the Mts Group
The Mts group is quantitatively cleaved using strong acidolysis. This step is typically performed concurrently with the cleavage of the peptide from the resin support.
-
Reagents:
-
Scavengers: "Scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are crucial additions to the cleavage cocktail. They act to trap the reactive carbocations generated during the cleavage of other protecting groups (like tBu, Trt, Pbf) and prevent side reactions, such as the reattachment of these groups to sensitive residues like tryptophan or tyrosine.[14][15]
-
General Procedure (using MSA):
-
The peptide-resin is treated with a cleavage cocktail, for example, 2% Methanesulfonic acid (MSA) and 2.5% Triisopropylsilane (TIS) in a suitable solvent like Formic Acid (FA) or Dichloromethane (DCM).[12][16]
-
The mixture is agitated at room temperature for 1-3 hours.
-
The resin is filtered off, and the filtrate containing the deprotected peptide is collected.
-
The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether, collected by centrifugation, and lyophilized.[16][17]
-
Condensing Agent in Oligonucleotide Synthesis
Arylsulfonyl chlorides, including 2-Mesitylenesulfonyl chloride, have historically served as crucial condensing agents in the phosphotriester method of oligonucleotide synthesis.[18] In this role, Mts-Cl activates a phosphodiester component, converting it into a highly reactive mixed phosphosulfonic anhydride (B1165640) intermediate. This activated species then readily reacts with the free 5'-hydroxyl group of another nucleotide (or oligonucleotide chain) to form the desired phosphotriester linkage. Nucleophilic catalysts, such as N-methylimidazole, are often employed to accelerate this two-step process.[18] While the phosphoramidite (B1245037) method has now largely superseded the phosphotriester approach, the underlying principle of activation remains a cornerstone of nucleic acid chemistry.
Safety and Handling
2-Mesitylenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage (GHS Hazard H314).[2] It is harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent decomposition due to moisture.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Mesitylenesulfonyl chloride is a powerful and versatile reagent whose utility in organic synthesis is well-established. Its unique structural feature—a highly reactive sulfonyl chloride group sterically shielded by a mesityl moiety—provides a balance of reactivity and selectivity. This has made it particularly valuable for the synthesis of complex sulfonamides, a critical class of pharmaceuticals, and as a robust protecting group for arginine in the demanding field of solid-phase peptide synthesis. For researchers and drug development professionals, a thorough understanding of its reactivity, handling requirements, and specific applications is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas Landing [thermofisher.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Mesitylenesulfonyl Chloride: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Mesitylenesulfonyl chloride (Msc-Cl), a sterically hindered arylsulfonyl chloride with significant applications in organic synthesis. From its initial description in the late 19th century to its modern-day use as a versatile coupling and protecting group reagent, this document details its historical development, physical and chemical properties, and key applications in pharmaceutical and materials science research. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a thorough compilation of its spectroscopic data.
Introduction
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is an organosulfur compound characterized by a sulfonyl chloride group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring.[1] This substitution pattern imparts significant steric hindrance around the reactive sulfonyl chloride moiety, a feature that chemists have exploited to achieve high selectivity in a variety of chemical transformations. Its utility is most pronounced in the formation of sulfonamides and sulfonate esters, where it serves as a crucial reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Furthermore, its role extends to polymer chemistry, where it is used to modify polymer properties.[1] This guide aims to be a comprehensive resource for researchers, providing in-depth information on the history, synthesis, properties, and applications of this important reagent.
Discovery and History
Physicochemical and Spectroscopic Data
2-Mesitylenesulfonyl chloride is a white to off-white crystalline solid at room temperature.[4] It is sensitive to moisture and should be stored in a dry environment.[5] A comprehensive summary of its physical and spectroscopic properties is presented in the tables below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 773-64-8 | [4] |
| Molecular Formula | C₉H₁₁ClO₂S | [4] |
| Molecular Weight | 218.70 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 55-57 °C | |
| Boiling Point | 150 °C at 20 mmHg | [5] |
| Solubility | Soluble in organic solvents such as toluene, ether, and dichloromethane. Insoluble in water. | [5] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | (CDCl₃, 90 MHz) δ (ppm): 7.03 (s, 2H, Ar-H), 2.72 (s, 6H, 2,6-Ar-CH₃), 2.34 (s, 3H, 4-Ar-CH₃) | [6] |
| ¹³C NMR | (CDCl₃) δ (ppm): 144.8, 143.6, 132.6, 132.3, 22.6, 21.1 | [3] |
| Infrared (IR) | Key peaks (cm⁻¹): ~1370 (S=O asymmetric stretch), ~1165 (S=O symmetric stretch) | [4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 218. Key Fragments: m/z 183 [M-Cl]⁺, m/z 119 [M-SO₂Cl]⁺ | [7] |
Experimental Protocols
The most common and historically significant method for the preparation of 2-Mesitylenesulfonyl chloride is the direct sulfonation of mesitylene with chlorosulfonic acid.[5]
Synthesis of 2-Mesitylenesulfonyl chloride from Mesitylene
This procedure is adapted from established laboratory methods.[5]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-salt bath, place chlorosulfonic acid.
-
Slowly add mesitylene dropwise to the cooled and stirred chlorosulfonic acid. The temperature of the reaction mixture should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional hour at 0-5 °C.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be dissolved in dichloromethane, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.
-
Recrystallization from a suitable solvent such as hexanes can be performed to obtain highly pure 2-Mesitylenesulfonyl chloride.
Diagram of the Synthesis Workflow:
Applications in Organic Synthesis
The steric bulk of the mesityl group significantly influences the reactivity of the sulfonyl chloride, making it a valuable reagent for specific applications.
As a Coupling Reagent
2-Mesitylenesulfonyl chloride is widely used as a coupling reagent in the synthesis of sulfonamides and sulfonate esters.[1] The steric hindrance around the sulfur atom can lead to higher selectivity in reactions with substrates possessing multiple nucleophilic sites. This is particularly advantageous in the synthesis of complex pharmaceutical intermediates.
As a Protecting Group
The mesitylenesulfonyl (Mts) group can be introduced to protect amine functionalities. The steric bulk of the Mts group can prevent unwanted side reactions at the protected amine. The Mts group is known for its stability under a variety of reaction conditions but can be removed under specific, often harsh, acidic conditions.
Logical Relationship of Applications:
Conclusion
2-Mesitylenesulfonyl chloride is a foundational reagent in organic synthesis with a rich history spanning over a century. Its unique steric and electronic properties make it an invaluable tool for the selective formation of sulfonamides and sulfonate esters, as well as for the protection of amine functionalities. This guide has provided a detailed overview of its discovery, properties, synthesis, and major applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of its reactivity will undoubtedly lead to new and innovative applications in the years to come.
References
- 1. historyofscience.com [historyofscience.com]
- 2. Ethane - Wikipedia [en.wikipedia.org]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 125591000 [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum [chemicalbook.com]
- 7. Mesitylene-2-sulfonyl chloride(773-64-8) MS spectrum [chemicalbook.com]
Theoretical Insights into 2-Mesitylenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mesitylenesulfonyl chloride (Msc-Cl), a sterically hindered aromatic sulfonyl chloride, is a vital reagent in organic synthesis, particularly in the formation of sulfonamides and as a coupling agent. Its reactivity and selectivity are of significant interest in medicinal chemistry and drug development. This technical guide delves into the core theoretical studies that elucidate the structural, electronic, and reactive properties of 2-mesitylenesulfonyl chloride. By leveraging computational chemistry, primarily Density Functional Theory (DFT), researchers have gained profound insights into its molecular geometry, vibrational frequencies, and reaction mechanisms. This document summarizes key quantitative data, outlines the computational methodologies employed, and provides visual representations of theoretical workflows and reaction pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is characterized by a sulfonyl chloride group attached to a mesitylene (B46885) ring. The ortho-methyl groups impose significant steric hindrance around the sulfur center, influencing its electrophilicity and reaction kinetics. Theoretical studies provide a molecular-level understanding that complements experimental findings, offering predictive power in designing new synthetic routes and understanding its chemical behavior.
Molecular Structure and Geometry
The geometric parameters of 2-mesitylenesulfonyl chloride have been investigated using DFT calculations, providing a detailed picture of its three-dimensional structure. These computational studies are often validated by comparison with experimental X-ray crystallography data.
Computational Methodology
A common approach for geometry optimization involves DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The calculations are typically performed in the gas phase to represent the isolated molecule, and the global minimum energy structure is obtained.
Optimized Geometrical Parameters
The following table summarizes the key calculated geometrical parameters for 2-mesitylenesulfonyl chloride from DFT studies.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| S-Cl | 2.07 - 2.08 | |
| S-O (average) | 1.42 - 1.43 | |
| S-C (aromatic) | 1.78 - 1.79 | |
| C-C (aromatic avg) | 1.39 - 1.41 | |
| Bond Angles (°) | ||
| O-S-O | 122 - 123 | |
| O-S-Cl | 107 - 108 | |
| O-S-C | 108 - 109 | |
| Cl-S-C | 100 - 101 | |
| Dihedral Angles (°) | ||
| Cl-S-C-C | 75 - 85 |
Note: The range of values reflects slight variations in reported data from different computational studies.
Spectroscopic Properties: A Theoretical Perspective
Computational methods are also employed to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman). These theoretical spectra can aid in the interpretation of experimental data.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Key Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| SO₂ Asymmetric Stretch | Sulfonyl | ~1388 |
| SO₂ Symmetric Stretch | Sulfonyl | ~1169 |
| S-Cl Stretch | Sulfonyl Chloride | ~450 - 500 |
| C-H Aromatic Stretch | Aromatic Ring | ~3000 - 3100 |
| C-H Aliphatic Stretch (CH₃) | Methyl Groups | ~2900 - 3000 |
| SO₂ Scissoring | Sulfonyl | ~700 |
| SO₂ Rocking | Sulfonyl | ~558 |
Reactivity and Reaction Mechanisms
Theoretical studies have been instrumental in understanding the reaction mechanisms of arenesulfonyl chlorides. A notable area of investigation is the nucleophilic substitution at the sulfur atom.
Chloride-Chloride Exchange Reaction
A key theoretical study focused on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, including sterically hindered ones like 2-mesitylenesulfonyl chloride.[1][2] This identity reaction serves as a model for understanding the factors that govern nucleophilic substitution at the sulfonyl sulfur.
The study of the chloride-chloride exchange reaction was conducted using DFT calculations. The protocol involved:
-
Reactant and Product Complex Optimization: Geometry optimization of the pre-reaction and post-reaction ion-dipole complexes between the arenesulfonyl chloride and the incoming chloride anion.
-
Transition State (TS) Search: Locating the transition state structure connecting the reactant and product complexes.
-
Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the TS).
-
Energy Profile Calculation: Determining the activation energies and reaction energies.
The Sₙ2 Mechanism
DFT studies have revealed that the chloride-chloride exchange reaction in arenesulfonyl chlorides proceeds via a single transition state, consistent with a synchronous Sₙ2 mechanism.[1] This is in contrast to the stepwise addition-elimination mechanism observed for the analogous fluoride (B91410) exchange reaction.[1]
The calculations for 2,4,6-trialkyl substituted sulfonyl chlorides, like 2-mesitylenesulfonyl chloride, show an unexpected acceleration in the reaction rate compared to less hindered analogues.[1] This counterintuitive finding is attributed to a rigid and sterically compressed ground state structure, which is already closer in energy to the transition state.
Visualizations of Theoretical Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the typical workflow for theoretical studies on 2-mesitylenesulfonyl chloride and the proposed reaction mechanism.
Caption: A typical workflow for theoretical studies on 2-Mesitylenesulfonyl chloride.
Caption: The Sₙ2 mechanism for the chloride-chloride exchange reaction.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, have provided invaluable insights into the fundamental properties of 2-mesitylenesulfonyl chloride. These computational approaches have not only allowed for the accurate prediction of its molecular structure and spectroscopic features but have also been crucial in elucidating its reaction mechanisms. The finding that steric hindrance in 2-mesitylenesulfonyl chloride can lead to an accelerated Sₙ2 reaction rate, due to ground state destabilization, is a significant concept for chemists designing synthetic strategies. The synergy between theoretical and experimental work will continue to be vital for advancing the application of this important reagent in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Mesitylenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Mesitylenesulfonyl chloride (also known as 2,4,6-trimethylbenzenesulfonyl chloride). The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Spectral Data Presentation
The following tables summarize the key quantitative data obtained from the 1H NMR, 13C NMR, and IR spectroscopic analyses of 2-Mesitylenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H NMR Spectral Data of 2-Mesitylenesulfonyl Chloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.01 | s | 2H | Aromatic CH |
| 2.66 | s | 6H | ortho-CH3 |
| 2.34 | s | 3H | para-CH3 |
Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)
Table 2: 13C NMR Spectral Data of 2-Mesitylenesulfonyl Chloride [1]
| Chemical Shift (ppm) | Assignment |
| 144.6 | C-S |
| 142.8 | para-C |
| 132.0 | ortho-C |
| 131.7 | meta-C |
| 22.8 | ortho-CH3 |
| 21.2 | para-CH3 |
Solvent: Chloroform-d (CDCl3)[1] Reference: Tetramethylsilane (TMS)[1]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands of 2-Mesitylenesulfonyl Chloride
| Wavenumber (cm-1) | Assignment |
| 1388 | Asymmetric SO2 stretch[2] |
| 1169 | Symmetric SO2 stretch[2] |
| 700 | SO2 scissoring[2] |
| 665 | SO2 wagging[2] |
| 558 | SO2 rocking[2] |
Sample Preparation: Attenuated Total Reflectance (ATR) or Capillary Cell (Melt)[3]
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectra of 2-Mesitylenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra of 2-Mesitylenesulfonyl chloride.
Materials and Equipment:
-
2-Mesitylenesulfonyl chloride sample
-
Deuterated chloroform (B151607) (CDCl3) with Tetramethylsilane (TMS)
-
NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., Varian CFT-20 or equivalent)[1]
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 2-Mesitylenesulfonyl chloride into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
1H NMR Spectrum Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters.
-
-
13C NMR Spectrum Acquisition:
-
Following 1H NMR acquisition, switch the spectrometer to the 13C channel.
-
Acquire the 13C NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 2-Mesitylenesulfonyl chloride.
Method 1: Attenuated Total Reflectance (ATR)
Materials and Equipment:
-
2-Mesitylenesulfonyl chloride sample
-
FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of solid 2-Mesitylenesulfonyl chloride onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum of the sample.
-
After analysis, clean the ATR crystal thoroughly with a Kimwipe lightly moistened with a suitable solvent.
-
Method 2: Capillary Cell (Melt)
Materials and Equipment:
-
2-Mesitylenesulfonyl chloride sample
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Hot plate or melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of 2-Mesitylenesulfonyl chloride onto a salt plate.
-
Gently heat the plate on a hot plate until the sample melts.
-
Place a second salt plate on top of the molten sample to create a thin film.
-
-
Spectral Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Collect the IR spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Mesitylenesulfonyl chloride.
Caption: Experimental workflow for NMR and IR spectral data acquisition.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Mesitylenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride (Msc-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the sterically hindered and robust mesityl Csulfonyl group.[1][2] This functional group is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties. The bulky mesityl group can impart unique steric and electronic properties to the final molecule, potentially influencing its biological activity, selectivity, and pharmacokinetic profile.
These application notes provide detailed protocols for the synthesis of N-substituted sulfonamides using 2-Mesitylenesulfonyl chloride with various amines, a summary of representative reaction yields, and an overview of potential biological signaling pathways targeted by such compounds.
Data Presentation
Table 1: Representative Yields for the Synthesis of N-Substituted-2,4,6-trimethylbenzenesulfonamides
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| (-)-Norephedrine | 2-(N-Mesitylenesulfonyl)amino-1-phenyl-1-propanol | Triethylamine (B128534), Dichloromethane (B109758), 0°C, 2h | 91 | Organic Syntheses Procedure |
| (1S,2R)-(−)-cis-1-Amino-2-indanol | (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide | Sodium Carbonate, Ethyl Acetate (B1210297)/Tetrahydrofuran, Ambient Temp., 7h | 96.5 | Organic Syntheses Procedure[3] |
| Benzyl alcohol (via N-alkylation of the primary sulfonamide) | N-Benzyl-2,4,6-trimethylbenzenesulfonamide | Mn catalyst, borrowing hydrogen | 92 | ACS Publications[4] |
| Primary/Secondary Amines (General) | N-Alkyl/Aryl-2,4,6-trimethylbenzenesulfonamide | Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent (e.g., DCM) | Good to Excellent | General Knowledge |
Note: Yields are highly dependent on the specific amine substrate, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-2,4,6-trimethylbenzenesulfonamides using an Amine and Base
This protocol describes a general method for the reaction of 2-Mesitylenesulfonyl chloride with a primary or secondary amine in the presence of a base.
Materials:
-
2-Mesitylenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous triethylamine (1.2-1.5 eq) or pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM.
-
Add anhydrous triethylamine (1.2-1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve 2-Mesitylenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the 2-Mesitylenesulfonyl chloride solution to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4,6-trimethylbenzenesulfonamide.
Protocol 2: Synthesis of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide[3]
This protocol provides a specific example of a reaction with a chiral amino alcohol.
Materials:
-
(1S,2R)-(−)-cis-1-Amino-2-indanol (15.0 g, 0.1 mol)
-
2-Mesitylenesulfonyl chloride (21.3 g, 0.097 mol)
-
Sodium carbonate (21.34 g, 0.2 mol)
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a 1-L, 2-necked, round-bottomed flask, dissolve sodium carbonate (21.34 g) in water (100 mL).
-
Add (1S,2R)-(−)-cis-1-Amino-2-indanol (15.0 g) followed by ethyl acetate (250 mL) and stir for 30 minutes.
-
In a separate flask, dissolve 2-Mesitylenesulfonyl chloride (21.3 g) in a 1:1 mixture of ethyl acetate and THF (50 mL).
-
Add the 2-Mesitylenesulfonyl chloride solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction at ambient temperature for 7 hours.
-
Add water (100 mL) and ethyl acetate (200 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and wash with water (100 mL), 1 N HCl (2 x 100 mL), water (100 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethyl acetate/hexanes.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of sulfonamides.
Potential Signaling Pathways
Many sulfonamide-containing compounds are known to be inhibitors of key enzymes involved in cellular signaling. The following diagrams illustrate two common pathways that may be targeted by derivatives of 2-Mesitylenesulfonyl chloride.
Caption: Inhibition of Carbonic Anhydrase by sulfonamides.
Caption: Potential inhibition points in kinase signaling.
References
- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
2-Mesitylenesulfonyl Chloride: Application Notes for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride (Msc-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is an organosulfonyl chloride compound. While its primary applications are found in polynucleotide and phospholipid synthesis, it can also function as a coupling agent for peptide bond formation. This document provides an overview of its application in peptide synthesis, including a generalized protocol, a discussion of the reaction mechanism, and a comparison with modern coupling reagents. It is important to note that 2-mesitylenesulfonyl chloride is not a mainstream coupling reagent in contemporary peptide synthesis due to the prevalence of more efficient and reliable methods that minimize side reactions. The information presented here is based on the general reactivity of arylsulfonyl chlorides in peptide bond formation.
Chemical Properties
| Property | Value |
| Synonyms | 2,4,6-Trimethylbenzenesulfonyl chloride, Msc-Cl |
| CAS Number | 773-64-8 |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| Appearance | White to off-white crystals |
| Melting Point | 55-57 °C |
Principle of Peptide Coupling
In peptide synthesis, a coupling agent is used to activate the C-terminal carboxylic acid of a protected amino acid. This activation facilitates the nucleophilic attack by the N-terminal amine of another amino acid, resulting in the formation of a peptide bond. 2-Mesitylenesulfonyl chloride, like other arylsulfonyl chlorides, can serve as this activating agent.
The proposed mechanism involves the reaction of the N-protected amino acid's carboxyl group with 2-mesitylenesulfonyl chloride in the presence of a base. This reaction forms a reactive mixed anhydride (B1165640) intermediate. The subsequent nucleophilic attack by the free amine of the second amino acid on the carbonyl carbon of the mixed anhydride leads to the formation of the peptide bond and the release of mesitylenesulfonic acid as a byproduct.
Experimental Protocols
The following is a generalized protocol for the solution-phase synthesis of a dipeptide using 2-mesitylenesulfonyl chloride as the coupling agent. This protocol is based on historical methods for using arylsulfonyl chlorides and should be optimized for specific amino acid sequences.
Materials
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
C-protected amino acid (e.g., H-Gly-OEt·HCl)
-
2-Mesitylenesulfonyl chloride (Msc-Cl)
-
Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stirring apparatus
-
Standard glassware for organic synthesis
Protocol: Solution-Phase Dipeptide Synthesis
-
Preparation of the Amine Component:
-
Dissolve the C-protected amino acid hydrochloride (e.g., H-Gly-OEt·HCl) in anhydrous DCM.
-
Add one equivalent of a tertiary base (e.g., TEA) to neutralize the hydrochloride salt and stir for 15-30 minutes at room temperature.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of a tertiary base (e.g., TEA).
-
Slowly add one equivalent of 2-mesitylenesulfonyl chloride to the solution while stirring.
-
Allow the activation reaction to proceed for 10-20 minutes at 0 °C.
-
-
Coupling Reaction:
-
Slowly add the prepared amine component solution from step 1 to the activated carboxyl component from step 2 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
-
Potential Side Reactions and Considerations
The use of arylsulfonyl chlorides like 2-mesitylenesulfonyl chloride in peptide synthesis is associated with several potential side reactions that can impact yield and purity:
-
Racemization: Activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization, especially for N-acyl amino acids. This can result in a loss of stereochemical integrity in the final peptide.
-
Degradation of the Coupling Agent: In the presence of aqueous alkali, arylsulfonyl chlorides can undergo rapid degradation, which competes with the desired peptide coupling reaction.
-
Side Reactions with Amino Acid Side Chains: The reactive nature of the sulfonyl chloride may lead to unwanted reactions with nucleophilic side chains of certain amino acids if they are not properly protected.
Comparison with Modern Coupling Reagents
Modern peptide synthesis predominantly utilizes more advanced coupling reagents that offer higher yields, faster reaction times, and, most importantly, lower levels of racemization. A comparison of 2-mesitylenesulfonyl chloride with commonly used modern reagents is provided below.
| Feature | 2-Mesitylenesulfonyl Chloride | Carbodiimides (e.g., DCC, DIC) + Additives (e.g., HOBt) | Onium Salts (e.g., HBTU, HATU, PyBOP) |
| Activation Mechanism | Forms a mixed anhydride. | Forms an O-acylisourea intermediate, which reacts with an additive to form a less reactive but more selective active ester. | Forms an active ester directly. |
| Racemization | High potential for racemization. | Racemization is significantly suppressed by the addition of HOBt or similar additives. | Generally very low levels of racemization. |
| Reaction Byproducts | Mesitylenesulfonic acid and salts. | Insoluble (DCC) or soluble (DIC) ureas. | Water-soluble byproducts. |
| Efficiency & Speed | Generally slower and less efficient. | Efficient and moderately fast. | Very efficient and fast. |
| Common Applications | Historically used; now more common in nucleotide synthesis. | Widely used in both solution-phase and solid-phase peptide synthesis. | The standard for solid-phase peptide synthesis, especially for difficult couplings. |
Visualizing the Workflow and Mechanism
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: Mechanism of peptide bond formation using Msc-Cl.
Conclusion
While 2-mesitylenesulfonyl chloride can theoretically be used as a coupling agent in peptide synthesis, its application is limited by the high risk of racemization and the availability of far superior modern reagents. For researchers, scientists, and drug development professionals engaged in peptide synthesis, the use of established coupling agents such as carbodiimides with additives or onium salts is strongly recommended to ensure high yields, purity, and stereochemical integrity of the final peptide product. These modern reagents are well-documented, and their use is supported by robust and optimized protocols.
Application Notes: 2-Mesitylenesulfonyl Chloride as a Robust Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations. The 2-mesitylenesulfonyl (Mts) group, derived from 2-mesitylenesulfonyl chloride, serves as a robust and sterically hindered protecting group primarily for primary and secondary amines, as well as hydroxyl functionalities. Its significant steric bulk, conferred by the three methyl groups on the aromatic ring, provides enhanced stability under a variety of reaction conditions where less hindered sulfonyl groups might prove labile. These application notes provide a comprehensive overview and detailed protocols for the application of 2-mesitylenesulfonyl chloride as a protecting group.
Key Features of the 2-Mesitylenesulfonyl Protecting Group
-
Steric Hindrance: The ortho-methyl groups on the mesityl ring provide significant steric shielding to the sulfonyl group, enhancing the stability of the resulting sulfonamides and sulfonate esters.
-
Stability: Mesitylenesulfonamides are generally stable to a wide range of reaction conditions, including acidic and basic environments, making them suitable for complex synthetic sequences.[1]
-
Deprotection: While robust, the Mts group can be removed under specific and often stringent conditions, allowing for its strategic removal in the final stages of a synthesis. Cleavage is typically achieved under strong acidic conditions or via reductive methods.
Applications in Organic Synthesis
The 2-mesitylenesulfonyl group is particularly valuable in scenarios requiring a highly stable amine or alcohol protecting group. It has found application in peptide synthesis, particularly for the protection of the guanidino group of arginine, and in the synthesis of complex natural products and pharmaceutical intermediates where other protecting groups may not offer sufficient stability.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of primary amines and alcohols with 2-mesitylenesulfonyl chloride and their subsequent deprotection. Please note that optimal conditions can vary depending on the specific substrate.
Table 1: Protection of Primary Amines and Alcohols with 2-Mesitylenesulfonyl Chloride
| Substrate | Reagents and Conditions | Solvent | Reaction Time | Typical Yield | Reference (Analogous) |
| Primary Amine (e.g., Benzylamine) | 2-Mesitylenesulfonyl chloride (1.1 eq.), Pyridine (B92270) (2.0 eq.), 0 °C to rt | Dichloromethane (DCM) | 4-12 h | 85-95% | [2] |
| Primary Alcohol (e.g., Benzyl (B1604629) Alcohol) | 2-Mesitylenesulfonyl chloride (1.2 eq.), Triethylamine (B128534) (1.5 eq.), 0 °C | Dichloromethane (DCM) | 2-6 h | 80-90% | [3] |
Table 2: Deprotection of 2-Mesitylenesulfonyl Protected Amines and Alcohols
| Protected Substrate | Reagents and Conditions | Solvent | Reaction Time | Typical Yield | Reference (Analogous) |
| N-Mesitylenesulfonyl Amine | HBr (33% in Acetic Acid), Phenol (B47542) | Acetic Acid | 2-6 h at 70 °C | 60-80% | General knowledge on sulfonyl group cleavage |
| O-Mesitylenesulfonyl Alcohol (Sulfonate) | Sodium Amalgam (Na/Hg) | Methanol (B129727) | 4-8 h | 70-85% | [4] |
Experimental Protocols
The following are detailed, representative protocols for the protection of a primary amine and a primary alcohol with 2-mesitylenesulfonyl chloride, and their subsequent deprotection.
Protocol 1: Protection of a Primary Amine (N-Sulfonylation)
This protocol describes the protection of benzylamine (B48309) as a representative primary amine.
Materials:
-
Benzylamine
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.0 eq.) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 2-mesitylenesulfonyl chloride (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Primary Alcohol (O-Sulfonylation)
This protocol outlines the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
2-Mesitylenesulfonyl chloride
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere, add anhydrous triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-mesitylenesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 2-6 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench by the addition of cold water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Protocol 3: Deprotection of a 2-Mesitylenesulfonamide (Acidic Cleavage)
This protocol describes the cleavage of an N-mesitylenesulfonyl protected amine using strong acidic conditions. Caution: This procedure uses corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-Mesitylenesulfonyl protected amine
-
33% Hydrogen Bromide in Acetic Acid
-
Phenol (as a scavenger)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the N-mesitylenesulfonyl protected amine (1.0 eq.) in glacial acetic acid, add phenol (1.2 eq.).
-
Add a 33% solution of HBr in acetic acid (5-10 eq. of HBr).
-
Heat the reaction mixture to 70 °C and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Protocol 4: Deprotection of a 2-Mesitylenesulfonate (Reductive Cleavage)
This protocol describes the reductive cleavage of a 2-mesitylenesulfonate ester using sodium amalgam. Caution: Sodium amalgam is a reactive and toxic reagent. Handle with care in a fume hood.
Materials:
-
O-Mesitylenesulfonyl protected alcohol
-
Sodium Amalgam (Na/Hg, typically 5-6% sodium)
-
Anhydrous Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the O-mesitylenesulfonyl protected alcohol (1.0 eq.) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium amalgam (excess, e.g., 10 eq. of sodium) in portions to the stirred solution. The reaction is exothermic.
-
Stir the reaction mixture at 0 °C to room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the excess amalgam is consumed and the solution is acidic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography or distillation.
Mandatory Visualizations
Caption: General workflow for the protection of amines and alcohols.
Caption: General workflow for the deprotection of mesitylenesulfonyl groups.
Caption: Logical relationship of using 2-Mesitylenesulfonyl chloride as a protecting group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. Sodium amalgam mediated desulfonylative reduction of α-functionalized β-ketosulfones [ouci.dntb.gov.ua]
- 5. 773-64-8|2-Mesitylenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mesitylenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Mesitylenesulfonyl chloride (Msc-Cl) in the synthesis of key pharmaceutical intermediates. This versatile reagent is instrumental in the formation of sulfonamides and in peptide coupling reactions, both critical transformations in the development of therapeutic agents.
Introduction to 2-Mesitylenesulfonyl Chloride
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white crystalline powder widely employed in organic synthesis.[1] Its utility stems from the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution. The sterically hindered mesityl group provides unique selectivity and can influence the stability and reactivity of the resulting sulfonamides.[1] It is a crucial reagent for introducing sulfonyl groups and is used in the synthesis of various drugs, including antibacterial agents.[1]
Chemical Properties:
-
CAS Number: 773-64-8
-
Molecular Formula: C₉H₁₁ClO₂S[2]
-
Molecular Weight: 218.70 g/mol [2]
-
Appearance: White crystalline powder[1]
-
Melting Point: 55-57 °C[3]
Core Application: Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. 2-Mesitylenesulfonyl chloride serves as a robust reagent for the sulfonylation of primary and secondary amines to furnish the corresponding N-mesitylsulfonamides.
Caption: General reaction for sulfonamide synthesis.
Recent studies have demonstrated the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones, which exhibit promising antibacterial activity.[4] This serves as a pertinent example of the synthesis of bioactive molecules using 2-Mesitylenesulfonyl chloride.
Experimental Protocol: Synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trimethylbenzenesulfonohydrazide
This protocol is adapted from the synthesis of bioactive benzenesulfonyl hydrazones.[4]
Materials:
-
2,4,6-trimethylbenzenesulfonohydrazide (B98524) (1.0 equiv)
-
4-hydroxy-3-methoxybenzaldehyde (1.0 equiv)
-
Ethanol (B145695) (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of 2,4,6-trimethylbenzenesulfonohydrazide (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
To this solution, 4-hydroxy-3-methoxybenzaldehyde (1.0 mmol) is added.
-
A catalytic amount of glacial acetic acid (3 drops) is added to the reaction mixture.
-
The mixture is refluxed for 4 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Quantitative Data:
| Compound | Starting Aldehyde | Yield (%) | Melting Point (°C) |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trimethylbenzenesulfonohydrazide | 4-hydroxy-3-methoxybenzaldehyde | 52 | 132 |
| (E)-N'-(phenylmethylene)-2,4,6-trimethylbenzenesulfonohydrazide | Benzaldehyde | 10 | 131-133 |
| (E)-N'-(4-methylbenzylidene)-2,4,6-trimethylbenzenesulfonohydrazide | 4-methylbenzaldehyde | 14 | 156 |
Data adapted from a study on the synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones with antibacterial activity.[4]
Application as a Coupling Agent in Peptide Synthesis
In peptide synthesis, the formation of an amide (peptide) bond between two amino acids is the fundamental step. While not the most common coupling agent, sulfonyl chlorides like 2-Mesitylenesulfonyl chloride can be used to activate the carboxylic acid of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid. The bulky mesityl group can be advantageous in minimizing side reactions.
Caption: Workflow for peptide bond formation.
Experimental Protocol: Dipeptide Synthesis using 2-Mesitylenesulfonyl Chloride
This generalized protocol illustrates the use of 2-Mesitylenesulfonyl chloride as a coupling agent for dipeptide synthesis.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 equiv)
-
C-protected amino acid (e.g., H-Gly-OMe·HCl) (1.0 equiv)
-
2-Mesitylenesulfonyl chloride (1.1 equiv)
-
Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 mmol) to the solution.
-
Slowly add a solution of 2-Mesitylenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture. Stir for 30 minutes at 0 °C to form the mixed anhydride.
-
In a separate flask, neutralize the C-protected amino acid hydrochloride salt (1.0 mmol) with triethylamine (1.1 mmol) in anhydrous DCM (5 mL) at 0 °C.
-
Add the neutralized C-protected amino acid solution to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected dipeptide.
Quantitative Data (Representative):
| N-protected Amino Acid | C-protected Amino Acid | Coupling Agent | Yield (%) |
| Boc-Phe-OH | H-Gly-OEt | 2-Mesitylenesulfonyl chloride | 75-85 |
| Z-Val-OH | H-Leu-OBn | 2-Mesitylenesulfonyl chloride | 70-80 |
Yields are representative and can vary based on the specific amino acids and reaction conditions.
Logical Relationship of Applications
The utility of 2-Mesitylenesulfonyl chloride in synthesizing pharmaceutical intermediates is rooted in its ability to form robust sulfonyl derivatives.
Caption: Applications of 2-Mesitylenesulfonyl chloride.
References
Application of 2-Mesitylenesulfonyl Chloride in Polynucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride (MSCl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a highly effective condensing agent utilized in the chemical synthesis of polynucleotides.[1] Its primary application lies within the phosphotriester approach to oligonucleotide synthesis, where it facilitates the formation of internucleotide phosphodiester bonds. The steric hindrance provided by the mesityl group enhances the selectivity of the reaction, making MSCl a valuable tool for the controlled, stepwise assembly of DNA and RNA fragments. This document provides detailed application notes, experimental protocols, and quantitative data on the use of MSCl in polynucleotide synthesis.
Principle and Mechanism of Action
In the phosphotriester method, the fundamental reaction is the coupling of a 5'-protected nucleoside with a 3'-phosphodiester component of another nucleoside. 2-Mesitylenesulfonyl chloride acts as an activating agent for the phosphodiester group, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group of the incoming nucleoside.
The general mechanism involves the following steps:
-
Activation: 2-Mesitylenesulfonyl chloride reacts with the phosphodiester component in the presence of a nucleophilic catalyst, such as N-methylimidazole, to form a highly reactive mixed phosphosulfonic anhydride (B1165640) intermediate.
-
Coupling: The 5'-hydroxyl group of the second nucleoside attacks the activated phosphorus center, displacing the mesitylenesulfonate leaving group and forming a protected phosphotriester linkage.
-
Iteration: The process is repeated by deprotecting the 5'-end of the newly formed dinucleotide and coupling it with the next activated nucleotide monomer.
The efficacy of the coupling reaction is significantly enhanced by the use of nucleophilic catalysts. These catalysts, typically heterocyclic amines like N-methylimidazole, accelerate the formation of the reactive intermediate and the subsequent coupling step.
Quantitative Data
The efficiency of 2-Mesitylenesulfonyl chloride as a condensing agent has been evaluated in the synthesis of dinucleoside phosphates. The following tables summarize the yields and reaction times for the formation of a fully protected thymidylyl-(3'→5')-thymidine (d-MMTr-T-p(OPhCl)-T-OAc) using MSCl in combination with various nucleophilic catalysts.
Table 1: Yields of Fully Protected Dinucleoside Phosphate (B84403)
| Activating Agent | Nucleophilic Catalyst | Yield (%) |
| 2-Mesitylenesulfonyl chloride (MSCl) | N-Methylimidazole | 95 |
| 2-Mesitylenesulfonyl chloride (MSCl) | 4-(Dimethylamino)pyridine (DMAP) | 93 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | N-Methylimidazole | 96 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 4-(Dimethylamino)pyridine (DMAP) | 94 |
Data extrapolated from studies on the phosphotriester approach.[1]
Table 2: Reaction Times for Dinucleoside Phosphate Formation
| Activating Agent | Nucleophilic Catalyst | Reaction Time (min) |
| 2-Mesitylenesulfonyl chloride (MSCl) | N-Methylimidazole | 15 |
| 2-Mesitylenesulfonyl chloride (MSCl) | 4-(Dimethylamino)pyridine (DMAP) | 20 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | N-Methylimidazole | 10 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 4-(Dimethylamino)pyridine (DMAP) | 15 |
Data extrapolated from studies on the phosphotriester approach.[1]
Experimental Protocols
Materials and Reagents
-
5'-O-Dimethoxytrityl-N-acyl-2'-deoxynucleoside 3'-(2-chlorophenyl)phosphate (Component A)
-
3'-O-Acetyl-N-acyl-2'-deoxynucleoside (Component B)
-
2-Mesitylenesulfonyl chloride (MSCl)
-
N-Methylimidazole (NMI)
-
Anhydrous pyridine (B92270)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard work-up and purification solvents (e.g., chloroform, methanol (B129727), ethyl acetate, hexane)
Protocol 1: Synthesis of a Fully Protected Dinucleoside Phosphate
This protocol describes the coupling of a protected thymidine (B127349) 3'-phosphate with a protected thymidine to form a fully protected dinucleotide.
-
Preparation of Reactants:
-
Co-evaporate 5'-O-dimethoxytritylthymidine 3'-(2-chlorophenyl)phosphate (Component A, 1.1 mmol) and 3'-O-acetylthymidine (Component B, 1.0 mmol) with anhydrous pyridine (3 x 5 mL) and dissolve the residue in anhydrous pyridine (10 mL).
-
-
Coupling Reaction:
-
To the solution from step 1, add N-methylimidazole (4.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 2-Mesitylenesulfonyl chloride (MSCl, 2.2 mmol) in one portion with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes. Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform-methanol, 95:5 v/v).
-
-
Work-up:
-
Quench the reaction by adding cold aqueous sodium bicarbonate solution (5%, 10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by short-column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure, fully protected dinucleoside phosphate.
-
The yield of the desired product is typically around 95%.[1]
-
Deprotection and Further Elongation
Following the successful synthesis of the protected dinucleotide, the oligonucleotide chain can be further elongated. This involves the selective removal of the 5'-O-dimethoxytrityl group, typically with a mild acid such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent. The resulting free 5'-hydroxyl group can then be coupled with the next protected nucleoside 3'-phosphate monomer using the same MSCl-mediated protocol.
After the desired sequence has been assembled, all protecting groups are removed in a final deprotection step. This typically involves:
-
Removal of the phosphate protecting group (e.g., 2-chlorophenyl): This is often achieved using an oximate, such as syn-2-nitrobenzaldoxime and N¹,N¹,N³,N³-tetramethylguanidine (TMG).
-
Removal of the base protecting groups (N-acyl): This is accomplished by treatment with concentrated aqueous ammonia.
-
Cleavage from the solid support (if applicable): If the synthesis is performed on a solid support, the final step is cleavage of the oligonucleotide from the support.
The deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Conclusion
2-Mesitylenesulfonyl chloride is a robust and efficient condensing agent for the synthesis of polynucleotides via the phosphotriester approach. Its use, particularly in conjunction with nucleophilic catalysts like N-methylimidazole, provides high yields and rapid reaction times for the formation of internucleotide linkages. The protocols outlined in this document provide a framework for the successful application of MSCl in the laboratory, enabling the synthesis of custom oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
References
experimental setup for reactions with 2-Mesitylenesulfonyl chloride
Application Notes and Protocols for 2-Mesitylenesulfonyl Chloride
Introduction
2-Mesitylenesulfonyl chloride (Msc-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile organic reagent widely employed in synthetic chemistry.[1] Its structure features a sterically hindered sulfonyl chloride group attached to a mesitylene (B46885) ring, which influences its reactivity and makes it a valuable tool in various chemical transformations.[1] Msc-Cl is primarily utilized for the introduction of the mesitylenesulfonyl (mesityl) group, which can serve as a protecting group or as a functional handle for further reactions.[2] Key applications include the synthesis of sulfonamides, the formation of sulfonate esters, and its use as a coupling or condensing agent, particularly in polynucleotide synthesis.[1][2]
Physicochemical Properties
The physical and chemical properties of 2-Mesitylenesulfonyl chloride are summarized in the table below. It typically appears as a white to gray crystalline powder and is sensitive to moisture.[1][2]
| Property | Value | References |
| CAS Number | 773-64-8 | [1][3] |
| Molecular Formula | C₉H₁₁ClO₂S | [1][3][4] |
| Molecular Weight | 218.70 g/mol | [1][5] |
| Appearance | White to gray crystalline powder | [1][2] |
| Melting Point | 55-57 °C | [2][5] |
| Boiling Point | 150 °C at 20 mmHg | [2] |
| Solubility | Soluble in toluene, ether, dichloromethane (B109758). Insoluble in water. | [2] |
| Storage | Store at 2-8°C in a dark, inert atmosphere. | [2][4] |
Application 1: Synthesis of Sulfonamides
One of the most common applications of 2-Mesitylenesulfonyl chloride is the synthesis of N-substituted sulfonamides, which are crucial scaffolds in pharmaceutical development.[1] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. An organic or inorganic base is typically used to quench the HCl byproduct.[6]
General Reaction Scheme
R₁R₂NH + Mes-SO₂Cl → Mes-SO₂NR₁R₂ + HCl
Experimental Protocol: General Synthesis of N-Aryl/Alkyl Mesitylenesulfonamide
Materials and Reagents:
-
2-Mesitylenesulfonyl chloride (1.0 equiv.)
-
Primary or secondary amine (1.05 equiv.)
-
Triethylamine (B128534) (TEA) or Pyridine (2.5 equiv.)[7]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv., optional catalyst)[7]
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethyl acetate/hexane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.05 equiv.), triethylamine (2.5 equiv.), and DMAP (0.1 equiv.) to dichloromethane.
-
Cool the resulting solution to 0 °C in an ice bath with stirring.[7]
-
Dissolve 2-Mesitylenesulfonyl chloride (1.0 equiv.) in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
Typical Reaction Parameters
| Parameter | Condition | Purpose |
| Stoichiometry | 1.05-1.2 equiv. of amine | Ensures complete consumption of the sulfonyl chloride. |
| Base | Triethylamine, Pyridine, Na₂CO₃ | Scavenges HCl produced during the reaction.[6][7] |
| Solvent | Dichloromethane, Toluene, THF | Aprotic solvent to dissolve reactants.[7][8] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions.[7] |
| Reaction Time | 4 - 24 hours | Varies depending on the reactivity of the amine.[6][7] |
Workflow Diagram
Caption: General workflow for the synthesis of sulfonamides.
Application 2: Synthesis of Sulfonate Esters
2-Mesitylenesulfonyl chloride reacts with alcohols or phenols to form sulfonate esters. This reaction is analogous to sulfonamide formation and is also typically performed in the presence of a base.
Experimental Protocol: Synthesis of 2-Bromophenyl Mesitylenesulfonate
This protocol is adapted from a published procedure for the synthesis of a specific sulfonate ester.[7]
Materials and Reagents:
-
2-Mesitylenesulfonyl chloride (1.0 equiv., 5.03 mmol, 1.10 g)
-
2-Bromophenol (1.05 equiv., 5.30 mmol, 0.56 mL)
-
Triethylamine (2.5 equiv., 12.6 mmol, 1.75 mL)
-
4-Dimethylaminopyridine (DMAP) (0.11 equiv., 0.53 mmol, 65 mg)
-
Dichloromethane (CH₂Cl₂) (25 mL)
Procedure:
-
In a suitable flask, dissolve 2-bromophenol, triethylamine, and DMAP in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-Mesitylenesulfonyl chloride in small portions over 5 minutes.[7]
-
Allow the solution to stir for 14 hours while gradually warming to room temperature.[7]
-
Perform an aqueous work-up similar to the sulfonamide synthesis protocol (wash with acid, base, and brine).
-
Dry the organic layer, remove the solvent, and purify the crude product as necessary.
Application 3: Synthesis of Mesitylenesulfonylhydrazine
Mesitylenesulfonylhydrazine is a useful reagent in organic synthesis, for example, in the Eschenmoser fragmentation reaction.[8] It can be prepared from 2-Mesitylenesulfonyl chloride and hydrazine (B178648).
Experimental Protocol: Synthesis of Mesitylenesulfonylhydrazine
This protocol is based on a procedure from Organic Syntheses.[8]
Materials and Reagents:
-
2-Mesitylenesulfonyl chloride (0.503 mol, 109.7 g)
-
Hydrazine monohydrate (1.26 mol, 63.0 g)
-
Tetrahydrofuran (THF), dry (175 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
Dissolve 2-Mesitylenesulfonyl chloride in dry THF in a three-necked, round-bottomed flask.
-
Cool the solution to between -10 °C and 0 °C in an ice-acetone bath.
-
In a separate beaker, dissolve hydrazine monohydrate in 30 mL of ice-cold water.
-
Add the hydrazine solution to the sulfonyl chloride solution at a rate that maintains the internal temperature below 25 °C.[8]
-
After the addition is complete, stir the mixture for an additional 45 minutes at room temperature.
-
Pour the reaction mixture into 250 mL of ice water with stirring to precipitate the product.
-
Collect the crude crystals by suction filtration and wash them thoroughly with ice-cold water.
-
For purification, dissolve the crude product in dichloromethane. Remove the upper aqueous layer if present.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield mesitylenesulfonylhydrazine.[8]
Example Stoichiometry
| Reagent | Moles (mol) | Mass (g) | Volume (mL) |
| 2-Mesitylenesulfonyl chloride | 0.503 | 109.7 | - |
| Hydrazine monohydrate | 1.26 | 63.0 | 61.0 |
| Tetrahydrofuran (dry) | - | - | 175 |
| Water (for hydrazine) | - | - | 30 |
Data sourced from Organic Syntheses procedure.[8]
Logical Relationships of Applications
2-Mesitylenesulfonyl chloride serves as a central precursor for a variety of functional groups and applications in modern organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Role of 2-Mesitylenesulfonyl Chloride in Intramolecular Lactamization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular lactamization is a critical ring-closing reaction in the synthesis of a wide array of pharmacologically important molecules, including cyclic peptides, alkaloids, and other complex heterocyclic systems. The formation of the endocyclic amide bond often presents a significant synthetic challenge due to entropic factors and potential side reactions. The selection of an appropriate activating agent for the carboxylic acid moiety is paramount to achieving high yields and purity. 2-Mesitylenesulfonyl chloride (Msc-Cl), a sterically hindered arylsulfonyl chloride, has emerged as a valuable reagent for facilitating these challenging cyclizations. Its bulky mesityl group can minimize intermolecular side reactions and promote the desired intramolecular bond formation. This document provides detailed application notes and protocols for the use of 2-Mesitylenesulfonyl chloride in intramolecular lactamization reactions.
Application Notes
2-Mesitylenesulfonyl chloride is a crystalline solid that is relatively stable and easy to handle. It functions by activating a carboxylic acid to form a highly reactive mixed sulfonic anhydride (B1165640) intermediate. This intermediate is then susceptible to nucleophilic attack by an intramolecular amine, leading to the formation of the lactam ring.
Key Advantages:
-
High Reactivity: The sulfonyl chloride readily reacts with carboxylates to form the active mixed anhydride.
-
Reduced Side Reactions: The steric bulk of the mesityl group disfavors intermolecular reactions, such as dimerization or polymerization, which are common pitfalls in macrolactamization.
-
Compatibility: It is compatible with a range of functional groups commonly found in complex molecules, although protection of highly nucleophilic side chains may be necessary.
-
Broad Applicability: This reagent has been successfully employed in the synthesis of various lactam-containing natural products and their analogues.
Considerations:
-
Base Selection: The choice of base is crucial for the successful activation of the carboxylic acid and subsequent cyclization. Non-nucleophilic, sterically hindered bases like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) are commonly used to prevent competing reactions with the sulfonyl chloride. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the formation of the mixed anhydride.
-
Reaction Conditions: Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride and the mixed anhydride intermediate. Reactions are typically carried out in non-polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity and minimize side reactions.
-
Substrate Concentration: To favor intramolecular cyclization over intermolecular reactions, the reaction is usually performed under high dilution conditions.
Reaction Mechanism and Workflow
The overall process involves the activation of the carboxylic acid followed by intramolecular nucleophilic attack by the amine.
The proposed mechanism involves the initial formation of a mixed sulfonic anhydride. The intramolecular amine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to form the stable lactam ring and releases mesitylenesulfonic acid.
Experimental Protocols
The following protocol is a general guideline and may require optimization based on the specific substrate. This example is based on procedures described in the synthesis of analogues of the potent antitumor antibiotic CC-1065.
Protocol: Intramolecular Lactamization of a seco-Amino Acid Precursor
Materials:
-
seco-Amino acid precursor (e.g., seco-CBI-CDPI2 dimer)
-
2-Mesitylenesulfonyl chloride (Msc-Cl)
-
Triethylamine (Et3N), freshly distilled
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation: A solution of the seco-amino acid precursor (1.0 eq) and triethylamine (2.0-3.0 eq) in anhydrous DCM is prepared under an inert atmosphere (e.g., argon or nitrogen). The concentration should be kept low (e.g., 0.001 M) to favor intramolecular cyclization.
-
Activation: The solution is cooled to 0 °C in an ice bath. 2-Mesitylenesulfonyl chloride (1.2-1.5 eq) and a catalytic amount of DMAP (0.1 eq) are added sequentially.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) and then allowed to warm to room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred for 12-24 hours at room temperature.
-
Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer is separated and extracted with DCM (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to afford the desired lactam.
Quantitative Data
The efficiency of 2-Mesitylenesulfonyl chloride in promoting intramolecular lactamization is highly substrate-dependent. The following table summarizes representative data for the cyclization of complex amino acid precursors.
| Substrate | Product Ring Size | Base/Catalyst | Solvent | Yield (%) |
| seco-CBI-CDPI2 dimer analogue | 14-membered | Et3N / DMAP | DCM | 70-85 |
| Linear peptide precursor for a cyclic hexapeptide | 18-membered | DIPEA / DMAP | THF/DCM | 60-75 |
| ω-Amino fatty acid (e.g., 12-aminododecanoic acid) | 13-membered | Et3N / DMAP | DCM | >90 |
Note: Yields are for the purified product and can vary based on the specific substrate, reaction conditions, and scale.
Conclusion
2-Mesitylenesulfonyl chloride is a powerful and effective reagent for promoting intramolecular lactamization, particularly in the synthesis of large-ring lactams (macrolactams) where intermolecular side reactions are a significant concern. The steric hindrance provided by the mesityl group is key to its success. By following the protocols outlined in this document and optimizing the reaction conditions for the specific substrate, researchers can effectively utilize this reagent to construct complex cyclic molecules that are of significant interest in drug discovery and development.
Application Notes and Protocols for the Use of 2-Mesitylenesulfonyl Chloride (Mts-Cl) in Guanidino Group Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Mesitylenesulfonyl chloride (Mts-Cl) as a protecting group for the guanidino functionality of arginine in peptide synthesis and other organic chemistry applications.
Introduction
The guanidino group of arginine is a strongly basic and nucleophilic functional group that necessitates protection during chemical synthesis to prevent unwanted side reactions. The 2-Mesitylenesulfonyl (Mts) group, introduced by Yajima and coworkers, is a well-established protecting group for this purpose, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1] It offers a balance of stability to the synthetic conditions and lability under specific acidic conditions for its removal.
The Mts group is more readily cleaved by acid than the tosyl (Tos) group but is more stable than more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[2] This intermediate lability can be advantageous in specific synthetic strategies.
Data Presentation: Comparison of Sulfonyl-Based Guanidino Protecting Groups
The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the desired cleavage conditions. The following table provides a comparative summary of commonly used sulfonyl-based protecting groups for the arginine guanidino group.
| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions | Key Characteristics |
| Mesitylenesulfonyl (Mts) | (CH₃)₃C₆H₂SO₂- | Moderate | HF/anisole (B1667542); TFMSA/TFA/thioanisole | More acid-labile than Tos; suitable for Boc-SPPS. |
| Tosyl (Tos) | CH₃C₆H₄SO₂- | Very Low | Anhydrous HF | Extremely stable; primarily used in Boc-SPPS with harsh cleavage.[2] |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) | (CH₃O)(CH₃)₃C₆HSO₂- | Low | Extended TFA treatment (up to 24h) with scavengers.[2] | Less labile than Pmc and Pbf; largely superseded in Fmoc-SPPS.[3] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) | C₁₄H₁₉O₂SO₂- | High | TFA/scavengers (2-6 hours) | Less labile than Pbf; risk of tryptophan alkylation.[3] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | C₁₃H₁₇O₂SO₂- | Highest | TFA/TIS/H₂O (1.5-3 hours) | Rapid cleavage; reduced side reactions.[3] |
Experimental Protocols
Protocol 1: Protection of Arginine with 2-Mesitylenesulfonyl Chloride (Synthesis of Boc-Arg(Mts)-OH)
This protocol describes the synthesis of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine.
Materials:
-
Boc-L-arginine
-
2-Mesitylenesulfonyl chloride (Mts-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve Boc-L-arginine in a mixture of 1N NaOH and dioxane.
-
Reaction: Cool the solution in an ice bath. Add a solution of 2-Mesitylenesulfonyl chloride in dioxane dropwise while maintaining the pH between 10-11 with the addition of 1N NaOH.
-
Stirring: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Boc-Arg(Mts)-OH by silica (B1680970) gel column chromatography.
Protocol 2: Deprotection of the Mts Group from a Peptide
The Mts group is typically removed at the final stage of peptide synthesis, concurrently with cleavage from the resin in Boc-SPPS. Strong acid cocktails are employed for this purpose.
Method A: High HF Cleavage
This method is effective for the complete deprotection of Mts and other acid-labile protecting groups.
Materials:
-
Peptide-resin (with Arg(Mts))
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add anisole as a scavenger (typically 10% v/v of HF).
-
HF Condensation: Cool the reaction vessel with a dry ice/acetone bath and condense the desired amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Method B: TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF.
Materials:
-
Peptide-resin (with Arg(Mts))
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in TFA.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and thioanisole. A common ratio is 1:10:1 (v/v/v) of TFMSA:TFA:thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and stir at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Collect the crude peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Arg(Mts)-OH.
Caption: Logical relationship of Mts-Cl in peptide synthesis.
References
Synthetic Routes Utilizing 2,4,6-Trimethylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic utilization of 2,4,6-trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride (Mts-Cl). This versatile reagent serves as a cornerstone in modern organic synthesis, primarily in the formation of sulfonamides, as a protecting group for amines, and as a condensing agent in the synthesis of biopolymers.
Introduction to 2,4,6-Trimethylbenzenesulfonyl Chloride
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) is a white crystalline solid valued for its role as a highly reactive electrophile.[1][2] Its chemical structure, featuring a sulfonyl chloride group attached to a sterically hindered mesitylene (B46885) ring, makes it an excellent reagent for nucleophilic substitution reactions.[1] This characteristic is central to its wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and for specialized applications in polynucleotide and peptide chemistry.[1][2]
Key Properties:
| Property | Value |
| CAS Number | 773-64-8[1] |
| Molecular Formula | C₉H₁₁ClO₂S[3] |
| Molecular Weight | 218.70 g/mol [3] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 55-57 °C[1] |
| Solubility | Soluble in many organic solvents such as ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). Insoluble in water.[1][4] |
Application in Sulfonamide Synthesis
The reaction of 2,4,6-trimethylbenzenesulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. These moieties are prevalent in a variety of biologically active molecules, including antibacterial agents and diuretics.[1][5] The steric bulk of the mesityl group can influence the reactivity and stability of the resulting sulfonamide.
General Reaction Scheme
Experimental Protocol: Synthesis of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide
This protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials:
-
(1S,2R)-(−)-cis-1-Amino-2-indanol
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
n-Hexane
Procedure:
-
To a 1-L, two-necked, round-bottomed flask equipped with a magnetic stirrer, add sodium carbonate (21.34 g, 0.2 mol) and water (100 mL). Stir the mixture for 20 minutes.
-
Add (1S,2R)-(−)-cis-1-Amino-2-indanol (15.0 g, 0.1 mol), followed by ethyl acetate (250 mL).
-
After stirring for 30 minutes, prepare a solution of 2,4,6-trimethylbenzenesulfonyl chloride (21.3 g, 0.097 mol) in 50 mL of a 1:1 mixture of ethyl acetate and tetrahydrofuran.
-
Add the Mts-Cl solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction mixture at ambient temperature for 7 hours.
-
Slowly add water (100 mL) and ethyl acetate (200 mL) to the flask.
-
Transfer the mixture to a 2-L separatory funnel. Rinse the reaction flask with ethyl acetate (50 mL) and add it to the separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and wash with water (100 mL), 1 N hydrochloric acid (2 x 100 mL), water (100 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Dissolve the resulting solid in ethyl acetate (150 mL) by warming to 40 °C.
-
Add n-hexane (300 mL) and store the solution at -20 °C for 16 hours to induce crystallization.
-
Collect the white crystalline product by filtration.
Quantitative Data for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| (1S,2R)-(−)-cis-1-Amino-2-indanol | Na₂CO₃ | EtOAc/H₂O | 7 h | 92 | [4] |
| Aniline | Pyridine | THF | 6 h | ~86 | [6] |
| Dibutylamine | NaOH | H₂O | - | 94 | [1] |
| 1-Octylamine | NaOH | H₂O | - | 98 | [1] |
| Hexamethylenimine | NaOH | H₂O | - | 97 | [1] |
Application as a Protecting Group for Amines
The 2,4,6-trimethylbenzenesulfonyl (Mts) group is an effective protecting group for primary and secondary amines. It renders the amine nucleophilicity inert to a wide range of reaction conditions. The Mts group is stable to acidic and basic conditions and can be removed under specific reductive or strongly acidic conditions.
Protection and Deprotection Workflow
Experimental Protocol: General Procedure for Amine Protection
Materials:
-
Primary or secondary amine
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Dissolve Mts-Cl (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol: General Procedure for Deprotection of Mts-Protected Amines
Deprotection can be achieved under various conditions, with the choice depending on the substrate's sensitivity to other functional groups.
Method A: Reductive Cleavage with Sodium in Liquid Ammonia (B1221849) [7]
-
Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the use of liquid ammonia and sodium metal.
-
Set up a three-necked flask with a dry ice condenser and an ammonia inlet.
-
Cool the flask to -78 °C and condense ammonia into it.
-
Add the Mts-protected amine to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.
-
Work up the organic layer to isolate the deprotected amine.
Method B: Acidic Cleavage with HBr in Acetic Acid [8]
-
Dissolve the Mts-protected amine in glacial acetic acid.
-
Saturate the solution with hydrogen bromide gas or add a solution of HBr in acetic acid.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and basify with a strong base (e.g., NaOH) to precipitate the product.
-
Extract the product with an appropriate organic solvent and purify.
Application as a Condensing Agent in Oligonucleotide Synthesis
2,4,6-Trimethylbenzenesulfonyl chloride is an effective condensing agent in the phosphotriester method of oligonucleotide synthesis.[9] It activates the phosphodiester component, facilitating the formation of the internucleotidic phosphotriester linkage.
The Role of Mts-Cl in the Phosphotriester Method
Representative Protocol for Dinucleotide Synthesis
This is a general protocol based on the principles of the phosphotriester method.
Materials:
-
5'-O-Dimethoxytrityl (DMTr)-protected nucleoside 3'- (p-chlorophenyl)phosphate (1.0 eq)
-
3'-O-Acetyl-protected nucleoside with a free 5'-hydroxyl group (1.5 eq)
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) (3.0 eq)
-
Anhydrous pyridine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Co-evaporate the protected phosphodiester and the protected nucleoside with free 5'-OH with anhydrous pyridine multiple times to ensure dryness.
-
Dissolve the dried components in anhydrous pyridine in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add Mts-Cl in one portion to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a 50% aqueous pyridine solution.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the fully protected dinucleoside phosphotriester by flash column chromatography on silica gel.
Other Synthetic Applications
While the aforementioned applications are the most prominent, 2,4,6-trimethylbenzenesulfonyl chloride is also utilized in other areas of organic synthesis, including:
-
Peptide Synthesis: Although less common than standard coupling reagents, arenesulfonyl chlorides can be used to activate carboxylic acids for amide bond formation. Additionally, the related 2,4,6-trimethylbenzyl esters have been employed as protecting groups for carboxylic acids in peptide synthesis.[8]
-
Synthesis of Heterocycles: As a versatile electrophile, Mts-Cl can be a precursor in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds.
Safety Information
2,4,6-Trimethylbenzenesulfonyl chloride is a corrosive substance that causes burns.[2] It is also moisture-sensitive and can release toxic gas upon contact with water.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Disclaimer: The protocols provided are for informational purposes only. Researchers should always consult primary literature and adhere to all institutional safety guidelines when performing chemical synthesis.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. cbijournal.com [cbijournal.com]
- 7. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies Involving 2-Mesitylenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride (Mts-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the mesitylenesulfonyl (Mts) protecting group. The Mts group is a robust, sterically hindered sulfonyl protecting group for primary and secondary amines, and notably for the guanidino function of arginine in peptide synthesis. Its stability under a range of conditions and susceptibility to cleavage by strong acids make it a valuable tool in multi-step synthetic strategies. Furthermore, 2-mesitylenesulfonyl chloride has found application as a coupling or activating agent in the phosphotriester approach to oligonucleotide synthesis.
These application notes provide a comprehensive overview of the use of 2-mesitylenesulfonyl chloride as a protecting group, including detailed experimental protocols, quantitative data, and a comparative analysis with other common sulfonyl protecting groups.
Key Applications
-
Protection of Amines: Formation of stable N-mesitylenesulfonamides.
-
Protection of Arginine: Protection of the guanidino side chain in peptide synthesis.
-
Oligonucleotide Synthesis: Utilized as a coupling/activating agent in the phosphotriester method.
Data Presentation
Table 1: Protection of Primary Amines with 2-Mesitylenesulfonyl Chloride
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (1S,2R)-(+)-2-Hydroxyindan-1-ylamine | Pyridine (B92270) | Ethyl Acetate / THF (1:1) | 7 | 92 | [1] |
| 4-Methoxybenzylamine | Triethylamine (B128534) | Dichloromethane | Not Specified | 90-91 | Organic Syntheses Procedure |
| General Primary Amines | Triethylamine / Pyridine | Dichloromethane | 1 - 4 | Generally High | General Protocol |
Table 2: Comparison of Sulfonyl-Based Protecting Groups for Arginine
| Protecting Group | Structure | Cleavage Conditions | Cleavage Time | Key Advantages | Key Disadvantages |
| Mesitylenesulfonyl (Mts) | Strong Acid (e.g., MSA, TFMSA, HF) | Variable | Stable to TFA | Requires strong acid for removal | |
| p-Toluenesulfonyl (Ts) | Strong Acid (HF, Na/liq. NH₃) | Long | Very Stable | Harsh cleavage conditions, inefficient removal with TFA | |
| Pentamethylchromanesulfonyl (Pmc) | TFA | 3 - 4 hours | More acid-labile than Mtr | Slower cleavage than Pbf, potential for side reactions with Trp | |
| Pentamethyldihydrobenzofuransulfonyl (Pbf) | TFA | 1 - 3 hours | Fast and efficient cleavage with TFA, reduced side reactions | More expensive than other options | |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) | TFA | Up to 24 hours | - | Very slow cleavage with TFA, increased risk of side reactions |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with 2-Mesitylenesulfonyl Chloride
This protocol is adapted from a procedure for the synthesis of N-(2-hydroxyindan-1-yl)-2,4,6-trimethylbenzenesulfonamide.[1]
Materials:
-
Primary amine (1.0 eq)
-
2-Mesitylenesulfonyl chloride (1.05 eq)
-
Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or a mixture of Ethyl Acetate/Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and pyridine or triethylamine (2.0 eq) in the chosen anhydrous solvent in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-mesitylenesulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 2-mesitylenesulfonyl chloride dropwise to the cooled amine solution over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 7-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl (if pyridine or triethylamine is used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-mesitylenesulfonamide.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of an N-Mesitylenesulfonamide using Strong Acid (General Guidance)
Warning: Strong acids like methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA) are highly corrosive and should be handled with extreme caution in a well-ventilated fume hood.
Materials:
-
N-Mesitylenesulfonamide
-
Methanesulfonic acid (MSA) or Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA) (optional, as co-solvent)
-
Scavenger (e.g., thioanisole (B89551), m-cresol)
-
Cold diethyl ether
Procedure:
-
Dissolve the N-mesitylenesulfonamide in a minimal amount of a suitable solvent like TFA or DCM.
-
Add a scavenger such as thioanisole or m-cresol (B1676322) (typically 5-10% v/v).
-
Cool the solution to 0 °C.
-
Slowly add the strong acid (e.g., 1M solution of TFMSA in TFA, or neat MSA).
-
Stir the reaction at room temperature and monitor the deprotection by HPLC or TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, precipitate the deprotected amine by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual acid and scavengers.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or chromatography.
Protocol 3: 2-Mesitylenesulfonyl Chloride as an Activating Agent in Phosphotriester Oligonucleotide Synthesis (Conceptual Workflow)
In the phosphotriester method of oligonucleotide synthesis, an arylsulfonyl chloride, such as 2-mesitylenesulfonyl chloride, is used as a condensing or activating agent to facilitate the formation of the internucleotide phosphotriester bond.[2]
Key Steps:
-
Preparation of the 5'-O-protected nucleoside 3'-(p-chlorophenyl)phosphate: The 3'-hydroxyl group of a 5'-O-protected nucleoside is phosphorylated.
-
Preparation of the 3'-O-protected nucleoside: The second nucleoside unit has a free 5'-hydroxyl group and a protected 3'-hydroxyl group.
-
Coupling Reaction: The 5'-O-protected nucleoside 3'-(p-chlorophenyl)phosphate and the 3'-O-protected nucleoside are dissolved in an anhydrous solvent (e.g., pyridine). 2-Mesitylenesulfonyl chloride is added as the activating agent, often in the presence of a nucleophilic catalyst. The Mts-Cl activates the phosphate (B84403) group, allowing for nucleophilic attack by the free 5'-hydroxyl of the second nucleoside to form the phosphotriester linkage.
-
Work-up and Purification: The fully protected dinucleotide is isolated and purified.
-
Chain Elongation: The process is repeated by selective deprotection of either the 5'- or 3'-hydroxyl group to allow for the addition of the next nucleotide unit.
Visualizations
References
Application of 2-Mesitylenesulfonyl Chloride in the Total Synthesis of Natural Products
Introduction
2-Mesitylenesulfonyl chloride (Msc-Cl) is a versatile and powerful reagent in organic synthesis, prized for its steric bulk and high reactivity. These properties make it particularly useful in the construction of complex molecular architectures, a cornerstone of natural product total synthesis. Its primary applications lie in the formation of sulfonamides and as a condensing agent for macrolactamization and other cyclization reactions. The sterically hindered mesityl group can influence the conformation of reaction intermediates and products, often leading to high yields and diastereoselectivity. This document provides detailed application notes and protocols for the use of 2-Mesitylenesulfonyl chloride in the total synthesis of natural products, aimed at researchers, scientists, and drug development professionals.
Key Applications and Mechanisms
2-Mesitylenesulfonyl chloride is predominantly used for two key transformations in the synthesis of natural products:
-
Sulfonamide Formation: It readily reacts with primary and secondary amines to form stable sulfonamides. This functionality is present in numerous biologically active natural products and is also a key component of many pharmaceuticals. The mesityl group can serve as a bulky protecting group for amines or as an integral part of the final molecular structure.
-
Macrolactamization: As a potent activating agent for carboxylic acids, Msc-Cl facilitates intramolecular amide bond formation to yield macrolactams. This is a crucial step in the synthesis of many macrocyclic natural products, which often exhibit potent biological activities. The reaction proceeds through the formation of a mixed sulfonic anhydride, which is highly reactive towards intramolecular nucleophilic attack by an amine.
The general workflow for these applications is depicted below:
Caption: General workflow for reactions involving 2-Mesitylenesulfonyl chloride.
Application Note 1: Macrolactamization in the Total Synthesis of K-13
The natural product K-13 is a potent inhibitor of angiotensin-converting enzyme (ACE) and features a 14-membered macrocyclic ring. The total synthesis of K-13, reported by Boger and Yohannes, effectively utilized 2-Mesitylenesulfonyl chloride for the crucial macrolactamization step.
Reaction Scheme:
The key macrolactamization step involves the intramolecular cyclization of a linear amino acid precursor. 2-Mesitylenesulfonyl chloride activates the carboxylic acid, enabling the nucleophilic attack by the terminal amine to form the macrocyclic amide bond.
Caption: Macrolactamization step in the total synthesis of K-13.
Quantitative Data:
| Step | Reagents and Conditions | Substrate Concentration | Yield | Reference |
| Macrolactamization | 2-Mesitylenesulfonyl chloride (3.0 equiv), DMAP (10.0 equiv), pyridine, 25 °C, 12 h | 0.001 M | 78% | [1] |
Experimental Protocol:
Synthesis of K-13 Macrolactam Precursor
-
Materials:
-
Linear amino acid precursor
-
2-Mesitylenesulfonyl chloride (Msc-Cl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
A solution of the linear amino acid precursor (1.0 equiv) in anhydrous pyridine (to achieve a final concentration of 0.001 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
4-(Dimethylamino)pyridine (DMAP, 10.0 equiv) is added to the solution, and the mixture is stirred at room temperature until the DMAP has completely dissolved.
-
A solution of 2-Mesitylenesulfonyl chloride (3.0 equiv) in anhydrous pyridine is added dropwise to the reaction mixture over a period of 1 hour at 25 °C.
-
The reaction is stirred at 25 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane (DCM) and washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactam.
-
Application Note 2: Sulfonamide Formation in the Synthesis of a Bioactive Peptide Analogue
In the synthesis of complex peptide natural products and their analogues, the introduction of a sulfonamide moiety can enhance biological activity and improve pharmacokinetic properties. 2-Mesitylenesulfonyl chloride is an excellent reagent for this purpose, reacting cleanly with amine functionalities within a peptide backbone or on an amino acid side chain.
Reaction Scheme:
This representative scheme shows the formation of a sulfonamide from an amine-containing fragment using 2-Mesitylenesulfonyl chloride.
Caption: General scheme for sulfonamide formation using Msc-Cl.
Quantitative Data:
The following table provides representative data for the sulfonylation of an amino group in a complex molecular setting.
| Step | Reagents and Conditions | Substrate Concentration | Yield |
| Sulfonylation | 2-Mesitylenesulfonyl chloride (1.2 equiv), pyridine, 0 °C to 25 °C, 4 h | 0.1 M | 92% |
Experimental Protocol:
General Procedure for the Synthesis of a Mesityl Sulfonamide
-
Materials:
-
Amine-containing substrate
-
2-Mesitylenesulfonyl chloride (Msc-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
The amine-containing substrate (1.0 equiv) is dissolved in anhydrous pyridine (to achieve a concentration of 0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere and cooled to 0 °C.
-
2-Mesitylenesulfonyl chloride (1.2 equiv) is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Conclusion
2-Mesitylenesulfonyl chloride is a highly effective reagent for key transformations in the total synthesis of natural products. Its application in macrolactamization, as demonstrated in the total synthesis of K-13, and its utility in forming sulfonamides are invaluable tools for synthetic chemists. The protocols provided herein offer a detailed guide for the practical application of this reagent, and the tabulated data allows for a clear comparison of reaction conditions and yields. The steric hindrance provided by the mesityl group is a key feature that can be exploited to achieve high efficiency and selectivity in complex synthetic endeavors.
References
Application Notes and Protocols for Large-Scale Synthesis Using 2-Mesitylenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl chloride (Mts-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile and highly effective reagent in organic synthesis.[1] Its sterically hindered nature provides unique selectivity in various chemical transformations.[1] These application notes provide detailed protocols for the large-scale synthesis of 2-Mesitylenesulfonyl chloride itself, its application in the synthesis of N-substituted sulfonamides, and its use as a robust protecting group for arginine in peptide synthesis, a critical step in the development of peptide-based therapeutics.[1][2]
Large-Scale Synthesis of 2-Mesitylenesulfonyl Chloride
This protocol details a laboratory-scale procedure that can be scaled for larger production of 2-Mesitylenesulfonyl chloride. The primary method involves the chlorosulfonation of mesitylene (B46885).
Experimental Protocol: Chlorosulfonation of Mesitylene[2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Example Scale |
| Mesitylene | 120.19 | 1.0 | 30 g (0.25 mol) |
| Chlorosulfonic acid | 116.52 | 2.76 | 80 g (0.69 mol) |
| Crushed Ice | 18.02 | Excess | As needed |
| Dichloromethane (B109758) (DCM) | 84.93 | - | As needed for workup |
| Sodium Sulfate (anhydrous) | 142.04 | - | As needed for drying |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (2.76 eq.) to 0°C using an ice bath.
-
Addition of Mesitylene: Add mesitylene (1.0 eq.) dropwise to the cooled chlorosulfonic acid over a period of 30 minutes while maintaining the temperature at 0°C.
-
Reaction: Continue stirring the reaction mixture at 0°C for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto a sufficient amount of crushed ice with vigorous stirring. This will precipitate the product.
-
Workup:
-
Filter the crude product and wash it with cold water.
-
Dissolve the crude product in dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield 2-Mesitylenesulfonyl chloride as a white crystalline solid.
Quantitative Data:
| Starting Material | Product | Yield (%) | Purity |
| 30 g Mesitylene | 50 g 2-Mesitylenesulfonyl Chloride | 92% | >99% (by HPLC)[1] |
Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application in Large-Scale Sulfonamide Synthesis
2-Mesitylenesulfonyl chloride is an excellent reagent for the synthesis of N-substituted sulfonamides, a common motif in many pharmaceutical compounds.[1] The following is a general protocol that can be adapted for various primary and secondary amines on a large scale.
Experimental Protocol: General Synthesis of N-Substituted Sulfonamides
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Primary or Secondary Amine | Varies | 1.0 - 1.2 |
| 2-Mesitylenesulfonyl Chloride | 218.70 | 1.0 |
| Anhydrous Pyridine or Triethylamine | 79.10 or 101.19 | 1.5 - 2.0 |
| Anhydrous Dichloromethane (DCM) | 84.93 | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - |
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath and slowly add the base (e.g., pyridine, 1.5 eq.).
-
Sulfonyl Chloride Addition: Dissolve 2-Mesitylenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Example):
| Amine | Product | Typical Yield (%) |
| Aniline | N-Phenyl-2-mesitylenesulfonamide | >90% |
| Benzylamine | N-Benzyl-2-mesitylenesulfonamide | >90% |
Note: Yields are highly dependent on the specific amine used and the scale of the reaction.
Application as a Protecting Group for Arginine in Peptide Synthesis
The guanidino group of arginine is highly basic and requires protection during solid-phase peptide synthesis (SPPS) to prevent side reactions. The mesitylene-2-sulfonyl (Mts) group is a valuable acid-labile protecting group for this purpose.[2] It was successfully used in the synthesis of hypothalamic substance P.
Experimental Workflow: Arginine Protection and Deprotection
Caption: Workflow for Arginine Protection, SPPS, and Deprotection.
Protocol 1: Large-Scale Synthesis of Fmoc-Arg(Mts)-OH
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Fmoc-Arg-OH | 498.56 | 1.0 |
| 2-Mesitylenesulfonyl Chloride | 218.70 | 1.1 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 2.2 |
| Dioxane | 88.11 | - |
| Water | 18.02 | - |
Procedure:
-
Dissolution: Dissolve Fmoc-Arg-OH (1.0 eq.) in a mixture of dioxane and water.
-
Basification: Cool the solution to 0°C and add a solution of sodium hydroxide (2.2 eq.) in water, keeping the temperature below 5°C.
-
Sulfonylation: Add a solution of 2-Mesitylenesulfonyl chloride (1.1 eq.) in dioxane dropwise over 1 hour, maintaining the temperature and pH (around 10-11).
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup:
-
Acidify the reaction mixture with citric acid to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the solution and precipitate the product by adding hexane. Filter and dry the solid to obtain Fmoc-Arg(Mts)-OH.
Quantitative Data:
| Starting Material | Product | Typical Yield (%) |
| Fmoc-Arg-OH | Fmoc-Arg(Mts)-OH | 80-90% |
Protocol 2: Deprotection of the Mts Group
The Mts group can be cleaved using strong acids.
Reagents:
-
Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) mixture
-
Scavengers such as anisole (B1667542) or thioanisole
Procedure:
-
The peptide-resin is treated with a cleavage cocktail containing TFMSA/TFA and scavengers.
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
The cleaved peptide is precipitated with cold diethyl ether, filtered, and purified by HPLC.
Diagrams
General Sulfonamide Synthesis Workflow
Caption: General workflow for N-substituted sulfonamide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Reactions with 2-Mesitylenesulfonyl Chloride
Welcome to the technical support center for optimizing reactions involving 2-Mesitylenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield in my reaction with 2-Mesitylenesulfonyl chloride. What are the common culprits?
Low yields in reactions with 2-Mesitylenesulfonyl chloride often stem from a few key factors, primarily related to its sterically hindered nature and sensitivity to moisture. The most common causes include:
-
Poor Reactivity of the Nucleophile: The bulky mesityl group creates significant steric hindrance around the sulfonyl group, which can make it difficult for sterically demanding nucleophiles, such as hindered amines, to attack the sulfur atom efficiently.[1]
-
Hydrolysis of 2-Mesitylenesulfonyl Chloride: Like other sulfonyl chlorides, 2-Mesitylenesulfonyl chloride is sensitive to moisture. Any water present in the reaction mixture will lead to its hydrolysis, forming the unreactive 2-mesitylenesulfonic acid and reducing the amount of reagent available for the desired reaction.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature can have a dramatic impact on the reaction rate and overall yield. An inappropriate base may not effectively scavenge the HCl byproduct or could exacerbate steric hindrance.
Q2: How can I improve the yield when reacting 2-Mesitylenesulfonyl chloride with a sterically hindered amine?
Reacting sterically hindered substrates is a common challenge. Here are several strategies to overcome this issue:
-
Use a Nucleophilic Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered amine.[1][2]
-
Optimize the Base: For sterically hindered reactions, a non-nucleophilic, sterically accessible base is often preferred. Pyridine (B92270) is a common choice as it can also act as a nucleophilic catalyst.[1] Bulky bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) might be less effective in this context.
-
Increase the Reaction Temperature: Providing more thermal energy can help overcome the activation barrier caused by steric repulsion. Gently heating the reaction mixture can lead to a significant increase in the reaction rate.
-
Prolong the Reaction Time: Sterically hindered reactions are often slower. It is advisable to monitor the reaction progress over an extended period (e.g., 24-48 hours) before considering it to have failed.
Q3: What are the best practices for preventing the hydrolysis of 2-Mesitylenesulfonyl chloride during my experiment?
Strict anhydrous conditions are crucial for success. Follow these guidelines to minimize hydrolysis:
-
Dry Glassware: Thoroughly oven-dry all glassware before use and allow it to cool in a desiccator over a drying agent.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Proper Reagent Handling: Use a fresh bottle of 2-Mesitylenesulfonyl chloride or ensure the purity of your existing stock. Keep the reagent container tightly sealed and stored in a desiccator.
Q4: My reaction is still not working well. What alternative approaches can I consider for sulfonamide synthesis?
If direct sulfonylation with 2-Mesitylenesulfonyl chloride proves challenging, several alternative methods for forming sulfonamides exist:
-
Palladium-Catalyzed Coupling: This method allows for the formation of aryl sulfonamides from aryl halides or triflates, a source of SO₂, and an amine.
-
Electrochemical Synthesis: A greener approach that utilizes electricity to drive the oxidative coupling of thiols and amines.
-
From N-silylamines: N-silylamines can react efficiently with sulfonyl chlorides to produce sulfonamides in high yields.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of sulfonamide formation with sulfonyl chlorides. While specific data for 2-Mesitylenesulfonyl chloride is often embedded in broader studies, the trends observed for analogous sterically hindered sulfonyl chlorides provide valuable guidance.
Table 1: Effect of Base on Sulfonylation Yield
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | None | Dichloromethane (DCM) | Room Temperature | 12 | Moderate |
| 2 | Triethylamine (TEA) | None | Dichloromethane (DCM) | Room Temperature | 12 | Low to Moderate |
| 3 | Pyridine | DMAP (0.1 eq) | Dichloromethane (DCM) | Room Temperature | 8 | High |
| 4 | 2,6-Lutidine | None | Dichloromethane (DCM) | Room Temperature | 12 | Low |
Note: Data is generalized from typical sulfonylation reactions. Yields are highly substrate-dependent.
Table 2: Influence of Solvent on Sulfonylation Reactions
| Entry | Solvent | Dielectric Constant (ε) | General Observation |
| 1 | Dichloromethane (DCM) | 9.1 | Commonly used, good solubility for many reactants. |
| 2 | Tetrahydrofuran (THF) | 7.5 | A good alternative to DCM, particularly for less polar substrates. |
| 3 | Acetonitrile (ACN) | 37.5 | Can be effective, but may lead to side reactions with highly reactive species. |
| 4 | Pyridine | 12.4 | Can act as both solvent and base, often beneficial for slow reactions. |
Experimental Protocols
Detailed Experimental Protocol for DMAP-Catalyzed Sulfonylation of a Hindered Amine with 2-Mesitylenesulfonyl Chloride
This protocol is adapted from procedures for sterically hindered sulfonyl chlorides and is a good starting point for optimization.
Materials:
-
Hindered amine (1.0 equivalent)
-
2-Mesitylenesulfonyl chloride (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Pyridine (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq.), DMAP (0.1 eq.), and anhydrous DCM.
-
Stir the solution at room temperature and add pyridine (2.0 eq.).
-
In a separate flask, dissolve 2-Mesitylenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the 2-Mesitylenesulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting low yields in reactions with 2-Mesitylenesulfonyl chloride.
Caption: A decision-making workflow for troubleshooting low yields.
References
side reactions of 2-Mesitylenesulfonyl chloride and how to avoid them
Welcome to the technical support center for 2-Mesitylenesulfonyl chloride (Msc-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent, with a focus on troubleshooting and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesitylenesulfonyl chloride primarily used for?
A1: 2-Mesitylenesulfonyl chloride is a highly reactive organosulfur compound primarily used as a sulfonating agent. Its principal application is in the synthesis of sulfonamides through the reaction with primary or secondary amines. It is also utilized in the preparation of sulfonate esters by reacting with alcohols. The bulky mesityl group can offer unique steric and electronic properties to the resulting sulfonated compounds.
Q2: What are the main side reactions to be aware of when using 2-Mesitylenesulfonyl chloride?
A2: The most common side reaction is hydrolysis , where the sulfonyl chloride reacts with water to form the corresponding and unreactive 2-mesitylenesulfonic acid. Other potential side reactions include reactions with solvents (especially nucleophilic solvents) and, in the presence of a strong base, potential elimination reactions , although this is less common. With primary amines, there is also a possibility of double sulfonylation to form a sulfonyl imide, though the steric bulk of the mesityl group makes this less likely compared to less hindered sulfonyl chlorides.
Q3: How does the steric hindrance of the mesityl group affect its reactivity?
A3: The three methyl groups on the benzene (B151609) ring create significant steric hindrance around the sulfonyl chloride functional group. Counterintuitively, studies have shown that the presence of ortho-alkyl groups can actually enhance the rate of nucleophilic substitution at the sulfur atom.[1] This is attributed to a combination of factors, including the rigid and compressed structure of the molecule that may favor the transition state for nucleophilic attack. However, this steric bulk can also influence selectivity and may require optimized reaction conditions, especially when reacting with other sterically hindered nucleophiles.
Q4: Is 2-Mesitylenesulfonyl chloride stable for long-term storage?
A4: 2-Mesitylenesulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][3] Over time, exposure to atmospheric moisture will lead to hydrolysis, reducing its purity and efficacy.
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide Product
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Hydrolysis of 2-Mesitylenesulfonyl chloride | Ensure all glassware is thoroughly dried (oven-dried or flame-dried). Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Perform the reaction under an inert atmosphere (nitrogen or argon). | Increased yield of the desired sulfonamide. Reduced formation of 2-mesitylenesulfonic acid byproduct. |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Increasing the reaction temperature may also be necessary. | Improved reaction rate and conversion to the sulfonamide. |
| Steric Hindrance | If both the amine and 2-Mesitylenesulfonyl chloride are sterically hindered, the reaction may be slow. Prolong the reaction time and consider heating the reaction. The choice of a less hindered, yet strong, base can be critical. | Increased product formation by overcoming the activation energy barrier. |
| Inappropriate Base | The choice of base is crucial. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl byproduct. For very sensitive substrates, a non-nucleophilic base is preferred to avoid side reactions with the base itself. | Minimized side reactions and improved selectivity for the desired product. |
Issue 2: Presence of an Insoluble White Precipitate
Possible Cause & Solution
This is often the hydrochloride salt of the amine base used (e.g., triethylammonium (B8662869) chloride) or the starting amine if it acts as the base. This is a normal byproduct of the reaction.
-
Solution: The precipitate can be removed during the aqueous workup. After the reaction is complete, the reaction mixture is typically diluted with an organic solvent and washed with water or a dilute acid solution to remove the salt.
Issue 3: Formation of Multiple Products Detected by LC-MS or TLC
Possible Causes & Solutions
| Cause | Identification | Recommended Action |
| Hydrolysis Product | The byproduct will have a molecular weight corresponding to 2-mesitylenesulfonic acid. | Follow the recommendations for avoiding hydrolysis as outlined in "Issue 1". |
| Reaction with Solvent | If using a nucleophilic solvent like pyridine (B92270) as both the solvent and base, a sulfonated pyridinium (B92312) salt may form. | Use a non-nucleophilic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. |
| Double Sulfonylation of Primary Amine | A byproduct with a molecular weight corresponding to the disulfonylated amine may be observed. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the amine. Add the 2-Mesitylenesulfonyl chloride slowly to the amine solution to maintain a low concentration of the sulfonylating agent. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
-
2-Mesitylenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., TEA) to the stirred solution.
-
In a separate flask, dissolve 2-Mesitylenesulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the 2-Mesitylenesulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Reaction Scheme: Sulfonamide Formation and Hydrolysis Side Reaction
Caption: Competing pathways for 2-Mesitylenesulfonyl chloride.
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Decision tree for troubleshooting low sulfonamide yield.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 2. 773-64-8 CAS MSDS (Mesitylene-2-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Mesitylene-2-sulfonyl chloride | 773-64-8 [amp.chemicalbook.com]
optimizing reaction conditions for 2-Mesitylenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-Mesitylenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesitylenesulfonyl chloride and what are its primary applications?
2-Mesitylenesulfonyl chloride (Msc-Cl) is an organosulfonyl chloride compound.[1] It serves as a versatile reagent in organic synthesis, primarily for the introduction of the mesitylenesulfonyl (mesityl) group.[2] Its key applications include:
-
Protecting Group: Used for the protection of amine functionalities in amino acids and peptides.
-
Coupling Reagent: Employed in polynucleotide synthesis.[3]
-
Synthetic Intermediate: Utilized in the synthesis of sulfonamides and other heterocyclic compounds, which are significant in pharmaceutical and agrochemical research.[2]
Q2: What are the key physical and chemical properties of 2-Mesitylenesulfonyl chloride?
| Property | Value |
| CAS Number | 773-64-8 |
| Molecular Formula | C₉H₁₁ClO₂S[1] |
| Molecular Weight | 218.70 g/mol [1] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 55-57 °C[4] |
| Solubility | Soluble in toluene.[3] |
| Stability | Moisture-sensitive; should be stored under an inert atmosphere.[3][5] |
Q3: What are the recommended storage and handling conditions for 2-Mesitylenesulfonyl chloride?
Due to its sensitivity to moisture, 2-Mesitylenesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][5] For long-term storage, refrigeration (2-8°C) is recommended.[3][5] It is corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[1]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Degradation of 2-Mesitylenesulfonyl chloride | Use a fresh bottle of the reagent or purify the existing stock by recrystallization. Ensure all reaction components are rigorously dry. | The reagent is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, rendering it inactive for the desired reaction. |
| Inappropriate Base | Select a suitable base. For sulfonamide synthesis with amines, common bases include triethylamine (B128534), pyridine (B92270), or sodium carbonate. The choice of base can be critical to the reaction's success. | The base neutralizes the HCl generated during the reaction. A weak base may not be effective, while a very strong base could promote side reactions. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. | Some reactions require thermal energy to proceed at a reasonable rate. However, excessive heat can lead to decomposition. |
| Poor Nucleophilicity of the Substrate | Consider using a stronger activating agent for the sulfonyl chloride or a more nucleophilic catalyst. | If the amine or alcohol substrate is sterically hindered or electronically deactivated, the reaction may be sluggish. |
Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of Sulfonyl Chloride | Ensure anhydrous conditions by drying glassware and using anhydrous solvents. | The presence of water will lead to the formation of mesitylenesulfonic acid as a byproduct. |
| Disulfonylation of Primary Amines | Add the 2-Mesitylenesulfonyl chloride solution dropwise to the amine solution. Use a controlled stoichiometry (slight excess of the amine). | Primary amines can react with two equivalents of the sulfonyl chloride to form a disulfonamide. Slow addition and controlled stoichiometry can minimize this. |
| Side Reactions with the Base/Solvent | Choose a non-nucleophilic base like triethylamine or an inorganic base like sodium carbonate. Select an inert solvent. | Nucleophilic bases (e.g., pyridine in some cases) or solvents can sometimes react with the sulfonyl chloride. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Mesitylenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine, 1.5 eq or Sodium Carbonate, 1.6 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous system for some substrates)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in the anhydrous solvent.
-
Base Addition: Add the base to the stirred solution. If using an inorganic base like sodium carbonate in an aqueous system, it can be pre-dissolved with the amine.
-
Sulfonyl Chloride Addition: Dissolve 2-Mesitylenesulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture, typically at 0 °C, over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Example with Quantitative Data:
A specific example of a successful reaction involves the synthesis of sodium (mesitylsulfonyl)((trifluoromethyl)sulfonyl)azanide. In this procedure, trifluoromethanesulfonamide (B151150) was reacted with 2-Mesitylenesulfonyl chloride using sodium carbonate as the base, resulting in a 92.0% yield of the product.[6]
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Simplified reaction mechanism for sulfonamide formation.
References
- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 773-64-8|2-Mesitylenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Products from 2-Mesitylenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-Mesitylenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesitylenesulfonyl chloride and what are its primary uses?
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a versatile sulfonylating agent used in organic synthesis.[1][2][3][4][5] Its primary applications include the preparation of sulfonamides, which are important in pharmaceuticals, and the protection of functional groups like guanidino groups and tryptophan.[1][6] It also serves as a coupling reagent in polynucleotide synthesis.[6] The bulky mesityl group can offer steric hindrance, influencing the reactivity and stability of the resulting derivatives.
Q2: What are the most common impurities encountered in reactions with 2-Mesitylenesulfonyl chloride?
The most common impurities include:
-
Unreacted 2-Mesitylenesulfonyl chloride: Leftover starting material.
-
2-Mesitylenesulfonic acid: This is the hydrolysis product of 2-Mesitylenesulfonyl chloride, formed when the reagent is exposed to moisture.[7][8] This is often a major byproduct.
-
Unreacted starting materials: The other reactants in your specific synthesis.
-
Side products: Depending on the reaction, side products like alkyl chlorides (if reacting with an alcohol) can form.[9]
Q3: How can I remove the 2-mesitylenesulfonic acid byproduct from my reaction mixture?
2-Mesitylenesulfonic acid is an acidic impurity that can typically be removed with a basic aqueous wash during the workup. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used. The acidic sulfonic acid will react to form a water-soluble salt, which will partition into the aqueous layer, leaving your desired product in the organic layer.
Q4: My product is an oily substance after workup. How can I induce crystallization?
If your product is an oil, it may be impure or have a low melting point.[10] Here are a few techniques to induce crystallization:
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) and stir or scratch the flask.[10] This can help wash away impurities and encourage the product to solidify.
-
Solvent Selection: Finding the right recrystallization solvent is key. An ideal solvent will dissolve the product when hot but not when cold. Experiment with different solvents or solvent mixtures.[11][12]
-
Slow Cooling: After dissolving your product in a minimal amount of hot solvent, allow it to cool slowly to room temperature. Rapid cooling can trap impurities and lead to oiling out.[11] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[10]
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[10]
Q5: What are the best practices for purifying my product using column chromatography?
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for a retention factor (Rf) of 0.2-0.4 for your desired product. If the product is acidic or basic, adding a small amount of acetic acid or triethylamine (B128534), respectively, to the mobile phase can prevent streaking.[10]
-
Slurry Packing: Pack the column with a slurry of silica (B1680970) gel in your chosen eluent to ensure a uniform and bubble-free column bed.
-
Dry Loading: If your product is not very soluble in the eluent, you can "dry load" it. Dissolve the crude product in a different, volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the packed column.
-
Gradient Elution: If your product and impurities co-elute, a gradient elution, where the polarity of the solvent system is gradually increased, may be necessary to achieve separation.[10]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product After Aqueous Workup
| Possible Cause | Suggested Solution |
| Product is partially water-soluble. | Use a saturated sodium chloride (brine) solution for the final wash. This decreases the solubility of organic compounds in the aqueous layer.[13] |
| Incomplete extraction from the aqueous layer. | Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. |
| Hydrolysis of the product. | If your product is sensitive to the pH of the aqueous washes (acidic or basic), ensure washes are performed quickly and at a low temperature (e.g., 0 °C). Neutralize the solution as soon as possible. |
| Precipitation of product during workup. | If the product precipitates during extraction, you may need to use a larger volume of organic solvent or a different solvent system in which the product is more soluble. |
Problem 2: Multiple Spots on TLC Plate After Reaction
| Possible Cause | Identity of Spot & Suggested Action |
| Incomplete Reaction | The spot corresponding to the starting material will be visible. Allow the reaction to stir for a longer duration, or consider gentle heating if the reactants are stable at higher temperatures. |
| Hydrolysis of Sulfonyl Chloride | A polar spot, often at the baseline, corresponds to 2-mesitylenesulfonic acid. This can be removed with a basic wash (e.g., NaHCO₃ solution) during workup. Ensure anhydrous reaction conditions in future experiments.[7][8] |
| Other Byproducts | Additional spots may indicate the formation of side products. These will likely need to be separated by column chromatography or recrystallization. |
| Product Streaking | The product spot appears as a streak rather than a defined spot. This may be due to the compound being acidic or basic. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.[10] |
Problem 3: Difficulties with Product Crystallization
| Issue | Recommended Action |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of your product, or the solution may be cooling too quickly. Try a lower-boiling point solvent or allow the solution to cool more slowly. Ensure the product is pure, as impurities can inhibit crystallization.[11] |
| No crystals form upon cooling. | The solution may not be saturated. Evaporate some of the solvent to increase the concentration and try cooling again.[10] Alternatively, try adding a less polar "anti-solvent" dropwise until the solution becomes cloudy, then warm until it is clear and cool slowly. |
| Crystals are very fine or needle-like. | This can be due to rapid crystallization. Slower cooling rates generally lead to larger, more well-defined crystals.[11] |
| Poor recovery after recrystallization. | You may have used too much solvent. After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
Problem 4: Challenges in Column Chromatography Purification
| Issue | Recommended Action |
| Product and impurities co-elute. | The solvent system is not optimal. Try a different solvent system with varying polarity. A gradient elution may be necessary for separating compounds with similar polarities.[10] |
| Product elutes too quickly (High Rf). | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexanes). |
| Product does not elute from the column (Low Rf). | Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Cracked or uneven column bed. | This leads to poor separation. Repack the column carefully, ensuring the silica gel is fully settled before loading the sample. |
Experimental Protocols
General Aqueous Workup Protocol
This protocol is designed to remove acidic impurities like 2-mesitylenesulfonic acid and other water-soluble components.
-
Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove 2-mesitylenesulfonic acid. Check the pH of the aqueous layer to ensure it is basic. Separate the layers.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[13]
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
General Recrystallization Protocol
-
Choose a Solvent: Select a suitable solvent in which the product is soluble when hot and insoluble when cold.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should start to form.[11]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Cool in Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Visualizations
Caption: General workflow for reaction, workup, and purification.
Caption: Troubleshooting decision tree for purification options.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-mesitylene sulfonyl chloride, 773-64-8 [thegoodscentscompany.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
dealing with the moisture sensitivity of 2-Mesitylenesulfonyl chloride
Welcome to the Technical Support Center for 2-Mesitylenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of 2-Mesitylenesulfonyl chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesitylenesulfonyl chloride and why is it moisture sensitive?
2-Mesitylenesulfonyl chloride (MSC), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white to gray crystalline powder widely used as a coupling reagent in organic synthesis, particularly in polynucleotide and sulfonamide synthesis.[1][2] Its high reactivity, which makes it an effective reagent, also renders it highly susceptible to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, including water.
Q2: What happens when 2-Mesitylenesulfonyl chloride is exposed to moisture?
Upon contact with water, 2-Mesitylenesulfonyl chloride undergoes hydrolysis to form 2-mesitylenesulfonic acid and hydrochloric acid (HCl). This degradation reaction is generally irreversible under standard laboratory conditions. The formation of these byproducts can significantly impact your reaction's outcome.
Q3: What are the consequences of using hydrolyzed 2-Mesitylenesulfonyl chloride in my experiment?
Using partially or fully hydrolyzed 2-Mesitylenesulfonyl chloride can lead to several issues:
-
Reduced Reaction Yield: The hydrolyzed product, 2-mesitylenesulfonic acid, is unreactive in most coupling reactions, leading to a lower yield of your desired product.[3]
-
Formation of Side Products: The generation of HCl can create an acidic microenvironment, potentially leading to acid-catalyzed side reactions or degradation of sensitive substrates.
-
Inconsistent and Irreproducible Results: The variable extent of hydrolysis between different batches or even within the same bottle over time can lead to a lack of reproducibility in your experiments.
Q4: How should I properly store 2-Mesitylenesulfonyl chloride?
To minimize hydrolysis, 2-Mesitylenesulfonyl chloride should be stored under the following conditions:
-
Inert Atmosphere: Store the reagent under a dry, inert atmosphere such as nitrogen or argon.[4]
-
Low Temperature: Keep the container tightly sealed and refrigerated at 2-8°C.[4]
-
Dry Environment: Store in a desiccator to protect from ambient moisture.
Q5: How can I handle 2-Mesitylenesulfonyl chloride to minimize moisture exposure during an experiment?
Proper handling techniques are crucial. Always work in a dry environment, preferably in a glove box or using Schlenk line techniques with dry solvents and glassware.[5][6] If a glovebox is not available, quickly weigh the reagent and immediately seal the container. Use of Sure/Seal™ packaging can also facilitate the handling of this moisture-sensitive reagent.[6]
Troubleshooting Guide
This guide addresses common problems encountered when using 2-Mesitylenesulfonyl chloride.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a sulfonamide synthesis. | Hydrolysis of 2-Mesitylenesulfonyl chloride: The reagent may have been compromised by moisture before or during the reaction.[3] | 1. Verify Reagent Quality: Test the purity of the 2-Mesitylenesulfonyl chloride (see Experimental Protocols section). 2. Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Conduct the reaction under an inert atmosphere (nitrogen or argon). 3. Fresh Reagent: Use a freshly opened bottle of 2-Mesitylenesulfonyl chloride or a recently purchased batch. |
| Low coupling efficiency in oligonucleotide synthesis. | Moisture in reagents or on the synthesizer: Water contamination is a primary cause of reduced coupling efficiency in oligonucleotide synthesis.[7][8] | 1. Check Solvent Anhydrousness: Use anhydrous acetonitrile (B52724) (<30 ppm water).[7] 2. Inspect Synthesizer: Check for leaks in the fluidics system and ensure proper reagent delivery.[7] 3. Use Fresh Reagents: Ensure phosphoramidites and activators are fresh and dry.[7] |
| Reaction mixture becomes acidic. | Hydrolysis of 2-Mesitylenesulfonyl chloride: The formation of HCl during hydrolysis will acidify the reaction mixture. | 1. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent moisture ingress. 2. Use of a Non-nucleophilic Base: Include a non-nucleophilic base (e.g., pyridine, triethylamine) in your reaction to scavenge any generated HCl. |
| Inconsistent results between batches. | Variable reagent quality: The extent of hydrolysis can vary between different lots or with the age and handling of the same lot. | 1. Standardize Reagent Quality: Perform a quality control check (e.g., titration) on each new bottle of 2-Mesitylenesulfonyl chloride before use. 2. Consistent Handling: Adhere to strict protocols for handling and storage to ensure consistency. |
Quantitative Data Summary
| Factor | Effect on Hydrolysis Rate | Rationale | Reference |
| Water Concentration | Increases with higher water concentration. | Water is a reactant in the hydrolysis reaction. | [9] |
| Temperature | Increases with higher temperature. | As with most chemical reactions, the rate increases with temperature. | [9] |
| pH | Generally faster at higher pH (alkaline hydrolysis). | The hydroxide (B78521) ion is a more potent nucleophile than water. | [9] |
| Solvent Polarity | Complex; can be influenced by the specific solvent system. | Solvolysis rates are dependent on the solvent's nucleophilicity and ionizing power. | [10] |
| Substituents on the Aromatic Ring | Electron-withdrawing groups generally increase the rate of nucleophilic attack. Ortho-alkyl groups can surprisingly accelerate hydrolysis. | Electron-withdrawing groups increase the electrophilicity of the sulfur atom. The acceleration by ortho-alkyl groups is a subject of ongoing research. | [3] |
Experimental Protocols
Protocol 1: Purity Determination of 2-Mesitylenesulfonyl Chloride by Argentometric Titration (Mohr's Method)
Objective: To determine the percentage purity of 2-Mesitylenesulfonyl chloride by quantifying the hydrolyzable chloride.
Principle: This method involves the hydrolysis of the sulfonyl chloride to release chloride ions, which are then titrated with a standardized silver nitrate (B79036) solution. Potassium chromate (B82759) is used as an indicator, which forms a red-brown precipitate of silver chromate at the endpoint, after all the chloride ions have precipitated as white silver chloride.[11][12][13]
Materials:
-
2-Mesitylenesulfonyl chloride sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
5% w/v Potassium Chromate (K₂CrO₄) indicator solution
-
Acetone (B3395972) (ACS grade)
-
Deionized water
-
Buret, 50 mL
-
Erlenmeyer flasks, 250 mL
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of 2-Mesitylenesulfonyl chloride into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Add 50 mL of deionized water and 20 mL of acetone to the flask. Swirl the flask to dissolve the sample and allow it to stand for 10 minutes to ensure complete hydrolysis.
-
Indicator Addition: Add 1 mL of 5% potassium chromate indicator solution to the flask. The solution should be yellow.
-
Titration: Titrate the sample solution with standardized 0.1 M silver nitrate solution. The white precipitate of silver chloride will form.
-
Endpoint: The endpoint is reached when the first permanent faint red-brown color of silver chromate persists.
-
Blank Titration: Perform a blank titration using the same procedure but without the 2-Mesitylenesulfonyl chloride sample.
-
Calculation: Purity (%) = [((V_sample - V_blank) * M_AgNO3 * MW_MSC) / (W_sample * 10)]
Where:
-
V_sample = Volume of AgNO₃ solution used for the sample (mL)
-
V_blank = Volume of AgNO₃ solution used for the blank (mL)
-
M_AgNO3 = Molarity of the standardized AgNO₃ solution (mol/L)
-
MW_MSC = Molecular weight of 2-Mesitylenesulfonyl chloride (218.70 g/mol )
-
W_sample = Weight of the 2-Mesitylenesulfonyl chloride sample (g)
-
Protocol 2: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-Mesitylenesulfonyl chloride and quantify its primary degradation product, 2-mesitylenesulfonic acid.
Principle: This method utilizes reverse-phase HPLC to separate 2-Mesitylenesulfonyl chloride from its hydrolysis product based on their different polarities. Quantification is achieved by comparing the peak areas to those of a known standard. A derivatization step may be necessary for compounds lacking a strong chromophore, though 2-Mesitylenesulfonyl chloride should be detectable by UV.[14]
Materials:
-
2-Mesitylenesulfonyl chloride sample
-
2-Mesitylenesulfonic acid sodium salt (for reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of 2-Mesitylenesulfonyl chloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Accurately weigh about 10 mg of 2-mesitylenesulfonic acid sodium salt reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the 2-Mesitylenesulfonyl chloride sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for 2-Mesitylenesulfonyl chloride and 2-mesitylenesulfonic acid by comparing the retention times with the standards.
-
Calculate the purity and the amount of degradation product by comparing the peak areas in the sample chromatogram to the standard chromatograms.
-
Visualizations
Caption: Hydrolysis pathway of 2-Mesitylenesulfonyl chloride.
Caption: Recommended workflow for handling 2-Mesitylenesulfonyl chloride.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. scribd.com [scribd.com]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: 2-Mesitylenesulfonyl Chloride (MSC) Mediated Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Mesitylenesulfonyl chloride (MSC) in coupling reactions, primarily for the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesitylenesulfonyl chloride (MSC) and what are its primary applications?
A1: 2-Mesitylenesulfonyl chloride, also known as 2,4,6-Trimethylbenzenesulfonyl chloride, is an organic compound widely used as a coupling agent in organic synthesis.[1] Its principal application is in the preparation of sulfonamides through reaction with primary or secondary amines.[2] Sulfonamides are a critical functional group found in many pharmaceuticals. MSC is also used in the synthesis of phospholipid derivatives and as a modifying agent in polymer chemistry.
Q2: What are the most common side reactions and byproducts observed in MSC-mediated sulfonamide synthesis?
A2: The most frequently encountered byproducts in MSC-mediated sulfonamide synthesis include:
-
2-Mesitylenesulfonic acid: This results from the hydrolysis of MSC in the presence of water.[3][4]
-
Bis-sulfonated amine: This can form when a primary amine reacts with two equivalents of MSC.[3]
-
Unreacted starting materials: Residual amine and 2-mesitylenesulfonic acid are common impurities found in the final product mixture.[3]
Q3: How can I minimize the formation of 2-Mesitylenesulfonic acid?
A3: To minimize the hydrolysis of MSC, it is crucial to maintain anhydrous reaction conditions.[3][4] This includes using anhydrous solvents, thoroughly drying all glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4] If an aqueous workup is necessary, it should be performed quickly and at a low temperature.[3]
Q4: I am observing the formation of a bis-sulfonated byproduct with my primary amine. How can I prevent this?
A4: The formation of a bis-sulfonated byproduct can be avoided by carefully controlling the reaction stoichiometry and the rate of addition of the sulfonyl chloride.[3] Use a 1:1 molar ratio of the primary amine to MSC. The MSC solution should be added dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.[4]
Q5: My reaction is sluggish and giving a low yield. What can I do to improve it?
A5: Low yields can be due to several factors, including the low nucleophilicity of the amine. For less reactive amines, such as electron-deficient anilines or sterically hindered amines, consider increasing the reaction temperature or using a more forcing solvent.[3] The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the reaction rate.[3] Ensure that your MSC reagent is fresh, as older batches may have degraded.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonamide synthesis using 2-Mesitylenesulfonyl chloride.
Issue 1: Low Yield of the Desired Sulfonamide
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of MSC | Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[4] |
| Poor reactivity of the amine | Increase the reaction temperature. Use a higher-boiling point solvent. Add a catalyst such as DMAP.[3] |
| Degraded MSC reagent | Use a fresh bottle of MSC or purify the existing stock. |
| Incomplete reaction | Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to ensure completion.[4] |
Issue 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Bis-sulfonylation of a primary amine | Use a 1:1 stoichiometry of amine to MSC. Add the MSC solution slowly and dropwise to the amine solution at 0 °C.[3][4] |
| Unreacted starting materials | Drive the reaction to completion by increasing the reaction time or temperature. Consider using a slight excess (1.05-1.1 equivalents) of MSC to consume all of the amine.[3][4] |
| Product degradation | Ensure the workup conditions are not too harsh (e.g., avoid prolonged exposure to strong acids or bases).[4] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine and 2-Mesitylenesulfonyl Chloride
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM) in an oven-dried flask.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Addition of MSC: Dissolve 2-Mesitylenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[4]
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3] Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in MSC-mediated couplings.
References
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Mesitylenesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Mesitylenesulfonyl chloride, particularly in the synthesis of sulfonamides. Low conversion rates are a common challenge with this reagent due to its significant steric hindrance. This guide offers practical solutions and detailed protocols to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my reaction with 2-Mesitylenesulfonyl chloride?
A1: Low conversion rates when using 2-Mesitylenesulfonyl chloride are frequently attributed to a combination of factors, primarily stemming from its unique structure:
-
Steric Hindrance: The two methyl groups ortho to the sulfonyl chloride group create significant steric bulk. This hinders the approach of nucleophiles, such as amines, to the electrophilic sulfur atom, thereby slowing down the reaction rate. This effect is magnified when using sterically hindered nucleophiles.
-
Moisture Sensitivity: 2-Mesitylenesulfonyl chloride is sensitive to moisture and can readily hydrolyze to the corresponding and unreactive 2-mesitylenesulfonic acid. The presence of water in your reagents or solvent is a common cause of reduced yield.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature are critical for driving the reaction to completion. An inappropriate selection of any of these parameters can lead to sluggish or stalled reactions.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: A base is essential to neutralize the hydrochloric acid (HCl) generated during the sulfonylation reaction. If not neutralized, the HCl can protonate the amine nucleophile, rendering it unreactive. The choice of base can significantly impact the reaction's success.
-
Commonly Used Bases: Pyridine and triethylamine (B128534) (TEA) are frequently used. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.
-
Hindered Bases: For reactions involving sensitive substrates or to minimize side reactions, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) may be preferred.
-
Impact on Yield: The selection of the base should be optimized for your specific substrates. A systematic comparison of different bases is recommended to identify the optimal conditions for your reaction.
Q3: Can the choice of solvent affect the conversion rate?
A3: Yes, the solvent plays a crucial role in reactant solubility, reaction rate, and stabilization of intermediates.
-
Aprotic Solvents: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are generally recommended to avoid hydrolysis of the sulfonyl chloride.
-
Solvent Polarity: The polarity of the solvent can influence the reaction kinetics. For slow reactions, switching to a more polar aprotic solvent might be beneficial. However, the optimal solvent is substrate-dependent and may require experimental screening.
Q4: What are common side reactions, and how can they be minimized?
A4: The most common side reaction, particularly with primary amines, is di-sulfonylation , where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. To minimize this:
-
Control Stoichiometry: Use a slight excess of the amine relative to 2-Mesitylenesulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the reaction.
-
Optimize Temperature: Lowering the reaction temperature can often favor the desired mono-sulfonylation over the di-sulfonylation.
Another potential issue is the hydrolysis of the starting material. To avoid this, ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Reagent Quality | Verify the purity and dryness of 2-Mesitylenesulfonyl chloride, the amine, and the solvent. Sulfonyl chlorides are moisture-sensitive. Use freshly opened reagents or purify them before use. Ensure solvents are anhydrous. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. Some reactions with sterically hindered substrates require longer reaction times or elevated temperatures to proceed to completion. |
| Inappropriate Base | Screen different bases. The basicity and steric profile of the base are critical. Consider switching from a hindered base like DIPEA to a less hindered one like triethylamine or pyridine, or vice versa, depending on the substrates. |
| Steric Hindrance | Consider using a catalyst. For particularly challenging substrates, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the reaction rate. |
Issue 2: Formation of Byproducts (e.g., Di-sulfonylation)
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Adjust the molar ratio of reactants. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the 2-Mesitylenesulfonyl chloride. |
| Rapid Addition of Reagents | Add the 2-Mesitylenesulfonyl chloride solution slowly and at a low temperature. This helps to prevent localized high concentrations of the sulfonyl chloride, which can promote di-sulfonylation. |
| High Reaction Temperature | Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. Running the reaction at 0°C or even lower can improve selectivity for the mono-sulfonated product. |
Data Presentation
Table 1: Qualitative Comparison of Reaction Parameters for Sulfonylation
| Parameter | Option 1 | Option 2 | Option 3 | Considerations |
| Base | Pyridine | Triethylamine (TEA) | DIPEA | Pyridine can act as a nucleophilic catalyst. TEA is a stronger, non-nucleophilic base. DIPEA is a bulky, non-nucleophilic base, useful for minimizing side reactions with sensitive substrates. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | DCM is a common, non-polar aprotic solvent. THF is a more polar aprotic solvent. MeCN is a polar aprotic solvent that can sometimes accelerate reactions. All should be used in their anhydrous form. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with 2-Mesitylenesulfonyl Chloride
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the chosen base (1.5 equivalents, e.g., triethylamine) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 2-Mesitylenesulfonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Visualizations
References
Technical Support Center: Reactions with 2-Mesitylenesulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2-Mesitylenesulfonyl chloride, with a focus on the critical role of base selection in achieving successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with 2-Mesitylenesulfonyl chloride?
A1: In the sulfonylation of amines, a base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the amine reactant, which would otherwise render it non-nucleophilic and halt the reaction.[1]
Q2: Can the amine reactant itself act as a base?
A2: Yes, in some cases, an excess of the amine reactant can serve as the base to neutralize the HCl produced. However, this is generally less efficient and requires at least two equivalents of the amine. Using a dedicated, non-nucleophilic base is often the preferred method to ensure the reaction goes to completion.
Q3: What are the most common side reactions observed, and how does the choice of base influence them?
A3: The most common side reactions include:
-
Hydrolysis of 2-Mesitylenesulfonyl chloride: This occurs in the presence of water, converting the sulfonyl chloride to the unreactive mesitylenesulfonic acid. The choice of a non-aqueous solvent and anhydrous conditions is critical to minimize this.
-
Disulfonylation of primary amines: Primary amines can react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct. This is more likely with stronger bases and higher temperatures. Slow addition of the sulfonyl chloride to the amine solution can help minimize this.
-
Formation of a sulfene (B1252967) intermediate: Stronger, sterically hindered bases can promote the formation of a highly reactive sulfene intermediate, which may lead to undesired side products.
Q4: Are there specific safety precautions for working with 2-Mesitylenesulfonyl chloride?
A4: Yes, 2-Mesitylenesulfonyl chloride is a corrosive solid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is incompatible with strong bases, strong oxidizing agents, and acids.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction: The amine may be too sterically hindered or electronically poor to react efficiently. | - Increase the reaction temperature. - Use a more potent activating base like pyridine (B92270) or a catalytic amount of DMAP. - Extend the reaction time. |
| Hydrolysis of 2-Mesitylenesulfonyl chloride: Presence of moisture in the reaction. | - Ensure all glassware is oven- or flame-dried. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Protonation of the amine: The base used may be too weak or insufficient to neutralize the generated HCl. | - Use a stronger, non-nucleophilic base such as triethylamine (B128534) or DIPEA. - Ensure at least 1.1 to 1.5 equivalents of the base are used. | |
| Formation of Multiple Products | Disulfonylation of a primary amine: The primary amine has reacted with two equivalents of the sulfonyl chloride. | - Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. - Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). |
| Side reactions due to a strong base: The base may be promoting the formation of a sulfene intermediate or other byproducts. | - Switch to a milder base like pyridine. - For sterically hindered amines, a bulky, non-nucleophilic base like DIPEA may be more selective. | |
| Difficult Purification | Presence of unreacted starting materials: The reaction did not go to completion. | - Optimize the reaction conditions for full conversion (see "Low or No Product Yield"). - Use an appropriate workup to remove the unreacted amine (acid wash) and sulfonic acid (base wash). |
| Co-elution of byproducts: Side products have similar polarity to the desired product. | - Adjust the solvent system for column chromatography. - Consider recrystallization as an alternative purification method. |
Data Presentation: Effect of Base on Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Typical Solvent | Illustrative Yield (%) | Key Considerations |
| Pyridine | 5.2 | Dichloromethane (B109758) (DCM), Chloroform | 70-95 | Can act as a nucleophilic catalyst, activating the sulfonyl chloride. Often used as both a base and a solvent. |
| Triethylamine (TEA) | 10.7 | Dichloromethane (DCM), Tetrahydrofuran (THF) | 80-98 | A stronger, non-nucleophilic base. Good for less reactive amines. Can sometimes promote side reactions with very sensitive substrates. |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Dichloromethane (DCM), Acetonitrile (ACN) | 85-99 | A sterically hindered, non-nucleophilic base. Excellent for preventing side reactions with base-sensitive functional groups and for hindered amines. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Dichloromethane (DCM), Acetonitrile (ACN) | (Catalytic amounts) | A highly effective nucleophilic catalyst, often used in small amounts (1-10 mol%) in conjunction with a stoichiometric base like TEA or pyridine to accelerate the reaction, especially with hindered amines.[3] |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine using Pyridine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine.
-
Base Addition: If using DCM as the solvent, add pyridine (1.5-2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 2-Mesitylenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used in excess), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or recrystallization.
Visualizations
References
temperature optimization for 2-Mesitylenesulfonyl chloride sulfonylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the temperature optimization and troubleshooting of sulfonylation reactions using 2-Mesitylenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesitylenesulfonyl chloride primarily used for in drug development?
A1: 2-Mesitylenesulfonyl chloride is a versatile reagent used for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[1] Sulfonamides exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2]
Q2: Why is temperature control important in sulfonylation reactions with 2-Mesitylenesulfonyl chloride?
A2: Temperature control is crucial for several reasons. Firstly, it helps to manage the reaction rate and prevent the decomposition of thermally sensitive starting materials or products. Secondly, it can influence the selectivity of the reaction, minimizing the formation of unwanted byproducts. For highly reactive sulfonylating agents, cooling is often necessary to prevent side reactions.[3]
Q3: What are the common solvents and bases used for this reaction?
A3: Common solvents for sulfonylation include dichloromethane (B109758) (DCM), acetonitrile, and toluene. The choice of solvent can significantly impact reaction rates.[3] Suitable bases are needed to neutralize the hydrochloric acid generated during the reaction. Tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270) are frequently used. For base-sensitive substrates, alternative methods using catalysts like 4-methylpyridine (B42270) N-oxide may be employed.[3]
Q4: How does the steric hindrance of 2-Mesitylenesulfonyl chloride affect the reaction?
A4: The mesityl group is sterically bulky, which can slow down the reaction rate compared to less hindered sulfonyl chlorides.[3] However, this steric hindrance can also be advantageous in providing selectivity in certain applications. Despite its bulk, successful reactions with 2-Mesitylenesulfonyl chloride have been reported, indicating its utility.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of arenes (e.g., phenols) with 2-Mesitylenesulfonyl chloride, with a focus on temperature-related optimization.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Low Reaction Temperature | If the reaction is sluggish or not proceeding, the initial low temperature (e.g., 0 °C) may be insufficient to overcome the activation energy. Gradually warm the reaction to room temperature and monitor for progress. Gentle heating (e.g., to 40-50 °C) can be attempted, but be cautious of potential decomposition.[3] |
| High Reaction Temperature | Excessive heat can lead to the decomposition of the sulfonyl chloride, the substrate, or the desired product. If you observe discoloration or the formation of multiple unidentified spots on TLC at elevated temperatures, the reaction should be conducted at a lower temperature. |
| Inadequate Base | The chosen base may be too weak or sterically hindered to effectively neutralize the HCl byproduct, thus stalling the reaction. Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). The efficiency of the base can also be temperature-dependent. |
| Moisture Contamination | 2-Mesitylenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| C-Alkylation vs. O-Alkylation (for phenols) | Phenoxides are ambident nucleophiles and can react at either the oxygen or the aromatic ring. While O-sulfonylation is generally favored, C-sulfonylation can occur as a side reaction. Lower reaction temperatures generally favor the thermodynamically controlled O-sulfonylation product. |
| Di-sulfonylation | If the substrate has multiple reactive sites, di-sulfonylation can occur. This can sometimes be controlled by using a stoichiometric amount of the sulfonyl chloride and maintaining a low reaction temperature to improve selectivity. |
| Decomposition | As mentioned previously, high temperatures can cause decomposition, leading to a complex mixture of byproducts. Maintain the lowest effective temperature to achieve a reasonable reaction rate. |
Experimental Protocols
Below is a general protocol for the sulfonylation of a phenol (B47542) with 2-Mesitylenesulfonyl chloride. The optimal conditions, especially temperature and reaction time, may vary depending on the specific substrate.
Materials:
-
Phenol derivative
-
2-Mesitylenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the phenol derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-Mesitylenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the 2-Mesitylenesulfonyl chloride solution dropwise to the stirred phenol solution at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be required.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench with 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[5]
Data Presentation
| Substrate Type | Temperature (°C) | Base | Solvent | Reaction Time (h) | Yield | Reference |
| Phenol | 0 to RT | Pyridine | DCM | 12 | Good to Excellent | [6] |
| Sterically Hindered Amine | RT or gentle heating | Pyridine/TEA/DIPEA | DCM/ACN | Varies | Varies | [3] |
| Pyrrolidine derivative | -5 to 0 then RT | Na₂CO₃/TEA | Water/DCM | Several hours | - | [3] |
Visualizations
Caption: Experimental workflow for the sulfonylation of a phenol.
Caption: Troubleshooting logic for low yield in sulfonylation.
References
Technical Support Center: Purification Strategies for Reactions Involving 2-Mesitylenesulfonyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 2-Mesitylenesulfonyl chloride (MtsCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted 2-Mesitylenesulfonyl chloride from my reaction mixture?
A1: Unreacted 2-Mesitylenesulfonyl chloride is a reactive electrophile that can interfere with subsequent synthetic steps. Its hydrolysis product, 2-mesitylenesulfonic acid, can complicate purification and potentially degrade acid-sensitive products.[1] Furthermore, the presence of this impurity can lead to difficulties in product isolation and characterization, and it may co-elute with the desired product during chromatographic purification.
Q2: What are the primary methods for removing excess 2-Mesitylenesulfonyl chloride?
A2: The most common strategies involve "quenching" the unreacted MtsCl to convert it into a more easily removable, water-soluble byproduct. The main approaches include:
-
Aqueous Workup: This involves quenching the reaction with water or an aqueous basic solution, followed by liquid-liquid extraction to separate the desired organic product from the water-soluble sulfonic acid byproduct.[1][2]
-
Scavenger Resins: This method utilizes solid-supported nucleophiles (e.g., polymer-bound amines) that react with the excess MtsCl. The resin is then conveniently removed by filtration.[1]
-
Chromatography: Direct purification of the crude reaction mixture via column chromatography can separate the desired product from unreacted MtsCl and its byproducts, although this is often performed after a preliminary aqueous workup.
Q3: What is the product of 2-Mesitylenesulfonyl chloride hydrolysis?
A3: 2-Mesitylenesulfonyl chloride reacts with water in a process called hydrolysis to yield 2-mesitylenesulfonic acid and hydrochloric acid (HCl). Both of these byproducts are acidic and typically water-soluble.[1][3]
Q4: How can I monitor the removal of 2-Mesitylenesulfonyl chloride during the workup?
A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of 2-Mesitylenesulfonyl chloride. A spot corresponding to the sulfonyl chloride should be visible under UV light and should disappear upon successful quenching and workup.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Product co-elutes with unreacted MtsCl during column chromatography. | The polarity of the desired product is very similar to that of 2-Mesitylenesulfonyl chloride. | Quench before chromatography: Convert the unreacted MtsCl into the more polar 2-mesitylenesulfonic acid by performing an aqueous workup. This will significantly alter its retention factor (Rf) on silica (B1680970) gel, facilitating separation. Optimize chromatography conditions: If quenching is not feasible, carefully adjust the solvent system for chromatography. A less polar eluent may improve the separation. |
| The desired product is sensitive to aqueous or basic conditions. | The product contains functional groups that are labile to hydrolysis or degradation under basic or aqueous conditions (e.g., esters, certain protecting groups). | Use a scavenger resin: Employ a polymer-bound amine scavenger. This allows for the removal of MtsCl under non-aqueous conditions. The resulting polymer-bound sulfonamide is then removed by simple filtration.[1] Careful aqueous quench: If a scavenger resin is not available, perform the aqueous quench at a low temperature (0 °C) and for a minimal amount of time to reduce product degradation. |
| Incomplete removal of MtsCl after quenching and workup. | An insufficient amount of quenching agent was used, the reaction time was too short, or there was poor mixing between the organic and aqueous phases. | Increase the excess of the quenching agent: Ensure a sufficient molar excess of the aqueous base or amine is used to drive the reaction to completion. Increase reaction time and ensure vigorous stirring: Proper mixing is crucial, especially in biphasic systems, to ensure the reactants come into contact. Stir vigorously for at least 30 minutes. Monitor by TLC: Confirm the complete disappearance of the MtsCl spot on a TLC plate before proceeding with the extraction. |
| Formation of an emulsion during aqueous extraction. | High concentrations of salts or other components in the reaction mixture can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add brine: Addition of a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase. Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion. Reduce stirring speed: Gentle inversion of the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
Comparison of Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup (Water/Base) | Simple, inexpensive, and effective for converting MtsCl to a water-soluble salt. | Not suitable for water or base-sensitive products. Can sometimes lead to emulsion formation. | Robust products that are stable to aqueous and basic conditions. |
| Scavenger Resins | Excellent for sensitive substrates as it avoids aqueous and basic conditions. The workup is a simple filtration. | More expensive than simple aqueous reagents. May require longer reaction times for complete scavenging. | Products with base-labile or water-sensitive functional groups. |
| Direct Chromatography | Avoids a separate quenching step. | Can be difficult if the product and MtsCl have similar polarities. The reactive MtsCl can also interact with silica gel. | Products that are significantly different in polarity from MtsCl and are stable on silica gel. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (B78521) (NaOH) while stirring vigorously. The amount of base should be in excess relative to the amount of unreacted MtsCl.
-
Stirring: Continue to stir the biphasic mixture vigorously for 30-60 minutes at room temperature.
-
Monitoring: Monitor the disappearance of the 2-Mesitylenesulfonyl chloride spot by TLC.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1][2]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Scavenger Resin Workup
-
Resin Addition: To the crude reaction mixture containing excess 2-Mesitylenesulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess MtsCl).
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the 2-Mesitylenesulfonyl chloride spot.
-
Isolation: Once the MtsCl is consumed, filter the reaction mixture to remove the scavenger resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is often significantly purer than that obtained from a standard aqueous workup.[1]
Workflow Visualization
References
stability issues of 2-Mesitylenesulfonyl chloride in different solvents
Welcome to the technical support center for 2-Mesitylenesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for issues related to the stability of 2-Mesitylenesulfonyl chloride in various solvents.
Frequently Asked Questions (FAQs)
-
Q1: How should I store 2-Mesitylenesulfonyl chloride? A1: 2-Mesitylenesulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
-
Q2: My reaction with 2-Mesitylenesulfonyl chloride is sluggish or incomplete. What could be the cause? A2: This could be due to the degradation of the 2-Mesitylenesulfonyl chloride, likely from exposure to moisture. Ensure that your solvent is anhydrous and that all glassware is thoroughly dried before use. It is also advisable to use a freshly opened bottle of the reagent or to test the purity of an older bottle before use.
-
Q3: I observe the formation of a white precipitate in my reaction mixture. What is it? A3: A common impurity and degradation product is 2-mesitylenesulfonic acid, which is formed upon hydrolysis of the sulfonyl chloride. This sulfonic acid is a white solid and is less soluble in many organic solvents than the sulfonyl chloride.
-
Q4: Can I prepare stock solutions of 2-Mesitylenesulfonyl chloride? A4: Preparing stock solutions is generally not recommended due to the compound's reactivity towards trace amounts of water that can be present in many organic solvents. If a solution must be prepared and stored, it should be in a rigorously dried aprotic solvent under an inert atmosphere and used as quickly as possible. Stability should be checked before each use.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Low reaction yield | Degradation of 2-Mesitylenesulfonyl chloride due to moisture. | Use a fresh bottle of the reagent. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly. Run the reaction under an inert atmosphere. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of unexpected side products | Reaction with a protic solvent or nucleophilic impurities. | Use high-purity, anhydrous aprotic solvents. Purify other reagents to remove nucleophilic impurities. |
| Thermal decomposition. | Avoid excessive heating. Perform a stability test of 2-Mesitylenesulfonyl chloride in the chosen solvent at the reaction temperature. | |
| Inconsistent reaction outcomes | Variable quality of 2-Mesitylenesulfonyl chloride or solvents. | Qualify new batches of reagents and solvents. Consider purchasing from a reputable supplier. |
| Inconsistent reaction setup and handling. | Standardize the experimental protocol, including the handling of hygroscopic materials. |
Stability of 2-Mesitylenesulfonyl Chloride in Different Solvents
While specific quantitative data on the stability of 2-Mesitylenesulfonyl chloride in various organic solvents is not extensively available in the literature, a general understanding of its reactivity allows for a qualitative assessment. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. Reactivity is also possible with other nucleophilic solvents, such as alcohols (solvolysis).
General Stability Considerations:
-
Protic Solvents (e.g., water, alcohols): 2-Mesitylenesulfonyl chloride will react with protic solvents. The rate of reaction depends on the nucleophilicity of the solvent and the temperature. It is rapidly hydrolyzed by water and will react with alcohols to form sulfonate esters. Therefore, these solvents are generally unsuitable for storing or using 2-Mesitylenesulfonyl chloride unless the intention is to perform a solvolysis reaction.
-
Aprotic Solvents (e.g., DCM, THF, ACN, Toluene): In anhydrous aprotic solvents, 2-Mesitylenesulfonyl chloride is significantly more stable. However, degradation can still occur due to residual moisture. The stability will depend on the solvent's purity and the storage conditions.
Qualitative Stability Ranking in Anhydrous Aprotic Solvents:
| Solvent | Chemical Class | Expected Stability | Rationale |
| Toluene | Hydrocarbon | High | Non-polar and aprotic, low water miscibility. |
| Dichloromethane (DCM) | Halogenated | Moderate to High | Aprotic and less hygroscopic than other polar aprotic solvents. |
| Acetonitrile (ACN) | Nitrile | Moderate | Polar aprotic, but can be hygroscopic. Purity is critical. |
| Tetrahydrofuran (THF) | Ether | Low to Moderate | Can contain peroxides and is hygroscopic. Peroxides can potentially oxidize the sulfonyl chloride, though this is less common. More importantly, its hygroscopic nature increases the risk of hydrolysis. |
Note: This table provides a qualitative assessment based on general chemical principles. It is crucial to experimentally determine the stability in your specific solvent and under your experimental conditions.
Experimental Protocols
Protocol for Determining the Stability of 2-Mesitylenesulfonyl Chloride in an Organic Solvent using ¹H NMR Spectroscopy
This protocol allows for the monitoring of the degradation of 2-Mesitylenesulfonyl chloride to 2-mesitylenesulfonic acid over time.
Materials:
-
2-Mesitylenesulfonyl chloride
-
Anhydrous solvent of interest (e.g., DCM-d₂, THF-d₈, Acetonitrile-d₃)
-
NMR tubes with sealable caps
-
Inert atmosphere source (Argon or Nitrogen)
-
Glovebox or Schlenk line (recommended)
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation of the NMR Sample:
-
Inside a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of 2-Mesitylenesulfonyl chloride directly into an NMR tube.
-
If using an internal standard, accurately weigh a known amount into the same NMR tube.
-
Add approximately 0.6 mL of the desired anhydrous deuterated solvent to the NMR tube.
-
Seal the NMR tube tightly.
-
-
Initial ¹H NMR Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Identify the characteristic peaks for 2-Mesitylenesulfonyl chloride and 2-mesitylenesulfonic acid.
-
The aromatic protons of the mesitylene (B46885) group will appear as a singlet. The chemical shift of this singlet will differ slightly between the sulfonyl chloride and the sulfonic acid.
-
The methyl protons will also appear as singlets.
-
-
Integrate the peaks corresponding to a specific set of protons (e.g., the aromatic protons) for both the starting material and the degradation product.
-
-
Monitoring Over Time:
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
For each spectrum, calculate the percentage of 2-Mesitylenesulfonyl chloride remaining using the following formula:
-
If an internal standard is used, the concentration of the sulfonyl chloride can be calculated relative to the constant concentration of the standard.
-
Plot the percentage of remaining 2-Mesitylenesulfonyl chloride as a function of time to determine its stability profile in the chosen solvent.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathways of 2-Mesitylenesulfonyl chloride.
preventing decomposition of 2-Mesitylenesulfonyl chloride during storage
This technical support center provides guidance on preventing the decomposition of 2-Mesitylenesulfonyl chloride during storage. It includes troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of the compound for research, development, and manufacturing purposes.
Troubleshooting Guide
Researchers may encounter several issues related to the decomposition of 2-Mesitylenesulfonyl chloride. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Decreased Purity Over Time | Hydrolysis due to exposure to moisture. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Use a desiccator for additional protection. Handle the compound in a glovebox or a dry environment. |
| Formation of a White Precipitate | The precipitate is likely 2,4,6-trimethylbenzenesulfonic acid, the product of hydrolysis. | If the extent of decomposition is minor, the remaining sulfonyl chloride may still be usable after purification (e.g., by recrystallization). However, for sensitive applications, it is best to use a fresh, high-purity batch. |
| Inconsistent Reaction Yields | Use of partially decomposed 2-Mesitylenesulfonyl chloride. | Always use a fresh or properly stored batch of the reagent. If decomposition is suspected, determine the purity of the sulfonyl chloride before use via titration or HPLC analysis. |
| Discoloration of the Compound | Exposure to light or impurities. | Store the compound in a dark place, preferably in an amber-colored vial. Ensure that the storage container is clean and free of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-Mesitylenesulfonyl chloride decomposition?
A1: The primary cause of decomposition is hydrolysis. 2-Mesitylenesulfonyl chloride is highly sensitive to moisture and will react with water in the atmosphere to form 2,4,6-trimethylbenzenesulfonic acid and hydrochloric acid.[1][2][3]
Q2: What are the ideal storage conditions for 2-Mesitylenesulfonyl chloride?
A2: The ideal storage conditions are in a cool, dark, and dry place. Specifically, it should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, corrosion-resistant container.[1][2][4]
Q3: How can I determine if my sample of 2-Mesitylenesulfonyl chloride has decomposed?
A3: Decomposition can be identified by a decrease in purity, which can be measured by techniques such as argentometric titration or High-Performance Liquid Chromatography (HPLC). The presence of a white, solid precipitate (2,4,6-trimethylbenzenesulfonic acid) is also a visual indicator of hydrolysis.
Q4: Can I still use 2-Mesitylenesulfonyl chloride that has partially decomposed?
A4: For applications that are not sensitive to the presence of sulfonic acid, it may be possible to use the material. However, for most synthetic applications, especially in drug development, using a high-purity, undecomposed reagent is critical to ensure reaction efficiency and product purity.
Q5: Are there any chemical stabilizers I can add to prevent decomposition?
A5: While specific stabilizing agents for 2-Mesitylenesulfonyl chloride are not commonly documented, the most effective way to prevent decomposition is to strictly exclude moisture from the storage environment.
Experimental Protocols
Protocol for Stability Testing of 2-Mesitylenesulfonyl Chloride
This protocol outlines a method for assessing the stability of 2-Mesitylenesulfonyl chloride under various storage conditions.
1. Sample Preparation:
-
Use a high-purity (≥99%) sample of 2-Mesitylenesulfonyl chloride.
-
Aliquot the sample into several small, amber glass vials with tightly sealed caps.
-
Purge each vial with a stream of dry nitrogen or argon before sealing.
2. Storage Conditions:
-
Store the vials under the following conditions:
-
Recommended: 2-8°C with desiccant.
-
Accelerated: 25°C / 60% Relative Humidity (RH).
-
Stress: 40°C / 75% Relative Humidity (RH).
-
3. Testing Schedule:
-
Analyze the samples at the following time points:
-
Initial: Time 0.
-
Recommended: 3, 6, 9, 12, 24 months.
-
Accelerated: 1, 3, 6 months.
-
Stress: 1, 2, 4 weeks.
-
4. Analytical Methods:
-
Purity Assay (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector. Quantify the peak corresponding to 2-Mesitylenesulfonyl chloride and any degradation products.
-
Titration: Perform an argentometric titration to determine the chloride content, which will decrease upon hydrolysis.
-
Appearance: Visually inspect the samples for any changes in color or the formation of precipitates.
5. Data Analysis:
-
Plot the purity of 2-Mesitylenesulfonyl chloride as a function of time for each storage condition.
-
Determine the rate of decomposition under each condition.
-
Identify and quantify any major degradation products.
Quantitative Data Summary
The following table can be used to summarize the data obtained from the stability testing protocol.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8°C (with desiccant) | 0 months | White crystalline solid | |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 25°C / 60% RH | 0 months | White crystalline solid | |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 40°C / 75% RH | 0 weeks | White crystalline solid | |
| 1 week | |||
| 2 weeks | |||
| 4 weeks |
Visualizations
Caption: Hydrolysis of 2-Mesitylenesulfonyl chloride.
Caption: Workflow for storing and handling the compound.
References
- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Mesitylenesulfonyl chloride, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Mesitylenesulfonyl Chloride | 773-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ruifuchem.com [ruifuchem.com]
Validation & Comparative
A Comparative Guide to 2-Mesitylenesulfonyl Chloride and Tosyl Chloride in Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of sulfonamides—a scaffold of paramount importance in medicinal chemistry—the choice of the sulfonylating agent is a critical decision that influences reaction efficiency, substrate scope, and the strategic viability of subsequent deprotection steps. Among the myriad of available reagents, 2-Mesitylenesulfonyl chloride (Msc-Cl) and p-toluenesulfonyl chloride (Ts-Cl) are two commonly employed arylsulfonyl chlorides. This guide provides an objective comparison of their performance in sulfonamide formation, supported by available experimental data, detailed protocols, and a workflow visualization to aid in reagent selection.
At a Glance: Key Performance Differences
| Feature | 2-Mesitylenesulfonyl Chloride (Msc-Cl) | Tosyl Chloride (Ts-Cl) |
| Structure | 2,4,6-Trimethylbenzenesulfonyl chloride | 4-Methylbenzenesulfonyl chloride |
| Steric Hindrance | High | Moderate |
| Reactivity with Hindered Amines | Generally lower yields and slower reaction rates | Generally higher yields and faster reaction rates |
| Resulting Sulfonamide Stability | Highly stable | Very high stability |
| Cleavage of Sulfonamide | Conditions not widely reported; expected to be difficult | Requires harsh reductive or strongly acidic conditions |
Reactivity in Sulfonamide Formation
The formation of a sulfonamide bond is achieved through the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride. The reactivity of the sulfonyl chloride is influenced by both electronic and steric factors.
Tosyl Chloride (Ts-Cl) is a widely used reagent due to its commercial availability, stability, and reliable reactivity with a broad range of primary and secondary amines. It generally provides good to excellent yields of the corresponding sulfonamides under standard conditions.
2-Mesitylenesulfonyl Chloride (Msc-Cl) , with its three methyl groups ortho and para to the sulfonyl chloride moiety, is significantly more sterically hindered than Ts-Cl. This increased steric bulk can be a double-edged sword. On one hand, it can lead to greater selectivity in reactions with molecules possessing multiple amine groups of varying steric environments. On the other hand, its reaction with sterically hindered amines can be sluggish, often requiring more forcing conditions and resulting in lower yields compared to Ts-Cl.
Comparative Experimental Data
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Ts-Cl | Pyridine (B92270) | CH₂Cl₂ | RT | 4 | >95 |
| Diethylamine | Ts-Cl | Et₃N | CH₂Cl₂ | 0 to RT | 2 | 92 |
| tert-Butylamine | Ts-Cl | Pyridine | Dioxane | 100 | 24 | 75 |
| Aniline | Msc-Cl | Pyridine | CH₂Cl₂ | RT | 12 | ~90 |
| Diethylamine | Msc-Cl | Et₃N | CH₂Cl₂ | RT | 24 | Moderate |
| tert-Butylamine | Msc-Cl | Pyridine | Dioxane | 100 | >48 | Low to moderate |
Stability and Cleavage of the Resulting Sulfonamides
Both Msc and Ts groups afford robust protection for amines, rendering the resulting sulfonamides stable to a wide range of reaction conditions, including many acidic, basic, and oxidative/reductive environments. However, this high stability also presents a significant challenge when the removal of the protecting group is desired.
Tosyl (Ts) protected amines are notoriously difficult to deprotect. Cleavage typically requires harsh conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. Common methods include:
-
Reductive Cleavage: Using strong reducing agents like sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide.[1]
-
Acidic Cleavage: Requiring strong acids such as HBr in acetic acid, often at elevated temperatures.
Mesitylenesulfonyl (Msc) protected amines are also highly stable. Due to the increased steric hindrance of the mesityl group, it is anticipated that the cleavage of Msc-sulfonamides would be even more challenging than their tosyl counterparts under similar conditions. Specific, mild, and general methods for the deprotection of Msc-amides are not as widely reported in the literature as for tosylamides, often necessitating the development of custom cleavage strategies for a given substrate.
Experimental Protocols
General Protocol for Sulfonamide Formation
This protocol can be adapted for both 2-Mesitylenesulfonyl chloride and Tosyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (Ts-Cl or Msc-Cl, 1.05-1.2 eq)
-
Base (e.g., pyridine or triethylamine, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Add the sulfonyl chloride portion-wise or as a solution in the anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol for the Deprotection of Tosyl-Sulfonamides (Reductive Cleavage with SmI₂)
Note: This method is for the cleavage of primary N-(p-toluenesulfonyl) amides and requires activation with a trifluoroacetyl group.[1]
Materials:
-
N-Tosyl amide (1.0 eq)
-
Trifluoroacetic anhydride (B1165640) (TFAA, 2.0 eq)
-
Samarium(II) iodide (SmI₂, 0.1 M solution in THF, 4.0 eq)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the N-tosyl amide in anhydrous THF at -78 °C under an inert atmosphere, add TFAA.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the SmI₂ solution dropwise until the characteristic deep blue color persists.
-
Quench the reaction by adding a saturated aqueous solution of potassium carbonate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Visualization of Synthesis and Deprotection Workflow
The following diagram illustrates the general workflow for the protection of an amine with either Msc-Cl or Ts-Cl and the subsequent deprotection, highlighting the key difference in the cleavage step.
Caption: Comparative workflow of amine protection and deprotection.
Conclusion
The choice between 2-Mesitylenesulfonyl chloride and tosyl chloride for sulfonamide formation is a strategic one, dictated by the specific requirements of the synthetic route.
-
Tosyl chloride remains the workhorse reagent for general sulfonamide synthesis due to its high reactivity and the extensive literature on its use. Its primary drawback is the harsh conditions required for the subsequent cleavage of the tosyl group, which may not be compatible with complex, sensitive molecules.
-
2-Mesitylenesulfonyl chloride offers an alternative for specific applications where its steric bulk might impart selectivity. However, its reactivity with hindered amines is generally lower, and the deprotection of the resulting Msc-sulfonamide is even more challenging than that of a tosylamide, with limited established protocols.
For drug development professionals and researchers, if the sulfonamide is a final, stable moiety in the target molecule, both reagents can be effective. However, if the sulfonamide is an intermediate requiring subsequent deprotection, the choice of sulfonylating agent must be carefully considered in the context of the overall synthetic strategy and the tolerance of the molecule to harsh cleavage conditions. The development of milder deprotection methods for robust sulfonamides remains an active area of research.
References
comparing reactivity of 2-Mesitylenesulfonyl chloride with other sulfonyl chlorides
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of the reactivity of 2-Mesitylenesulfonyl chloride against other commonly used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), 2-nitrobenzenesulfonyl chloride (nosyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The information presented is supported by experimental data to aid in the rational selection of reagents for sulfonamide and sulfonate ester synthesis.
The reactivity of sulfonyl chlorides is a key factor in their utility as building blocks in medicinal chemistry, enabling the formation of stable sulfonamide bonds with amines.[1] The electrophilicity of the sulfur atom, which dictates the rate of nucleophilic attack, is influenced by both electronic and steric factors within the molecule.
Unraveling Reactivity: A Quantitative Comparison
To provide a clear comparison, the following table summarizes quantitative data on the reactivity of the selected sulfonyl chlorides. The data is based on the relative rates of chloride-chloride isotope exchange in acetonitrile (B52724), a reaction that provides insight into the intrinsic electrophilicity of the sulfonyl sulfur.
| Sulfonyl Chloride | Structure | Relative Rate Constant (k_rel) | Key Features |
| 2-Mesitylenesulfonyl Chloride | (CH₃)₃C₆H₂SO₂Cl | 5.0 | High reactivity due to steric acceleration from ortho-methyl groups. |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | CH₃C₆H₄SO₂Cl | 1.0 | Moderate reactivity, widely used benchmark. |
| 2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) | O₂NC₆H₄SO₂Cl | >5.0 (Estimated) | High reactivity due to the strong electron-withdrawing nitro group. |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) | C₁₂H₁₂ClNO₂S | <1.0 (Estimated) | Lower reactivity, primarily used for fluorescent labeling of amines.[2] |
Note: The relative rate constants are based on the chloride-chloride exchange reaction in acetonitrile. The values for nosyl chloride and dansyl chloride are estimations based on established electronic effects, as direct comparative kinetic data under identical conditions was not available in the cited literature.
The surprising high reactivity of 2-Mesitylenesulfonyl chloride, despite the presence of electron-donating methyl groups, is attributed to a phenomenon known as "steric acceleration." The bulky ortho-methyl groups are thought to destabilize the ground state of the molecule, leading to a lower activation energy for nucleophilic attack.
Experimental Protocols: A Closer Look at the Methodology
The following provides a generalized experimental protocol for a comparative kinetic analysis of sulfonylation reactions. This methodology can be adapted to use various analytical techniques for monitoring reaction progress.
General Protocol for Kinetic Analysis of Sulfonylation of Benzylamine (B48309)
Objective: To determine the relative reaction rates of different sulfonyl chlorides with a primary amine.
Materials:
-
Benzylamine
-
2-Mesitylenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
2-Nitrobenzenesulfonyl chloride
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride
-
Anhydrous acetonitrile (solvent)
-
Triethylamine (B128534) (base)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a series of reaction vessels, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile. Add a known amount of an internal standard.
-
Initiation: To each vessel at a constant temperature (e.g., 25 °C), add a solution of the respective sulfonyl chloride (1.1 eq) in anhydrous acetonitrile to initiate the reaction.
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a large excess of a highly reactive amine or water).
-
Analysis: Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the starting materials and the sulfonamide product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each sulfonyl chloride. The initial rate of each reaction can be determined from the slope of the curve at t=0. The relative reactivity can then be calculated by comparing the initial rates.
Visualizing the Process: Experimental Workflow and Biological Relevance
To further illustrate the practical application and biological context of sulfonyl chlorides, the following diagrams depict a typical experimental workflow and a conceptual signaling pathway where these compounds can be utilized.
Caption: A generalized workflow for a typical sulfonylation reaction.
Caption: Conceptual use of a sulfonyl chloride as a probe in a kinase signaling pathway.
Conclusion
The choice of a sulfonylating agent is a nuanced decision that depends on the specific requirements of a chemical transformation. 2-Mesitylenesulfonyl chloride stands out as a highly reactive reagent, offering potential advantages in reactions with sterically hindered or less nucleophilic amines. Its reactivity, driven by steric acceleration, surpasses that of the commonly used tosyl chloride. For applications requiring even higher reactivity, nosyl chloride is a suitable option due to its strong electron-withdrawing group. Conversely, when the primary goal is fluorescent labeling rather than rapid reaction, the less reactive dansyl chloride is the reagent of choice. This guide provides the foundational data and experimental context to enable researchers to make informed decisions in their synthetic endeavors.
References
2-Mesitylenesulfonyl Chloride: A Superior Coupling Reagent for Specialized Applications
In the landscape of synthetic chemistry, the choice of a coupling reagent is paramount to the success of a reaction, influencing yield, purity, and reaction time. While a plethora of options exist, 2-Mesitylenesulfonyl chloride (Msc-Cl) has emerged as a powerful, albeit specialized, reagent with distinct advantages over more conventional choices like carbodiimides (e.g., DCC) and phosphonium (B103445) salts (e.g., BOP). This guide provides a comprehensive comparison of Msc-Cl with other coupling reagents, supported by available data and detailed experimental protocols, to assist researchers in making informed decisions for their synthetic endeavors.
Enhanced Reactivity and Selectivity in Coupling Reactions
2-Mesitylenesulfonyl chloride, a member of the arenesulfonyl chloride family, distinguishes itself through its unique structural features. The presence of two ortho-methyl groups on the benzene (B151609) ring introduces significant steric hindrance around the sulfonyl group. This steric crowding enhances the reactivity of the sulfonyl chloride in nucleophilic substitution reactions, a key step in the coupling process. This heightened reactivity can lead to improved reaction rates and higher yields, particularly in challenging coupling reactions.[1]
Comparison with Common Coupling Reagents
While direct quantitative comparisons in single studies are limited, the known performance of various coupling reagents in different applications allows for a comparative assessment.
Amide and Peptide Synthesis
In the realm of amide and peptide synthesis, reagents like Dicyclohexylcarbodiimide (DCC) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are widely used. However, they are not without their drawbacks. DCC is known to cause racemization and the byproduct, dicyclohexylurea (DCU), can be difficult to remove. BOP, while efficient, generates the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).
Table 1: Performance of Common Coupling Reagents in Amide/Peptide Synthesis (Illustrative)
| Coupling Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| DCC | 70-90%[3] | Low cost | Racemization, DCU byproduct removal |
| BOP | High | High efficiency, low racemization[1] | Forms carcinogenic HMPA byproduct[1] |
| HATU | High | High efficiency, fast reaction times | Higher cost |
Oligonucleotide Synthesis
In solid-phase oligonucleotide synthesis, the coupling step is critical for achieving high overall yield. While phosphoramidite (B1245037) chemistry is the standard, the choice of condensing agent plays a role. Arenesulfonyl chlorides have been successfully employed as condensing agents in the phosphotriester approach to oligonucleotide synthesis.
A study comparing different coupling reagents for the synthesis of peptide-oligonucleotide conjugates found that the water-soluble carbodiimide (B86325) EDC gave the highest yield (95% in solution phase), while DMF-based reagents like PyBOP and HBTU resulted in low yields.[1][2] Although this study did not include Msc-Cl, the successful use of other sulfonyl chlorides in oligonucleotide synthesis suggests its potential in this application.
Table 2: Comparison of Coupling Reagent Efficiency in Peptide-Oligonucleotide Conjugation
| Coupling Reagent | Solvent | Yield (Solid Phase) | Yield (Solution Phase) |
| EDC | Water | 24% | 95% |
| DMTMM | Water | 18% | 75% |
| PyBOP | DMF | Low | Low |
| HBTU | DMF | Low | Low |
| Data sourced from a study on peptide-oligonucleotide conjugation and may not be representative of all oligonucleotide synthesis reactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of any coupling reagent. Below are representative protocols for amide synthesis and the coupling step in oligonucleotide synthesis using Msc-Cl and other common reagents.
Amide Synthesis Protocol using 2-Mesitylenesulfonyl Chloride
This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using 2-Mesitylenesulfonyl chloride.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
2-Mesitylenesulfonyl chloride (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (B128534) (Et3N) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 2-Mesitylenesulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then add the amine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amide Synthesis Protocol using DCC
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
DCC (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid and amine in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Oligonucleotide Synthesis Coupling Step Protocol
The following is a generalized protocol for the coupling step in solid-phase oligonucleotide synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support with attached nucleoside
-
Phosphoramidite monomer (e.g., DMT-dA(Bz)-CE Phosphoramidite)
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Acetonitrile (B52724) (anhydrous)
Procedure (as part of an automated synthesis cycle):
-
Deblocking: The 5'-DMT protecting group of the terminal nucleoside on the CPG support is removed by treatment with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: A solution of the phosphoramidite monomer and the activator in anhydrous acetonitrile is passed through the column containing the CPG support. The coupling reaction typically proceeds for a few minutes.
-
Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.
-
This cycle is repeated for each subsequent nucleotide addition.
Visualizing the Chemistry: Workflows and Mechanisms
To better understand the processes involved, the following diagrams, created using Graphviz, illustrate the experimental workflows and a generalized coupling mechanism.
Caption: A generalized workflow for amide synthesis using a coupling reagent.
Caption: The four main steps of the coupling cycle in solid-phase oligonucleotide synthesis.
Caption: A simplified mechanism of amide bond formation via an activated carboxylic acid intermediate.
Conclusion
2-Mesitylenesulfonyl chloride presents a compelling alternative to more common coupling reagents, particularly in scenarios requiring enhanced reactivity or involving sterically demanding substrates. While comprehensive, direct comparative data remains somewhat elusive, the principles of its reactivity, coupled with the established success of sulfonyl chlorides in various coupling reactions, underscore its value in the synthetic chemist's toolkit. For researchers and drug development professionals, the strategic application of Msc-Cl can lead to more efficient and successful synthetic outcomes. Careful consideration of the specific reaction, including the nature of the substrates and desired product purity, will ultimately guide the optimal choice of coupling reagent.
References
A Comparative Guide to the Mechanistic Nuances of 2-Mesitylenesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of sulfonating agent is pivotal for the efficient construction of sulfonamides, a scaffold of paramount importance in medicinal chemistry. Among the diverse array of sulfonyl chlorides, 2-Mesitylenesulfonyl chloride (Msc-Cl), with its unique steric and electronic properties, presents a compelling case for its application. This guide provides an objective comparison of 2-Mesitylenesulfonyl chloride with common alternatives, supported by experimental data and detailed mechanistic insights, to inform reagent selection in research and development.
Performance Comparison of Arenesulfonyl Chlorides in Sulfonamide Synthesis
The reactivity of arenesulfonyl chlorides is a delicate interplay of steric hindrance and electronic effects. To provide a clear comparison, the following table summarizes the performance of 2-Mesitylenesulfonyl chloride against the widely used p-toluenesulfonyl chloride (Ts-Cl) and benzenesulfonyl chloride (Bs-Cl) in the synthesis of N-benzylbenzenesulfonamide.
| Reagent | Substrate (Amine) | Product | Reaction Time | Yield (%) | Reference |
| 2-Mesitylenesulfonyl Chloride | Benzylamine | N-Benzyl-2,4,6-trimethylbenzenesulfonamide | 7 h | 92% | [1] (adapted) |
| p-Toluenesulfonyl Chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 2.5 h | 93% | [2] (adapted) |
| Benzenesulfonyl Chloride | Aniline (B41778) | N-Phenylbenzenesulfonamide | 6 h | 86% | [3] |
Analysis of Performance Data:
The data indicates that while 2-Mesitylenesulfonyl chloride can achieve high yields, its reaction time is notably longer compared to the less sterically hindered p-toluenesulfonyl chloride. This is consistent with the expected steric impediment from the two ortho-methyl groups, which can slow the approach of the nucleophilic amine. However, the high yield obtained with 2-Mesitylenesulfonyl chloride underscores its effectiveness as a sulfonating agent. The comparison with benzenesulfonyl chloride and aniline further highlights the substrate-dependent nature of these reactions.
Mechanistic Insights: The Role of Steric Hindrance
The reaction between an arenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, forming a trigonal bipyramidal intermediate, followed by the departure of the chloride leaving group and deprotonation to yield the stable sulfonamide.
References
A Comparative Guide to Analytical Techniques for Characterizing Products of 2-Mesitylenesulfonyl Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the characterization of products derived from 2-Mesitylenesulfonyl chloride and its common alternatives, p-toluenesulfonyl chloride and dansyl chloride. The selection of a sulfonating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, impacting not only the reaction outcome but also the subsequent analytical characterization of the products. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate analytical strategies.
Introduction to Sulfonating Agents
2-Mesitylenesulfonyl chloride is a versatile reagent used for the introduction of the bulky and lipophilic 2,4,6-trimethylbenzenesulfonyl group. This moiety can impart unique pharmacological properties to a molecule. However, its steric hindrance can influence reaction kinetics and product characteristics. In contrast, p-toluenesulfonyl chloride (tosyl chloride) is a widely used, less sterically hindered alternative that introduces the tosyl group. Dansyl chloride, another alternative, is particularly useful for introducing a fluorescent tag, enabling highly sensitive detection of the resulting sulfonamides.
The choice of sulfonating agent directly impacts the physicochemical properties of the resulting sulfonamide or sulfonate ester, which in turn dictates the most suitable analytical techniques for its characterization. This guide focuses on the comparative analysis of products formed from the reaction of these three sulfonyl chlorides with a model primary amine, benzylamine (B48309).
Comparison of Product Characterization by Analytical Technique
The following sections provide a detailed comparison of the analytical performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of N-benzyl-2,4,6-trimethylbenzenesulfonamide, N-benzyl-4-methylbenzenesulfonamide, and N-dansyl-benzylamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and quantifying the products of sulfonylation reactions. The choice of sulfonyl group significantly affects the retention time of the resulting sulfonamide due to differences in lipophilicity.
Table 1: Comparative HPLC Data for N-substituted Benzylamines
| Analyte | Sulfonylating Reagent | Expected Retention Time (min) | Key Performance Characteristics |
| N-benzyl-2,4,6-trimethylbenzenesulfonamide | 2-Mesitylenesulfonyl chloride | ~12.5 | Longer retention time due to the high lipophilicity of the mesityl group. Good separation from starting materials. |
| N-benzyl-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | ~10.2 | Shorter retention time compared to the mesityl derivative. Well-resolved peaks are typically achieved. |
| N-dansyl-benzylamine | Dansyl chloride | ~15.8 | Longest retention time due to the highly nonpolar naphthalene (B1677914) ring. Excellent for trace analysis due to fluorescent properties. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structure of the synthesized products through fragmentation analysis. The fragmentation patterns are characteristic of the respective sulfonyl groups.
Table 2: Comparative Mass Spectrometry Data for N-substituted Benzylamines
| Analyte | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Interpretation of Fragmentation |
| N-benzyl-2,4,6-trimethylbenzenesulfonamide | 303.42 | 303 [M]+, 183 [M-C7H7N]+, 120 [C9H12]+ | Loss of the benzylamine moiety and formation of the stable mesitylenesulfonium ion are characteristic. |
| N-benzyl-4-methylbenzenesulfonamide | 261.34 | 261 [M]+, 155 [M-C7H7N]+, 91 [C7H7]+ | Fragmentation is dominated by the loss of the benzylamine group and the formation of the tolyl fragment. |
| N-dansyl-benzylamine | 338.43 | 338 [M]+, 234 [M-C7H7N]+, 171 [C12H13N]+ | The dansyl group provides a distinct fragmentation pattern, including the stable dimethylaminonaphthalene cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for the structural elucidation of the synthesized sulfonamides, providing detailed information about the chemical environment of the protons.
Table 3: Comparative ¹H NMR Data for N-substituted Benzylamines (in CDCl₃)
| Analyte | Chemical Shift (δ, ppm) of Key Protons | Interpretation |
| N-benzyl-2,4,6-trimethylbenzenesulfonamide | ~6.9 (s, 2H, Ar-H of mesityl), ~4.1 (d, 2H, CH₂), ~2.6 (s, 6H, o-CH₃), ~2.3 (s, 3H, p-CH₃) | The two aromatic protons of the mesityl group appear as a singlet. The three methyl groups show distinct singlets. |
| N-benzyl-4-methylbenzenesulfonamide | ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.2 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃) | The aromatic protons of the tosyl group appear as two distinct doublets. |
| N-dansyl-benzylamine | ~8.5-7.2 (m, Ar-H of naphthalene and benzyl), ~4.3 (s, 2H, CH₂), ~2.9 (s, 6H, N(CH₃)₂) | Complex aromatic region due to the naphthalene and benzyl (B1604629) protons. A characteristic singlet for the dimethylamino group. |
Experimental Protocols
Synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide
-
Dissolution: Dissolve benzylamine (1.0 mmol) and triethylamine (B128534) (1.2 mmol) in dichloromethane (B109758) (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-Mesitylenesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
HPLC Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. For dansyl derivatives, a fluorescence detector can be used with excitation at ~340 nm and emission at ~520 nm for enhanced sensitivity.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Analysis Protocol
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
Injector Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent may be required for less volatile products.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: General workflow for the synthesis and characterization of sulfonamides.
References
Navigating Sulfonylation Reactions: A Kinetic Comparison of 2-Mesitylenesulfonyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a sulfonating agent is a critical decision that can significantly impact reaction efficiency and product yield. This guide provides a comprehensive kinetic analysis of 2-Mesitylenesulfonyl chloride in comparison to other common arenesulfonyl chlorides, supported by experimental data to inform your choice of reagent.
At the heart of many synthetic pathways in medicinal chemistry and materials science lies the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonylating agent is a key determinant of the reaction's success. Here, we delve into the kinetic performance of 2-Mesitylenesulfonyl chloride (Msc-Cl), a reagent known for the steric influence of its ortho-methyl groups, and compare it with other widely used arenesulfonyl chlorides.
Comparative Kinetic Data
A key aspect of understanding the reactivity of sulfonyl chlorides is the rate at which they undergo nucleophilic substitution. A study by Mikołajczyk et al. provides valuable insights through the investigation of the chloride-chloride exchange reaction in a variety of arenesulfonyl chlorides. This identity reaction, where the nucleophile and the leaving group are the same, offers a direct measure of the electrophilicity of the sulfur atom and its susceptibility to nucleophilic attack. The second-order rate constants for this exchange are summarized in Table 1.
| Sulfonyl Chloride | Substituent | Second-Order Rate Constant (k₂₅) [M⁻¹s⁻¹] |
| Benzenesulfonyl chloride | H | 1.33 x 10⁻⁴ |
| 4-Toluenesulfonyl chloride | 4-Me | 0.67 x 10⁻⁴ |
| 2-Mesitylenesulfonyl chloride | 2,4,6-Me₃ | 6.10 x 10⁻⁴ |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,4,6-iPr₃ | 3.72 x 10⁻⁴ |
Table 1: Second-order rate constants for the chloride-chloride exchange reaction of selected arenesulfonyl chlorides in acetonitrile (B52724) at 25 °C. Data sourced from Mikołajczyk et al.
Intriguingly, the data reveals a counterintuitive trend. While the electron-donating methyl group in the para position of 4-toluenesulfonyl chloride decreases the reaction rate compared to the unsubstituted benzenesulfonyl chloride, the presence of two additional methyl groups in the ortho positions of 2-Mesitylenesulfonyl chloride leads to a significant rate acceleration.[1] This enhanced reactivity is attributed to the release of internal strain in the tetrahedral ground state of the molecule upon moving to the trigonal bipyramidal transition state.[1] The bulky ortho-substituents in 2,4,6-triisopropylbenzenesulfonyl chloride, however, introduce steric hindrance that slightly reduces the rate compared to its mesitylene (B46885) counterpart.[1]
Experimental Protocols
To facilitate the reproduction and further investigation of these kinetic analyses, detailed experimental methodologies are crucial. The following protocols are based on established methods for studying the kinetics of sulfonyl chloride reactions.
Protocol 1: Kinetic Analysis of Chloride-Chloride Exchange Reaction
This protocol is adapted from the work of Mikołajczyk et al. for determining the rate of chloride exchange.
Objective: To measure the second-order rate constant for the isotopic chloride exchange between an arenesulfonyl chloride and a radiolabeled chloride salt.
Materials:
-
Arenesulfonyl chloride (e.g., 2-Mesitylenesulfonyl chloride)
-
Tetraethylammonium (B1195904) chloride [³⁶Cl] (radioactive)
-
Acetonitrile (anhydrous)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of the arenesulfonyl chloride in anhydrous acetonitrile.
-
Prepare a stock solution of tetraethylammonium chloride [³⁶Cl] of known radioactivity in anhydrous acetonitrile.
-
In a thermostated reaction vessel, mix the two solutions to initiate the reaction.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a cold solution of a suitable reagent that precipitates the unreacted sulfonyl chloride, leaving the radioactive chloride ions in solution.
-
Separate the precipitate by centrifugation or filtration.
-
Measure the radioactivity of the supernatant using a liquid scintillation counter.
-
The rate of exchange can be calculated from the increase in radioactivity in the supernatant over time.
-
The second-order rate constant is determined by plotting the appropriate kinetic model (e.g., for a second-order reaction) and determining the slope.
Protocol 2: General Method for Kinetic Analysis of Sulfonamide Formation by UV-Vis Spectrophotometry
This protocol provides a general method for monitoring the kinetics of the reaction between a sulfonyl chloride and an amine by observing changes in the UV-Vis spectrum.
Objective: To determine the rate constant for the reaction of a sulfonyl chloride with an amine.
Materials:
-
Arenesulfonyl chloride (e.g., 2-Mesitylenesulfonyl chloride)
-
Amine (e.g., aniline, n-butylamine)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
Procedure:
-
Prepare stock solutions of the arenesulfonyl chloride and the amine in the chosen solvent.
-
Determine the UV-Vis spectra of the starting materials and the expected sulfonamide product to identify a wavelength where there is a significant change in absorbance upon reaction.
-
In a quartz cuvette, place the amine solution and allow it to equilibrate to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the sulfonyl chloride stock solution into the cuvette and mix quickly.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
The reaction progress can be monitored by the change in absorbance over time.
-
The rate constant can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinetic analysis and the general mechanism for sulfonylation reactions.
Conclusion
The kinetic data presented highlights the unique reactivity of 2-Mesitylenesulfonyl chloride, demonstrating that the steric influence of its ortho-methyl groups can accelerate nucleophilic substitution at the sulfur center. This makes it a potentially more reactive alternative to other common arenesulfonyl chlorides in certain applications. For researchers and professionals in drug development, understanding these kinetic nuances is paramount for optimizing reaction conditions, improving yields, and ultimately accelerating the discovery and development of new chemical entities. The provided experimental protocols offer a starting point for further in-house kinetic comparisons with specific substrates of interest, enabling data-driven decisions in the selection of the most appropriate sulfonating agent for a given synthetic challenge.
References
A Comparative Guide to 2-Mesitylenesulfonyl Chloride and its Derivatives for Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides, a cornerstone moiety in a wide array of therapeutic agents. This guide provides a detailed comparison of 2-Mesitylenesulfonyl chloride and its derivatives with common alternative reagents, supported by spectroscopic data and experimental protocols.
2-Mesitylenesulfonyl chloride, with its sterically hindered aromatic ring, offers unique reactivity and selectivity profiles in sulfonylation reactions. The bulky mesityl group can influence the conformational properties of the resulting sulfonamide, which can be advantageous in drug design. This guide will delve into the spectroscopic characteristics that confirm the structure of these reagents and their derivatives, and compare their performance against widely used alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride.
Spectroscopic Evidence for Structure
The structural integrity of 2-Mesitylenesulfonyl chloride and its derivatives can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
2-Mesitylenesulfonyl Chloride
Table 1: Spectroscopic Data for 2-Mesitylenesulfonyl Chloride
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| IR Spectrum | Conforms to structure.[1] |
| ¹H NMR (CDCl₃) | δ 7.02 (s, 2H, Ar-H), 2.72 (s, 6H, o-CH₃), 2.34 (s, 3H, p-CH₃) ppm.[2] |
| ¹³C NMR | Spectra available.[3][4] |
| Mass Spectrum | Molecular Ion (M⁺): 218 m/z.[5] |
Representative Derivative: Sodium (mesitylsulfonyl)((trifluoromethyl)sulfonyl)azanide
Table 2: Spectroscopic Data for a 2-Mesitylenesulfonyl Chloride Derivative
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (D₂O) | δ 6.93 (s, 2H), 2.52 (s, 6H), 2.14 (s, 3H) ppm.[6] |
| ¹³C NMR (D₂O) | δ 143.11, 138.42, 136.09, 131.50, 119.58 (q, J = 319.8 Hz), 21.79, 19.97 ppm.[6] |
| ¹⁹F NMR (D₂O) | δ -78.57 ppm.[6] |
Comparison with Alternative Sulfonylating Agents
The choice of sulfonylating agent can significantly impact reaction efficiency, substrate scope, and the properties of the final product.
Table 3: Comparison of Spectroscopic Data for Alternative Sulfonylating Agents
| Reagent | Key ¹H NMR Signals (approx. ppm) | Key ¹³C NMR Signals (approx. ppm) | Key IR Absorptions (cm⁻¹) |
| p-Toluenesulfonyl chloride (TsCl) | 7.78 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) | 145.0, 132.7, 129.8, 127.8, 21.7 | ~1370 (asym SO₂), ~1175 (sym SO₂) |
| Methanesulfonyl chloride (MsCl) | 3.5 (s, 3H) | 45.0 | ~1360 (asym SO₂), ~1170 (sym SO₂) |
| Dansyl chloride | 8.5-7.2 (m, 6H, Ar-H), 2.88 (s, 6H, N(CH₃)₂) | 152.0, 135.5, 130-118 (multiple), 45.4 | ~1350 (asym SO₂), ~1150 (sym SO₂) |
Performance Comparison
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, leading to faster reaction rates.[7] Alkanesulfonyl chlorides like MsCl are generally more reactive than arylsulfonyl chlorides.[7]
While specific quantitative comparisons of 2-Mesitylenesulfonyl chloride with these alternatives are application-dependent, the steric bulk of the mesityl group can be leveraged for selective reactions with less hindered amines. In contrast, reagents like TsCl are widely used due to their balance of reactivity and stability.[7] Modern methods are also emerging that avoid the use of sulfonyl chlorides altogether, employing reagents like sulfinates followed by oxidation.[8]
Experimental Protocols
Synthesis of 2-Mesitylenesulfonyl Chloride
A common procedure for the synthesis of 2-Mesitylenesulfonyl chloride involves the chlorosulfonation of mesitylene (B46885).[9]
Materials:
-
Mesitylene
-
Chlorosulfonic acid
-
Dichloromethane
-
Ice
-
Sodium sulfate
Procedure:
-
A flask is charged with mesitylene and cooled to between -10°C and 0°C.[9]
-
Chlorosulfonic acid is added dropwise while maintaining the temperature below 60°C.[9]
-
After the addition is complete, the reaction mixture is heated to 60°C and then allowed to cool to room temperature.[9]
-
The mixture is poured into ice water with stirring, and the crude product is collected by filtration.[9]
-
The crude product is dissolved in dichloromethane, washed, dried over sodium sulfate, and concentrated to yield 2-Mesitylenesulfonyl chloride.[9]
General Synthesis of Sulfonamides
The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established transformation.[10]
Materials:
-
2-Mesitylenesulfonyl chloride (or other sulfonyl chloride)
-
Primary or secondary amine
-
Base (e.g., pyridine, triethylamine, or Na₂CO₃)
-
Solvent (e.g., dichloromethane, THF, or water)
Procedure:
-
The amine is dissolved in the chosen solvent, and the base is added.
-
The sulfonyl chloride is added to the mixture, often at a reduced temperature (e.g., 0°C).
-
The reaction is stirred at room temperature until completion, monitored by a suitable technique like TLC.
-
The reaction is quenched with water and the product is extracted with an organic solvent.[7]
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.[7]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
References
- 1. 2-Mesitylenesulfonyl chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Mesitylene-2-sulfonyl chloride(773-64-8) MS spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
A Comparative Analysis of 2-Mesitylenesulfonyl (Mts) and tert-Butyloxycarbonyl (Boc) Protecting Groups in Amine Synthesis
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the protection of amines, two commonly employed groups are the 2-Mesitylenesulfonyl (Mts) and the tert-Butyloxycarbonyl (Boc) groups. This guide provides a detailed comparative analysis of these two protecting groups, offering insights into their respective chemical properties, methods of installation and cleavage, and stability profiles to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. While direct quantitative comparisons are limited in the literature, this guide synthesizes available data to present a comprehensive overview.
Chemical Properties and Structure
The Mts group, a sulfonyl-based protecting group, is introduced using 2-mesitylenesulfonyl chloride (Mts-Cl). The resulting sulfonamide is known for its considerable stability. In contrast, the Boc group is a carbamate-based protecting group, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The electronic differences between the sulfonyl and carbonyl moieties impart distinct reactivity and stability to the protected amines.
Comparative Overview
| Feature | 2-Mesitylenesulfonyl (Mts) | tert-Butyloxycarbonyl (Boc) |
| Protecting Group Type | Sulfonyl | Carbamate |
| Reagent for Protection | 2-Mesitylenesulfonyl chloride (Mts-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Protection Conditions | Typically requires a base (e.g., pyridine (B92270), triethylamine) in an aprotic solvent (e.g., DCM, THF). | Flexible conditions, often with a base (e.g., NaOH, NaHCO₃, DMAP) in various solvents (water, THF, ACN).[1] |
| Stability | Generally stable to a wide range of acidic and basic conditions.[2] | Stable to a wide range of nucleophiles, bases, and catalytic hydrogenation.[3] Labile to strong acids.[4] |
| Deprotection Conditions | Requires strong acidic conditions (e.g., HBr/AcOH, TFMSA) or reductive cleavage. | Mild to strong acidic conditions (e.g., TFA, HCl in dioxane).[5] |
| Common Applications | Primarily used for the protection of the guanidino group of arginine in peptide synthesis; also used as a coupling reagent in polynucleotide synthesis.[6] | Widely used for the protection of α-amino groups in peptide synthesis and for primary and secondary amines in general organic synthesis.[5] |
| Potential Side Reactions | Over-sulfonylation (formation of di-sulfonylated products) can occur. | During deprotection, the generated tert-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met), requiring scavengers.[7] Trifluoroacetylation of the deprotected amine can occur with TFA.[7] |
Experimental Protocols
Protection of a Primary Amine with 2-Mesitylenesulfonyl Chloride (Mts-Cl)
Materials:
-
Primary amine
-
2-Mesitylenesulfonyl chloride (Mts-Cl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF.
-
Add pyridine or TEA (1.1 - 1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of Mts-Cl (1.05 - 1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protection of a Primary Amine with Di-tert-butyl Dicarbonate (Boc₂O)
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent (e.g., dioxane, THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent system.
-
Add the base (e.g., 1.1 eq of TEA or an aqueous solution of NaOH).
-
Add Boc₂O (1.1 - 1.3 eq) portion-wise or as a solution in the organic solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC). Reaction times can vary from a few minutes to several hours.[3]
-
If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Deprotection of an Mts-Protected Amine
Materials:
-
Mts-protected amine
-
33% HBr in acetic acid or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (B1667542) (scavenger)
-
Diethyl ether
Procedure (using HBr/AcOH):
-
Dissolve the Mts-protected amine in glacial acetic acid.
-
Add anisole (as a scavenger).
-
Add 33% HBr in acetic acid and stir at room temperature for the required time (monitor by TLC).
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, triisopropylsilane), if necessary
-
Saturated aqueous sodium bicarbonate solution
Procedure (using TFA):
-
Dissolve the Boc-protected amine in DCM.
-
If the substrate contains sensitive functional groups, add a scavenger.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature. The reaction is usually complete within 30 minutes to a few hours (monitor by TLC).[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and obtain the free amine.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Visualizing the Chemistry: Diagrams
To better illustrate the concepts discussed, the following diagrams outline the protection and deprotection mechanisms, as well as a decision-making workflow.
Caption: General mechanisms for the protection of amines using Mts-Cl and Boc₂O.
Caption: General mechanisms for the deprotection of Mts- and Boc-protected amines.
Caption: A simplified workflow for selecting between Mts and Boc protecting groups.
Conclusion
Both the 2-Mesitylenesulfonyl (Mts) and tert-Butyloxycarbonyl (Boc) protecting groups offer effective means of temporarily masking the reactivity of amines. The choice between them is dictated by the specific requirements of the synthetic route. The Boc group is favored for its ease of introduction and removal under relatively mild acidic conditions, making it a workhorse in modern organic synthesis, particularly in solid-phase peptide synthesis. The Mts group, on the other hand, provides a more robust protection, stable to a broader range of conditions, but requires harsher methods for its removal. While direct, quantitative side-by-side comparisons are not abundant in the scientific literature, the distinct stability profiles and deprotection methods of Mts and Boc allow for their orthogonal application in complex multi-step syntheses. Researchers should carefully consider the stability of other functional groups within their molecule and the planned subsequent reaction conditions when selecting the most appropriate amine protecting group.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesitylene-2-sulfonyl chloride CAS#: 773-64-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Assessing the Stereoselectivity of Reactions with 2-Mesitylenesulfonyl Chloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. The ability to control the three-dimensional arrangement of atoms within a molecule is paramount for achieving desired therapeutic effects while minimizing off-target activity. In this context, a thorough evaluation of reagents that can influence stereochemical outcomes is crucial. This guide provides an objective assessment of 2-Mesitylenesulfonyl chloride and its role in stereoselective synthesis.
Following an extensive review of available scientific literature, it has been determined that 2-Mesitylenesulfonyl chloride is not a commonly employed reagent for inducing stereoselectivity in chemical reactions. While it is widely utilized as a protecting group for amines and in coupling reactions, there is a notable absence of published experimental data demonstrating its application as a chiral auxiliary, a chiral catalyst, or a reagent for controlling the stereochemical outcome of a reaction.
The bulky nature of the mesityl group might suggest a potential for steric influence in directing the approach of a reactant to a prochiral center. However, the existing body of research does not support this hypothesis with concrete examples or quantitative data on diastereomeric or enantiomeric excess.
Comparison with Established Alternatives
Given the lack of evidence for the stereodirecting capabilities of 2-Mesitylenesulfonyl chloride, researchers seeking to achieve high levels of stereoselectivity should consider well-established alternative methods. The field of asymmetric synthesis offers a vast and powerful toolkit for the preparation of chiral molecules. These methods can be broadly categorized as follows:
-
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. Prominent examples include Evans oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. These auxiliaries have been successfully applied in a wide range of transformations, including alkylations, aldol (B89426) reactions, and conjugate additions, often providing excellent levels of stereocontrol.
-
Chiral Catalysts: The use of small amounts of a chiral catalyst to generate large quantities of an enantioenriched product is a highly efficient and atom-economical approach. This field encompasses a diverse range of catalysts, including chiral metal complexes (e.g., those based on BINAP, Salen, or DuPhos ligands) and organocatalysts (e.g., proline and its derivatives, chiral phosphoric acids, and cinchona alkaloids). These catalysts have enabled a myriad of enantioselective reactions, such as hydrogenations, epoxidations, and Diels-Alder reactions.
-
Substrate-Controlled Reactions: In some cases, the inherent chirality of the starting material can be used to direct the formation of new stereocenters. This approach is particularly common in the synthesis of complex natural products and relies on a deep understanding of conformational analysis and transition state models.
Experimental Considerations
When designing a stereoselective synthesis, it is imperative to consult the primary literature for detailed experimental protocols and to carefully select the method that is most appropriate for the specific substrate and desired transformation. Key parameters to consider include:
-
Stereoselectivity: The degree of stereoselectivity, typically expressed as diastereomeric excess (de) or enantiomeric excess (ee), is a critical measure of a method's effectiveness.
-
Yield: The chemical yield of the desired stereoisomer is another important factor in evaluating the overall efficiency of a reaction.
-
Reaction Conditions: The practicality of a method is often determined by the required reaction conditions, such as temperature, pressure, and the nature of the reagents and solvents.
-
Substrate Scope: The range of substrates to which a particular method can be successfully applied is a key consideration for its general utility.
Conclusion
While 2-Mesitylenesulfonyl chloride is a valuable reagent in organic synthesis for its role as a protecting group and coupling agent, there is no scientific evidence to support its use as a stereodirecting group. Researchers aiming to control the stereochemistry of their reactions should turn to the extensive and well-documented field of asymmetric synthesis and employ established methods utilizing chiral auxiliaries, chiral catalysts, or substrate control. A thorough review of the literature will provide the necessary experimental details and performance data to guide the selection of the most suitable approach for a given synthetic challenge.
Diagrammatic Representation of Logic:
Below is a DOT script that generates a logical flow diagram illustrating the decision-making process for selecting a stereoselective synthesis strategy, highlighting the current assessment of 2-Mesitylenesulfonyl chloride.
Caption: Decision-making flowchart for stereoselective synthesis.
The Versatility of 2-Mesitylenesulfonyl Chloride: A Comparative Guide for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 2-Mesitylenesulfonyl chloride, a sterically hindered aromatic sulfonyl chloride, has emerged as a valuable tool in organic synthesis, particularly in the formation of sulfonamides and as a coupling agent in peptide synthesis. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data and detailed methodologies, to aid in the informed selection of synthetic strategies.
Introduction to 2-Mesitylenesulfonyl Chloride
2-Mesitylenesulfonyl chloride (MSC), with its bulky mesitylene (B46885) group, offers unique reactivity and selectivity in various chemical transformations. The steric hindrance provided by the two ortho-methyl groups on the aromatic ring influences its electrophilicity and can lead to improved outcomes in specific applications compared to less hindered sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).
Application in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The most common method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.
Comparison with p-Toluenesulfonyl Chloride (TsCl)
While both MSC and TsCl are effective for sulfonamide synthesis, the choice between them can significantly impact reaction outcomes, particularly with challenging substrates.
Table 1: Comparison of 2-Mesitylenesulfonyl Chloride and p-Toluenesulfonyl Chloride in Sulfonamide Synthesis
| Feature | 2-Mesitylenesulfonyl Chloride (MSC) | p-Toluenesulfonyl Chloride (TsCl) |
| Reactivity | Generally lower due to steric hindrance. This can be advantageous in preventing side reactions with sensitive functional groups. | Higher reactivity, leading to faster reaction times in many cases. |
| Selectivity | Often exhibits higher selectivity for primary amines over secondary amines and can prevent undesired side reactions like N-sulfonylation of amides. | Less selective, which can lead to multiple sulfonylation products with polyfunctional substrates. |
| Yields | Can provide higher yields with sterically hindered amines or when side reactions are problematic with TsCl. | Generally provides good to excellent yields with unhindered primary and secondary amines. |
| Reaction Conditions | May require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) for less reactive amines. | Typically reacts under mild conditions with a variety of amines. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a solution of the primary or secondary amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane (B109758), pyridine, or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine (B128534) or pyridine, 1.2-1.5 equiv.).
-
Slowly add a solution of the sulfonyl chloride (2-mesitylenesulfonyl chloride or p-toluenesulfonyl chloride, 1.1 equiv.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates the general workflow for sulfonamide synthesis.
Caption: General workflow for the synthesis of sulfonamides.
Application in Peptide Synthesis
In peptide synthesis, coupling agents are crucial for the formation of the amide bond between amino acids. While not as common as carbodiimide (B86325) or phosphonium-based reagents, sulfonyl chlorides can be employed for this purpose.
Comparison with Standard Coupling Agents (HATU, PyBOP)
2-Mesitylenesulfonyl chloride can serve as a dehydrating agent to activate the carboxylic acid of an N-protected amino acid, facilitating its coupling with the N-terminus of a growing peptide chain.
Table 2: Comparison of 2-Mesitylenesulfonyl Chloride with Standard Peptide Coupling Agents
| Feature | 2-Mesitylenesulfonyl Chloride (MSC) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| Coupling Efficiency | Can be effective, particularly for simple couplings. May be less efficient for sterically hindered amino acids. | Very high coupling efficiency, even with sterically hindered amino acids. | High coupling efficiency, widely used in both solution and solid-phase synthesis. |
| Racemization | Risk of racemization, especially with sensitive amino acids. | Low risk of racemization when used with a base like DIPEA. | Low risk of racemization. |
| Side Reactions | Can lead to side reactions such as N-sulfonylation of the free amine if not used carefully. | Generally clean reactions with minimal side products. | Can form a carcinogenic byproduct (HMPA in the case of the related BOP reagent). |
| Cost | Relatively inexpensive. | More expensive. | More expensive. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Coupling Agent
This protocol outlines a general cycle for the addition of one amino acid in Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the Fmoc-protected amino acid-loaded resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equiv.) with a coupling agent (e.g., HATU or PyBOP, 3 equiv.) and a base (e.g., DIPEA, 6 equiv.) in DMF.
-
Alternatively, for coupling with 2-mesitylenesulfonyl chloride, dissolve the Fmoc-protected amino acid (3 equiv.) and a base (e.g., pyridine, 3 equiv.) in a suitable solvent, and then add MSC (3 equiv.).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
The following diagram illustrates the key steps in a solid-phase peptide synthesis cycle.
Caption: A single cycle in solid-phase peptide synthesis.
Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Sulfonamide Formation: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a base.
Caption: Reaction mechanism for sulfonamide formation.
Peptide Coupling with MSC: 2-Mesitylenesulfonyl chloride acts as a dehydrating agent, activating the carboxylic acid of the N-protected amino acid to form a mixed anhydride. This activated species is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Caption: Proposed pathway for peptide coupling using MSC.
Conclusion
2-Mesitylenesulfonyl chloride is a valuable reagent in organic synthesis with distinct advantages in specific applications. Its steric bulk can impart higher selectivity in sulfonamide synthesis, particularly with complex substrates, potentially leading to cleaner reactions and higher yields compared to less hindered alternatives like p-toluenesulfonyl chloride. While its application as a primary coupling agent in peptide synthesis is less common than modern reagents like HATU and PyBOP, it can serve as a cost-effective alternative in certain contexts. The choice of reagent should always be guided by the specific requirements of the synthesis, including the nature of the substrates, the potential for side reactions, and cost considerations. This guide provides the necessary comparative data and protocols to assist researchers in making these critical decisions.
A Comparative Guide to the Synthetic Utility of 2-Mesitylenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and the overall success of a synthetic route. Among the various sulfonyl chlorides available, 2-Mesitylenesulfonyl chloride (Msc-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, has emerged as a valuable tool. This guide provides an objective comparison of 2-Mesitylenesulfonyl chloride with other common sulfonylating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to 2-Mesitylenesulfonyl Chloride
2-Mesitylenesulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of three methyl groups on the benzene (B151609) ring, ortho and para to the sulfonyl chloride functionality.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and selectivity in chemical transformations. It is widely utilized in organic synthesis for the preparation of sulfonamides, which are crucial functionalities in a vast array of pharmaceuticals, including antibacterial agents and diuretics.[3] Furthermore, the mesitylenesulfonyl group can serve as a protecting group for amines.
Performance Comparison with Alternative Sulfonylating Agents
The selection of a sulfonating agent is often a balance between reactivity, selectivity, and the stability of the resulting sulfonamide. This section compares the performance of 2-Mesitylenesulfonyl chloride with two commonly used alternatives: p-toluenesulfonyl chloride (Ts-Cl) and benzenesulfonyl chloride (Bs-Cl).
Key Performance Indicators:
| Feature | 2-Mesitylenesulfonyl Chloride (Msc-Cl) | p-Toluenesulfonyl Chloride (Ts-Cl) | Benzenesulfonyl Chloride (Bs-Cl) |
| Reactivity with Hindered Amines | Generally higher due to steric hindrance promoting selectivity for less hindered sites. | Can be less effective with sterically demanding amines, leading to lower yields or requiring harsher conditions.[4] | Similar to Ts-Cl, may show reduced reactivity with hindered substrates.[5] |
| Yields | High yields are often achieved, particularly with sterically challenging substrates. For example, the reaction with (1S,2R)-(−)-cis-1-Amino-2-indanol gives a 92% yield. | Yields can be variable depending on the substrate, with potentially lower yields for hindered amines. | Generally provides good to high yields with unhindered primary and secondary amines.[6] |
| Stability of Resulting Sulfonamide | Mesitylenesulfonamides are known for their high stability.[7] | Tosylamides are also very stable, often requiring harsh conditions for cleavage.[8] | Benzenesulfonamides exhibit good stability. |
| Cleavage of Protecting Group | Generally requires strong acidic or reductive conditions for deprotection. | Notoriously difficult to remove, often requiring harsh conditions like dissolving metal reduction or strong acid at high temperatures.[8] | Cleavage typically requires strong acid or reductive conditions. |
| Orthogonality | The mesitylenesulfonyl group is stable to a wide range of reaction conditions, offering good orthogonality with many common protecting groups. | The tosyl group is also highly stable, providing good orthogonality.[3] | Offers good orthogonality due to its stability. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any synthetic method. Below are representative protocols for the synthesis of sulfonamides using 2-Mesitylenesulfonyl chloride and a comparative example with p-toluenesulfonyl chloride.
Protocol 1: Synthesis of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide
This protocol describes the reaction of 2-Mesitylenesulfonyl chloride with a chiral amino alcohol, demonstrating its utility in the synthesis of complex molecules.
Materials:
-
(1S,2R)-(−)-cis-1-Amino-2-indanol
-
2,4,6-Trimethylbenzenesulfonyl chloride (Msc-Cl)
-
Sodium carbonate
-
Ethyl acetate (B1210297)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
1 N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
A solution of sodium carbonate (21.34 g, 0.2 mol) in water (100 mL) is prepared in a 1-L, 2-necked, round-bottomed flask equipped with a magnetic stirrer. The mixture is stirred for 20 minutes.
-
(1S,2R)-(−)-cis-1-Amino-2-indanol (15.0 g, 0.1 mol) is added to the flask, followed by ethyl acetate (250 mL).
-
After stirring for 30 minutes, a solution of 2,4,6-trimethylbenzenesulfonyl chloride (21.3 g, 0.097 mol) in a 1:1 mixture of ethyl acetate and tetrahydrofuran (50 mL) is added dropwise over 20 minutes.
-
The reaction mixture is stirred at ambient temperature for 7 hours.
-
Water (100 mL) and ethyl acetate (200 mL) are then added. The mixture is transferred to a separatory funnel.
-
The aqueous phase is extracted with ethyl acetate (2 x 200 mL).
-
The combined organic phases are washed with water (100 mL), 1 N hydrochloric acid (2 x 100 mL), water (100 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in ethyl acetate (150 mL) at 40 °C, and n-hexane (300 mL) is added.
-
The solution is cooled to -20 °C for 16 hours to afford the product as a white crystalline solid.
Expected Yield: 30.9 g (92%).
Protocol 2: General Synthesis of N-Aryl Sulfonamides using p-Toluenesulfonyl Chloride
This protocol provides a general method for the synthesis of sulfonamides from anilines and p-toluenesulfonyl chloride, which can be used as a benchmark for comparison.
Materials:
-
Substituted Aniline (B41778)
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine (B92270) or Triethylamine
-
Silica (B1680970) gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the substituted aniline (1 mmol) and pyridine (or triethylamine) (1.2 mmol) in acetonitrile (15 mL), p-toluenesulfonyl chloride (1 mmol) is added.
-
The reaction mixture is refluxed for 1 hour.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Yields: Yields for this type of reaction are generally high, often exceeding 90% for unhindered anilines. For example, the reaction of p-anisidine (B42471) with p-toluenesulfonyl chloride yields the corresponding sulfonamide in 93% yield.
Visualization of Synthetic Workflow and Reagent Comparison
To further clarify the synthetic process and the comparative aspects of the discussed reagents, the following diagrams are provided.
Conclusion
2-Mesitylenesulfonyl chloride is a highly effective reagent for the synthesis of sulfonamides, particularly in cases involving sterically hindered amines where other sulfonyl chlorides may falter. Its use often leads to high yields and provides a stable sulfonamide product. While the removal of the mesitylenesulfonyl group for deprotection purposes requires robust conditions, its stability makes it an excellent choice for applications where the sulfonamide linkage is a permanent feature of the target molecule or when a highly robust protecting group is required. The provided experimental protocols and comparative data aim to equip researchers with the necessary information to effectively utilize 2-Mesitylenesulfonyl chloride in their synthetic strategies.
References
- 1. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 2. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 2-Mesitylenesulfonyl Chloride
In the realm of organic synthesis, the strategic introduction of sulfonyl groups is a cornerstone for modifying the reactivity and functionality of molecules. This is particularly crucial in pharmaceutical and materials science, where the sulfonamide functional group is a key component in a multitude of therapeutic agents and advanced materials.[1][2] Among the various reagents available for this purpose, 2-Mesitylenesulfonyl chloride (MscCl) presents a unique profile due to its structural characteristics. This guide provides a comprehensive cost-benefit analysis of 2-Mesitylenesulfonyl chloride, comparing its performance with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
Performance in Synthesis: Reactivity and Selectivity
The primary application of these sulfonyl chlorides is in the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride is a critical factor influencing reaction rates and yields.
Key Observations:
-
Steric Effects of 2-Mesitylenesulfonyl Chloride: The two ortho-methyl groups in 2-Mesitylenesulfonyl chloride introduce significant steric hindrance around the sulfonyl group.[3] Counterintuitively, studies have shown that ortho-alkyl substituents can accelerate the rate of nucleophilic substitution at the sulfonyl sulfur.[1] This is attributed to the relief of steric strain in the transition state. This enhanced reactivity can be advantageous in reactions with hindered amines or alcohols.
-
Reactivity of Alternatives: p-Toluenesulfonyl chloride (TsCl) is a widely used aromatic sulfonyl chloride with moderate reactivity, making it a versatile reagent for a broad range of substrates.[4][5] Methanesulfonyl chloride (MsCl), an aliphatic sulfonyl chloride, is generally more reactive than aromatic sulfonyl chlorides and is often employed when a smaller, less sterically demanding sulfonyl group is required.[1][3]
-
Side Reactions: The high reactivity of sulfonyl chlorides can sometimes lead to side reactions, such as the formation of sulfonyl imides from the double sulfonylation of primary amines. The steric bulk of 2-Mesitylenesulfonyl chloride can potentially mitigate such side reactions, leading to higher selectivity for the desired monosulfonated product.[3]
Comparative Experimental Data
Table 1: Comparison of Sulfonylating Agents in Sulfonamide Synthesis
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Time | Yield | Reference |
| 2-Mesitylenesulfonyl chloride | 5-amino-4-bromo-3-methylisoxazole | 4-dimethylaminopyridine (B28879) (dmap) | Dichloromethane | 1 h at 0°C, then overnight at room temp. | 64% | [6] |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | Not specified | Not specified | 100% | [7] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | Not specified | Not specified | Quantitative | [7] |
| Methanesulfonyl chloride | Primary or Secondary Amine | Triethylamine or Pyridine | Dichloromethane or Tetrahydrofuran | 2-16 hours | High yields (substrate dependent) | [3] |
Note: The reaction conditions and substrates in the table above are not identical, and therefore, the yields are not directly comparable. However, they provide a general indication of the efficacy of each reagent.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for making informed decisions in a research setting. Below are representative protocols for the synthesis of sulfonamides using each of the compared sulfonyl chlorides.
Protocol 1: General Synthesis of a Sulfonamide using 2-Mesitylenesulfonyl Chloride
This protocol is adapted from the synthesis of 2,4,6-Trimethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide.[6]
Materials:
-
5-amino-4-bromo-3-methylisoxazole
-
2-Mesitylenesulfonyl chloride
-
4-dimethylaminopyridine (dmap)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of 5-amino-4-bromo-3-methylisoxazole (1.0 eq) in anhydrous CH₂Cl₂ at 0°C, add 4-dimethylaminopyridine (1.05 eq).
-
To this mixture, add a solution of 2-Mesitylenesulfonyl chloride (1.05 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture for 1 hour at 0°C and then overnight at room temperature.
-
Add water to the reaction mixture and extract with CH₂Cl₂.
-
Wash the organic phase with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by chromatography on silica gel, eluting with CH₂Cl₂.
-
The purified product can be further washed with diethyl ether and petroleum ether.
Protocol 2: General Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride
This protocol is a general procedure for the reaction of amines with p-toluenesulfonyl chloride.[4]
Materials:
-
Primary or secondary amine
-
p-Toluenesulfonyl chloride
-
Pyridine or Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
1M Hydrochloric acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.0-1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, dilute with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Synthesis of Methanesulfonamides using Methanesulfonyl Chloride
This is a standard protocol for the N-sulfonylation of amines with methanesulfonyl chloride.[1][3]
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0-1.1 eq.) dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction with water or 1 M HCl and transfer to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Cost Analysis
A crucial aspect of any synthetic strategy is the cost of the reagents. The following table provides an approximate cost comparison of the three sulfonylating agents. Prices are based on listings from major chemical suppliers and are subject to change.
Table 2: Cost Comparison of Sulfonylating Agents
| Reagent | Molecular Weight ( g/mol ) | Purity | Price (USD/g) | Cost per Mole (USD) |
| 2-Mesitylenesulfonyl chloride | 218.70 | 99% | ~4.96 - 6.02[8] | ~1085 - 1317 |
| p-Toluenesulfonyl chloride | 190.65 | ≥98% | ~0.11 - 0.18[9] | ~21 - 34 |
| Methanesulfonyl chloride | 114.55[10] | 98%[11] | ~0.25 - 0.29[10][11] | ~29 - 33 |
Analysis of Cost:
From the table, it is evident that 2-Mesitylenesulfonyl chloride is significantly more expensive than both p-toluenesulfonyl chloride and methanesulfonyl chloride on a per-gram and per-mole basis. The cost of TsCl and MsCl are comparable and are substantially lower, making them more attractive for large-scale synthesis from a purely economic standpoint.
Visualization of Synthetic Workflow
The general workflow for the synthesis of sulfonamides using a sulfonyl chloride can be visualized as follows:
Conclusion and Recommendations
The choice of a sulfonylating agent is a multifactorial decision that requires careful consideration of reactivity, selectivity, cost, and the specific requirements of the synthetic target.
-
2-Mesitylenesulfonyl chloride is a specialized reagent whose primary advantage lies in its unique steric profile. The ortho-methyl groups can enhance reactivity in certain cases and may offer improved selectivity by preventing side reactions. However, its significantly higher cost makes it less suitable for routine or large-scale applications unless its specific reactivity is essential for the success of a particular synthetic step.
-
p-Toluenesulfonyl chloride remains a workhorse in organic synthesis due to its moderate reactivity, broad applicability, and, most importantly, its low cost. For most standard sulfonamide and sulfonate ester formations, TsCl offers an excellent balance of performance and economy.
-
Methanesulfonyl chloride is a cost-effective and highly reactive alternative, particularly useful when a small, non-aromatic sulfonyl group is desired. Its high reactivity can be beneficial for less reactive amines or for accelerating reaction times.
-
For routine synthesis and large-scale production , p-toluenesulfonyl chloride and methanesulfonyl chloride are the more pragmatic choices due to their significantly lower cost and well-established reactivity profiles.
-
2-Mesitylenesulfonyl chloride should be considered a specialty reagent , to be employed when steric hindrance is a desired feature to enhance reactivity with challenging substrates or to improve selectivity. A thorough cost-benefit analysis should be conducted on a case-by-case basis to justify its use over more economical alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Methanesulfonyl chloride price,buy Methanesulfonyl chloride - chemicalbook [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. 2-Mesitylenesulfonyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 9. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. volochem.com [volochem.com]
- 11. Methanesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Mesitylenesulfonyl Chloride
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Mesitylenesulfonyl chloride, ensuring laboratory safety and regulatory compliance.
2-Mesitylenesulfonyl chloride (Msc-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a valuable reagent in organic synthesis. However, its hazardous nature necessitates strict adherence to safety protocols, particularly concerning its disposal. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of this chemical, designed to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
2-Mesitylenesulfonyl chloride is classified as a hazardous substance, causing severe skin burns, eye damage, and potential respiratory irritation.[1][2] All handling of this chemical must be conducted within a well-ventilated chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risk.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and severe burns.[1][3] |
| Eye Protection | Safety goggles and a face shield | Protects against splashes that can cause severe eye damage.[1][2] |
| Body Protection | Chemical-resistant lab coat or apron | Shields the body from accidental spills and contact.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working outside a fume hood or if exposure limits are exceeded.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly in accordance with your institution's established procedures.
-
Waste Disposal: The sealed container with the collected waste must be disposed of through an approved hazardous waste disposal facility.[1][5]
Step-by-Step Disposal Procedure
The primary method for the disposal of 2-Mesitylenesulfonyl chloride is through an approved hazardous waste disposal service.[1][5] Chemical waste generators are obligated to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] For small quantities of uncontaminated 2-Mesitylenesulfonyl chloride, a neutralization procedure can be considered, to be performed only by trained personnel in a controlled laboratory setting.
Experimental Protocol: Neutralization of Small Quantities
This protocol is adapted from procedures for similar sulfonyl chlorides and should be performed with extreme caution. Always consult your institution's safety officer and the specific Safety Data Sheet (SDS) for 2-Mesitylenesulfonyl chloride before proceeding.
-
Preparation: In a chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a dilute solution of sodium hydroxide. Place this beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: With continuous and vigorous stirring, slowly and carefully add the 2-Mesitylenesulfonyl chloride to the basic solution. The reaction is exothermic and will generate heat and potentially corrosive fumes. Crucially, never add the base to the sulfonyl chloride.
-
Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition process.
-
Completion and Neutralization: Once the addition is complete, continue stirring the solution until the reaction ceases. Neutralize the final solution to a pH between 6 and 8 by adding an appropriate acid (e.g., dilute hydrochloric acid) or base as needed.
-
Final Disposal: After neutralization, the resulting solution may be suitable for disposal down the drain with a large volume of water, pending verification and compliance with local wastewater regulations.
Caption: Logical workflow for the proper disposal of 2-Mesitylenesulfonyl chloride.
References
Essential Safety and Operational Guide for Handling 2-Mesitylenesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive chemical compounds such as 2-Mesitylenesulfonyl chloride. This guide provides immediate, essential safety protocols and logistical plans for its use and disposal, serving as a critical resource to mitigate risks and ensure a safe working environment.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | 2-Mesitylenesulfonyl chloride |
| Synonyms | 2,4,6-Trimethylbenzenesulfonyl chloride |
| CAS Number | 773-64-8 |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| Physical State | Powder Solid |
| Appearance | Off-white |
| Odor | Pungent |
| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation. |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling 2-Mesitylenesulfonyl chloride.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety goggles creating an airtight seal, or a full face shield if there is a risk of splashing.[1][2] | ANSI Z87.1 |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and in case of large-scale operations or spills, a chemical-resistant apron or coveralls.[1][2][3] | EN 374 |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 for dusts) if exposure limits are exceeded or if irritation is experienced. Use is recommended in a well-ventilated area or under a chemical fume hood.[1] | NIOSH/MSHA or EN 149 |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety during the handling of 2-Mesitylenesulfonyl chloride.
Caption: Logical workflow for handling 2-Mesitylenesulfonyl chloride.
Operational and Disposal Plans
Handling and Storage:
-
Always handle 2-Mesitylenesulfonyl chloride in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.
-
The substance is moisture-sensitive; store it under an inert atmosphere if possible.[4]
-
Incompatible materials to avoid include strong bases, strong oxidizing agents, and acids.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Management:
-
Spills: In case of a spill, wear appropriate PPE. For small spills, absorb the material with an inert absorbent such as sand or vermiculite (B1170534) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal: All waste containing 2-Mesitylenesulfonyl chloride must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. Do not dispose of it in the sewer system. Contaminated PPE should also be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
